(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKZOQZABNCRC-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662562 | |
| Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217703-50-8 | |
| Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] When chirality is introduced, as in the case of this compound, the resulting enantiomerically pure building block becomes invaluable for the development of next-generation therapeutics. The synthesis of such chiral molecules is critical for optimizing pharmacological efficacy while minimizing potential off-target effects and associated toxicity.[1]
This guide provides a detailed examination of a robust and widely applicable synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each synthetic step, offer field-proven insights into reaction optimization, and present a comprehensive, self-validating experimental protocol suitable for researchers, scientists, and drug development professionals.
Strategic Analysis: Selecting an Optimal Synthetic Pathway
Several synthetic strategies can be employed to construct the target molecule. The choice of pathway often depends on the availability of starting materials, scalability, and the desired level of stereochemical control.
-
Asymmetric Hydrogenation of Pyridine Precursors: This modern approach offers high efficiency and atom economy, utilizing chiral catalysts to reduce substituted pyridines with excellent enantioselectivity.[3][4]
-
Synthesis from Chiral Pool Starting Materials: Natural amino acids, such as L-glutamic acid or (S)-lysine, provide a cost-effective source of chirality.[1][5] These multi-step syntheses involve the formation of the piperidine ring through cyclization, offering robust stereocontrol.[5]
-
Direct Protection of a Chiral Precursor: The most direct route, and the focus of this guide, begins with the commercially available or readily synthesized (R)-2-(aminomethyl)piperidine. This pathway hinges on the selective protection of one of the two amine functionalities.
The direct protection strategy is often favored for its straightforward nature and high-yield potential. The primary challenge lies in achieving regioselectivity—differentiating between the secondary amine within the piperidine ring and the primary exocyclic amine. This guide will focus on a protocol designed to selectively protect the primary amine with the tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.
The Core Synthesis: A Step-by-Step Mechanistic Walk-through
The selected pathway involves a two-step sequence starting from (R)-2-(aminomethyl)piperidine: 1) selective Boc-protection of the primary amine, and 2) formation of the hydrochloride salt.
Step 1: Selective Boc Protection of (R)-2-(aminomethyl)piperidine
The central transformation is the reaction of (R)-2-(aminomethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O) to yield (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate.
The Causality Behind Experimental Choices:
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is an ideal choice for amine protection. It is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, yet can be readily removed under acidic conditions.[1]
-
Achieving Regioselectivity: While the secondary amine of the piperidine is generally more nucleophilic, the primary amine is less sterically hindered. By carefully controlling the reaction conditions, we can exploit this difference. Performing the reaction at a reduced temperature (0 °C) and slowly adding the Boc anhydride allows for kinetic control, favoring the reaction at the more accessible primary amine.
-
Solvent and Base: A biphasic system of an organic solvent like dichloromethane (DCM) and an aqueous solution of a mild base such as sodium bicarbonate is employed. The base serves to neutralize the in-situ generated acid and to ensure the amine starting material is in its more nucleophilic free base form.[6]
Step 2: Formation of the Hydrochloride Salt
The final step involves the protonation of the piperidine nitrogen with hydrochloric acid to form the stable and highly crystalline hydrochloride salt. This salt form enhances the compound's stability, improves its handling characteristics, and often increases its solubility in aqueous media.[1]
Detailed Experimental Protocol
This protocol is based on established methodologies for the selective N-Boc protection of diamines.[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| (R)-2-(aminomethyl)piperidine | 114.19 | 5.00 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 9.56 g | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Deionized Water | - | 50 mL | - |
| Brine (Saturated aq. NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
| Diethyl Ether | - | As needed | - |
| 2M HCl in Diethyl Ether | - | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(aminomethyl)piperidine (5.00 g, 43.8 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the saturated aqueous solution of sodium bicarbonate (50 mL).
-
Boc Protection: While stirring vigorously, add a solution of di-tert-butyl dicarbonate (9.56 g, 43.8 mmol) in DCM (20 mL) dropwise over a period of 1 hour, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate as an oil.
-
Purification (if necessary): If significant impurities (such as the di-Boc protected side product) are observed, purify the crude product by silica gel column chromatography.[6]
-
Salt Formation: Dissolve the purified product in a minimal amount of diethyl ether. Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizing the Synthesis and Troubleshooting
Synthetic Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Conclusion: A Versatile Building Block for Future Innovation
The synthetic pathway detailed in this guide provides a reliable and efficient method for producing high-purity this compound. By understanding the chemical principles that govern each step, particularly the factors influencing the regioselective Boc protection, researchers can confidently and consistently synthesize this valuable chiral building block. The availability of this and similar intermediates is paramount to the continued exploration and development of novel, safer, and more effective therapeutics that leverage the privileged piperidine scaffold.
References
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
-
An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
Qu, S., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH. Available from: [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]
-
Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Available from: [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ACS Publications. Available from: [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]
-
Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Available from: [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
-
(S)-N-(2, 6-Dimethylphenyl)piperidine-2-carboxamide, min 98% (HPLC), 100 grams. Stellar Chemical Corporation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physicochemical Properties of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride
Introduction
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research sectors. As a derivative of piperidine, a heterocyclic amine scaffold prevalent in numerous bioactive molecules and approved drugs, this compound serves as a crucial intermediate in the synthesis of complex molecular architectures.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective functionalization at the secondary amine of the piperidine ring. The hydrochloride salt form is intentionally prepared to enhance the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions and biological assays.[1]
This guide provides an in-depth analysis of the physicochemical properties, synthesis, analytical characterization, and safe handling of this compound. The information herein is synthesized from established chemical principles and data from analogous compounds to provide a comprehensive resource for researchers, chemists, and drug development professionals.
Chemical Identity and Molecular Structure
The structural integrity and identity of a chemical reagent are foundational to its application. This compound is defined by its specific stereochemistry at the C2 position of the piperidine ring, a feature critical for stereoselective synthesis.
Synonyms:
-
(R)-2-(Boc-aminomethyl)piperidine hydrochloride
-
tert-Butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate hydrochloride
Molecular Structure and Key Features
The molecule incorporates several key functional groups that dictate its chemical behavior:
-
Piperidine Ring: A saturated heterocycle that provides a robust, three-dimensional scaffold.
-
Chiral Center: The (R)-configuration at the C2 position is essential for creating enantiomerically pure final products.
-
Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl group, which is stable under many reaction conditions but can be selectively removed under acidic conditions.
-
Hydrochloride Salt: The secondary amine of the piperidine ring is protonated and forms an ionic bond with a chloride ion, which typically improves crystallinity and solubility in polar solvents.
Caption: Molecular structure with key functional groups highlighted.
Chemical Identifiers
The following table summarizes the key identifiers for the compound. Note that properties are calculated based on the parent free base, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, with adjustments for the hydrochloride salt.
| Identifier | Value | Source |
| CAS Number | 141774-61-0 (for parent free base) | [2][3] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [4][5] |
| Molecular Weight | 250.77 g/mol | [4][5] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCC[NH2+]1.[Cl-] | Inferred from parent |
| InChIKey | DIRUVVRMWMDZAE-UHFFFAOYSA-N (for parent free base) | [2] |
Physicochemical Properties
Understanding the physicochemical properties is critical for designing reaction conditions, purification strategies, and formulation studies. The data presented are based on available information for the parent compound and analogous hydrochloride salts.
| Property | Value / Description | Rationale / Source |
| Appearance | White to light yellow crystalline powder or solid. | Typical appearance for this class of compounds.[3] |
| Melting Point | 93.0 to 97.0 °C (for parent free base). The hydrochloride salt is expected to have a significantly higher and sharper melting point. | [3] |
| Solubility | Expected to have good solubility in water (~10 mg/mL) and polar organic solvents like methanol and DMSO. Limited solubility in nonpolar solvents. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1] |
| Stability | Stable under normal storage conditions (room temperature, dry, inert atmosphere). | [6] |
| LogP (Octanol/Water) | 1.4 (for parent free base). | [2] |
| pKa | Not experimentally determined in provided sources. The secondary amine of the piperidine ring is basic and will be protonated at physiological pH. | N/A |
Synthesis and Purification
The synthesis of this compound is typically a two-step process. The causality behind this workflow is rooted in selective protection and then salt formation to improve handling and solubility.
Caption: General synthetic workflow for the target compound.
Experimental Protocol 1: Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate (Free Base)
This protocol is a generalized procedure based on standard methods for Boc protection of amines.[1][7]
-
Dissolution: Dissolve (R)-2-(aminomethyl)piperidine in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction and prevent side product formation.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocol 2: Formation of the Hydrochloride Salt
This step converts the oily or solid free base into a more stable and easily handled crystalline salt.[1]
-
Dissolution: Dissolve the purified (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution to 0 °C and slowly add a solution of hydrochloric acid (1.0 M in diethyl ether or a similar solvent) dropwise with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the final product under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and structural integrity of the synthesized compound.
Caption: Standard analytical workflow for compound validation.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is used to confirm the molecular structure. Key expected signals in ¹H NMR would include a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group and characteristic multiplets for the protons on the piperidine ring.[8][9]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight. The analysis would show a peak corresponding to the mass of the protonated parent molecule (the cation), [M+H]⁺, at m/z 215.18.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound.[10] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with TFA or formic acid) is typically used. Purity is determined by the relative area of the product peak.
-
Chiral HPLC: To confirm the enantiomeric purity ((R)-configuration), a specialized chiral column is required.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is based on data for the parent compound and structurally related molecules.[2][11][12]
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[12][13] |
| Serious Eye Damage/Irritation | H319/H318: Causes serious eye irritation/damage.[12][13] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[12][13] |
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[11]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[14][15]
Applications in Research and Drug Discovery
The primary utility of this compound is as a chiral intermediate in multi-step syntheses. The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties.
Caption: Role as a versatile intermediate in API synthesis.
-
Kinase Inhibitors: The piperidine ring can be functionalized to interact with the ATP-binding pocket of kinases.[1]
-
Protease Inhibitors: The scaffold can be elaborated to mimic peptide bonds and fit into the active sites of proteases.[1]
-
GPCR Ligands: Many G-protein coupled receptor ligands incorporate piperidine moieties to achieve desired potency and selectivity.
The Boc-protected primary amine allows for initial modifications to be made at the piperidine nitrogen. Subsequently, the Boc group can be removed to expose the primary amine for further coupling reactions, making it a highly versatile and strategic building block.
References
-
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2. PubChem, National Center for Biotechnology Information. [Link]
-
tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. ResearchGate. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
Sources
- 1. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]
- 2. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl (Piperidin-2-ylmethyl)carbamate | 141774-61-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 15. 309956-78-3|(R)-tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]
A Technical Guide to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, focusing on its role and chemical mechanism of action as a high-value chiral intermediate in pharmaceutical research and development. Instead of possessing a direct biological mechanism of action, its significance lies in its synthetic utility for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).
Compound Overview: Structure and Synthetic Value
This compound is a stereochemically defined building block featuring a piperidine core. Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous approved drugs.[1][2] The key structural features that define its utility are:
-
Chiral Center: The (R)-configuration at the C2 position is crucial for creating stereospecific interactions with biological targets, which is essential for optimizing drug efficacy and minimizing off-target effects.[1]
-
Boc-Protected Amine: The secondary amine of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions, allowing for controlled, sequential reactions.[3]
-
Primary Aminomethyl Group: The reactive primary amine on the methyl substituent serves as a key handle for synthetic elaboration, enabling the construction of diverse molecular architectures.[4]
-
Hydrochloride Salt: The salt form enhances the compound's stability, crystallinity, and solubility in certain solvents, simplifying handling and formulation in synthetic processes.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1] |
| Appearance | White powder | [1] |
| Primary Utility | Chiral building block for API synthesis | [1][4] |
Core Mechanism of Action in Chemical Synthesis
The "mechanism of action" for this compound is its chemical reactivity, which is centered on the selective removal of the Boc protecting group followed by functionalization of the resulting amines.
Boc Deprotection: The Gateway Reaction
The most critical step in utilizing this building block is the acid-catalyzed deprotection of the Boc group. This reaction unmasks the secondary amine of the piperidine ring, making it available for subsequent coupling reactions.
Mechanism of Acid-Catalyzed Boc Deprotection: The process occurs in a well-defined sequence:[3][5]
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[3][6]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free secondary amine.[5][6]
-
Protonation of Liberated Amine: Under the acidic reaction conditions, the newly freed amine is protonated, typically forming an ammonium salt.[3][5]
The tert-butyl cation byproduct can be quenched by scavengers or deprotonate to form isobutylene gas.[3][6] It is crucial to perform this reaction in a well-vented system to allow for the safe release of gaseous byproducts.[3][5]
Protocol 1: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Acid Addition: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used in a 1:1 mixture with DCM.
-
A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is the dihydrochloride salt of (R)-2-(aminomethyl)piperidine, which can often be used directly in the next step or after neutralization.
Synthetic Elaboration Pathways
Once deprotected, the resulting diamine is a versatile intermediate for building molecular complexity. The primary and secondary amines exhibit different steric and electronic properties, allowing for potential regioselective reactions. Common transformations include:
-
Amide Bond Formation: Coupling with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
Application in Drug Synthesis: Case Study of DPP-4 Inhibitors
The piperidine scaffold is a key structural motif in many inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme targeted for the treatment of type 2 diabetes.[7][8][9] Several approved drugs, known as "gliptins," utilize chiral amine building blocks to achieve potent and selective inhibition of DPP-4.[8][10]
Case Study: Synthesis of Anagliptin
Anagliptin is a potent DPP-4 inhibitor used for the treatment of type 2 diabetes.[11][12] Its synthesis demonstrates the critical role of chiral amine intermediates. While not directly using (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, the synthesis of Anagliptin involves a conceptually similar Boc-protected chiral amine which is deprotected and then coupled to a carboxylic acid moiety.
Simplified Retrosynthesis Highlighting the Key Bond Formation:
A common synthetic strategy involves the coupling of two key fragments: a chiral amine component and a pyrazolopyrimidine carboxylic acid.[11][13]
-
Fragment A (Chiral Amine): A protected chiral amine, such as (S)-l-(2-((l-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile, is prepared. A critical step in its synthesis is the deprotection of a Boc-protected precursor using acid.[11]
-
Fragment B (Carboxylic Acid): The heterocyclic core, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, is synthesized separately.[14]
-
Coupling: The deprotected amine from Fragment A is coupled with the carboxylic acid of Fragment B using a condensing agent like N,N'-carbonyldiimidazole (CDI) to form the final Anagliptin molecule.[11]
This case illustrates the industrial importance of Boc-protected chiral amines as essential building blocks. The (R)-piperidin-2-ylmethyl scaffold from our compound of interest is employed in the synthesis of other DPP-4 inhibitors and various GPCR ligands, where its specific stereochemistry and conformation are vital for biological activity.[2][4][15]
Conclusion
This compound is not a drug but a crucial enabler in drug discovery. Its value is derived from its precisely defined stereochemistry and the orthogonally protected amine functionalities. The compound's "mechanism of action" is purely chemical, centered on a reliable and well-understood Boc deprotection strategy that opens the door to a multitude of synthetic transformations. For researchers in drug development, this building block provides a robust and efficient route to introduce a chiral piperidine scaffold, accelerating the synthesis of complex and potentially life-saving therapeutics.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). a Retrosynthetic strategy for teneligliptin (1) and b synthetic route designed to achieve compound 1. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of Anagliptin Hydrochloride. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
- Google Patents. (n.d.). CN105503878A - Synthesis method of anagliptin.
- Google Patents. (n.d.). CN103951669A - Synthesis method of Anagliptin key intermediate.
- Google Patents. (n.d.). WO2015150887A1 - Process for the preparation of anagliptin or its salts.
- Google Patents. (n.d.). US9518048B2 - Process for the preparation of teneligliptin.
-
Quick Company. (n.d.). Process For The Preparation Of Teneligliptin. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Quick Company. (n.d.). "Process For Preparation Of Anagliptin". Retrieved from [Link]
- Google Patents. (n.d.). CN105294673A - Teneligliptin synthesis method.
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]
-
Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
PubMed. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Retrieved from [Link]
-
UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. oatext.com [oatext.com]
- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 10. public.pensoft.net [public.pensoft.net]
- 11. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]
- 12. "Process For Preparation Of Anagliptin" [quickcompany.in]
- 13. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 14. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
This guide provides an in-depth technical overview of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, a valuable chiral building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, applications, and the critical experimental protocols for its use, grounding our discussion in established scientific principles to ensure both accuracy and practical utility.
Compound Identification and Physicochemical Properties
A critical first step in utilizing any chemical intermediate is the precise confirmation of its identity. It is important to note a distinction in commonly available data. While the user's topic is the (R)-piperidin-2-yl isomer, the more frequently cited CAS number in commercial and chemical databases, 1217778-64-7, corresponds to the regioisomer, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.[1][2]
For the piperidin-2-yl series, the free base of the opposite enantiomer, (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate, is assigned CAS Number 139004-93-6 .[3] A specific CAS number for the (R)-enantiomer hydrochloride salt is not prominently available in public databases as of this writing. Researchers should therefore exercise diligence in sourcing and characterization.
The properties listed below are for the parent compound, which are stereoisomer-independent unless otherwise noted.
| Property | Data | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ (Free Base) C₁₁H₂₃ClN₂O₂ (Hydrochloride Salt) | PubChem[3] |
| Molecular Weight | 214.30 g/mol (Free Base) 250.77 g/mol (Hydrochloride Salt) | PubChem[3] |
| IUPAC Name | tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride | N/A |
| Synonyms | (R)-2-(Boc-aminomethyl)piperidine HCl | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in water, methanol, and other polar organic solvents | N/A |
The Strategic Importance in Medicinal Chemistry
The value of this compound lies in the convergence of three key structural features: the piperidine scaffold, its specific chirality, and the versatile Boc-protecting group.
-
The Privileged Piperidine Scaffold : The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[4] Its prevalence is due to favorable physicochemical properties, metabolic stability, and its ability to act as a scaffold to orient functional groups for optimal interaction with biological targets.[4]
-
The Imperative of Chirality : The introduction of a chiral center at the 2-position of the piperidine ring allows for highly specific, three-dimensional interactions with biological targets like enzymes and receptors.[5][6] Enantiomers of a drug often exhibit vastly different potency, selectivity, and safety profiles; using an enantiomerically pure building block is essential for developing modern therapeutics.[4]
-
The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is one of the most common amine protecting groups in organic synthesis.[7] It effectively masks the reactivity of the primary amine on the methyl side-chain, allowing chemists to perform reactions on the secondary amine of the piperidine ring. Its key advantage is its stability in basic and nucleophilic conditions, coupled with its clean and straightforward removal under acidic conditions.[8][9]
Synthesis and Stereochemical Control
A robust and stereocontrolled synthesis is paramount. While numerous proprietary methods exist, a logical and illustrative chemoenzymatic or asymmetric synthetic route is often employed. Below is a representative pathway starting from a commercially available chiral precursor, (R)-pipecolic acid.
The causality behind this experimental design is as follows:
-
Starting Material Selection : (R)-Pipecolic acid provides the necessary piperidine core with the correct, pre-defined stereochemistry at the C2 position.
-
Amine Protection : The secondary amine of the piperidine ring must be protected (e.g., as a Cbz or other orthogonal group) to prevent it from interfering with the subsequent reduction step.
-
Carboxylic Acid Reduction : The carboxylic acid is reduced to a primary alcohol. This is a standard transformation, often achieved with strong reducing agents like Lithium Aluminum Hydride (LAH).
-
Conversion to an Amine : The alcohol is converted into a leaving group (e.g., a tosylate or mesylate) and then displaced with an azide (via an SN2 reaction), which is subsequently reduced to the primary amine. This multi-step conversion is a reliable method for generating the aminomethyl group.
-
Selective Boc Protection : The newly formed primary amine is more sterically accessible and generally more nucleophilic than the protected secondary amine within the ring, allowing for its selective protection using Di-tert-butyl dicarbonate (Boc₂O).
-
Final Deprotection & Salt Formation : The protecting group on the ring nitrogen is removed. Treatment with HCl provides the final, stable hydrochloride salt.
Caption: Illustrative synthetic pathway for the target compound.
Key Experimental Protocols
The utility of this building block is realized through its subsequent reactions. The most critical and immediate step for its use in synthesis is the removal of the Boc protecting group to unmask the primary amine for further elaboration.
Protocol: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard and highly efficient method for Boc deprotection.[8][10] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation (which forms isobutene), carbon dioxide, and the free amine.[9]
Materials:
-
This compound (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the this compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C. This is a precautionary step to control any potential exotherm.
-
TFA Addition: Add TFA (5-10 eq) dropwise to the stirred solution. Effervescence (release of CO₂) may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.
-
Workup - Neutralization: Re-dissolve the resulting residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, (R)-piperidin-2-ylmethanamine, as the free base. This product can then be used directly or converted to a different salt if required.
Application as a Core Building Block
The deprotected amine is now ready for incorporation into a larger target molecule. Its primary application is in multistep syntheses where the primary amine serves as a key nucleophile or point of attachment.
Caption: Workflow illustrating the use of the title compound.
This intermediate is particularly useful in the synthesis of:
-
Enzyme Inhibitors : Where the piperidine or the aminomethyl group can bind within a specific pocket of an enzyme active site.
-
GPCR Ligands : The nitrogen atoms can serve as key hydrogen bond donors/acceptors or be protonated to form ionic interactions with receptor residues.
-
Complex Scaffolds : Serving as a chiral handle to direct the synthesis of more complex heterocyclic systems.
By providing a stereochemically defined fragment with orthogonally reactive sites (the ring nitrogen vs. the side-chain nitrogen), this reagent empowers medicinal chemists to systematically explore the chemical space around a pharmacophore, ultimately accelerating the drug discovery process.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
-
Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Pharmaffiliates. (n.d.). CAS No : 309956-78-3 | Product Name : (R)-3-(Boc-Amino)piperidine. Retrieved from [Link]
-
ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
The Synthetic Cornerstone: A Technical Guide to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its true value lies in its role as a versatile and crucial building block for the synthesis of enantiomerically pure pharmaceuticals. The inherent structural rigidity and chirality of the piperidine scaffold are pivotal in designing molecules with high affinity and selectivity for various biological targets. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the development of novel therapeutic agents. We will explore its utility in constructing complex molecular architectures and discuss the potential biological activities of the resulting compounds, thereby offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The Significance of a Chiral Scion
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of approved drugs and clinical candidates.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for optimal interaction with biological targets.[2] The introduction of a chiral center, as seen in this compound, further enhances its utility, enabling the synthesis of stereochemically defined molecules.[4][5] This is paramount in modern drug development, where enantiomeric purity is often a prerequisite for improved efficacy and reduced off-target effects.[1]
The subject of this guide, this compound, is a derivative of (R)-2-(aminomethyl)piperidine where the exocyclic primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This strategic protection allows for selective chemical modifications at other positions of the piperidine ring, making it an invaluable intermediate in multi-step synthetic pathways.[1]
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of this building block is essential for its effective use in synthesis. The hydrochloride salt form generally offers improved solubility in aqueous media compared to the free base.[1]
| Property | This compound | (R,S)-2-(Aminomethyl)-1-N-Boc-piperidine hydrochloride | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride |
| CAS Number | Not specified in search results | 370069-31-1[1] | 1217778-64-7[6][7] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | C₁₁H₂₃ClN₂O₂[1] | C₁₁H₂₃ClN₂O₂[7] |
| Molecular Weight | 250.77 g/mol [1] | 250.77 g/mol [1] | 250.76 g/mol [7] |
| Appearance | White powder[1] | White powder[1] | Not specified |
| Solubility | Soluble in methanol and MDC[1] | Improved solubility[1] | Not specified |
Synthesis of the Chiral Building Block: A Strategic Approach
The enantiomerically pure synthesis of this compound is a critical step in its application. A common strategy involves the use of chiral pool starting materials to ensure the desired stereochemistry.
General Synthetic Protocol: N-Boc Protection
The most direct route involves the selective N-protection of (R)-2-(aminomethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O).[8] Careful control of reaction conditions is crucial to achieve mono-protection on the exocyclic primary amine, leaving the piperidine nitrogen available for further reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-2-(aminomethyl)piperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, for instance, triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Boc₂O Addition: Slowly add a solution of (Boc)₂O (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. If using an organic solvent, separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[8]
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is treated with a solution of HCl in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of the desired salt.
Caption: General synthetic workflow for the preparation of the target compound.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The primary utility of this compound is as a chiral intermediate for the synthesis of more complex and biologically active molecules. The Boc-protected amine allows for a variety of chemical transformations at the piperidine nitrogen, while the (R)-stereocenter is maintained.
Incorporation into Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9][10][11][12] Several potent and selective DPP-IV inhibitors feature a piperidine scaffold.[12][13] The (R)-2-(aminomethyl)piperidine moiety can be incorporated to interact with specific residues in the active site of the DPP-IV enzyme.
Hypothetical Synthetic Application:
The free secondary amine of the deprotected (R)-piperidin-2-ylmethyl)carbamate can be coupled with a suitable heterocyclic core, a common feature in many DPP-IV inhibitors.[11] The primary amine, after deprotection of the Boc group, can be further functionalized to enhance binding affinity and selectivity.
Caption: General structure of a therapeutic agent incorporating the scaffold.
Synthesis of Kinase Inhibitors
The piperidine scaffold is also prevalent in the design of kinase inhibitors.[14][15][16] The introduction of a chiral piperidine moiety can improve the selectivity and potency of these inhibitors. The this compound can serve as a starting point for the synthesis of novel kinase inhibitors by coupling the piperidine nitrogen to a core kinase-binding motif.
Development of CNS-Active Agents
Chiral piperidine derivatives are frequently found in drugs targeting the central nervous system (CNS).[17] The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, while the specific stereochemistry is crucial for interacting with CNS receptors and enzymes.
Future Perspectives
The utility of this compound as a chiral building block is well-established. Future research will likely focus on its application in the synthesis of novel therapeutic agents targeting a wider range of diseases. Its incorporation into new drug candidates for indications such as cancer, neurodegenerative disorders, and infectious diseases is an active area of investigation. The development of more efficient and scalable synthetic routes to this key intermediate will also be crucial for its broader application in the pharmaceutical industry.
Conclusion
While this compound may not possess significant intrinsic biological activity, its role as a chiral cornerstone in the synthesis of enantiomerically pure pharmaceuticals is undeniable. Its strategic use allows medicinal chemists to construct complex molecules with precise three-dimensional architectures, a critical factor in achieving high potency and selectivity. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance as a valuable tool in the ongoing quest for novel and improved therapeutics.
References
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]
-
Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. PubMed. Available at: [Link]
-
Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health. Available at: [Link]
-
Piperidine DPP-IV inhibitors. ResearchGate. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]
-
Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society. Available at: [Link]
-
tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem. Available at: [Link]
-
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. PubChem. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem. Available at: [Link]
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility Profile of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical framework for understanding and determining the solubility of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. In the absence of publicly available, specific solubility data for this compound, this document serves as a comprehensive manual, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate robust and reliable solubility profiles. We will delve into the theoretical underpinnings of solubility for hydrochloride salts, provide step-by-step methodologies for both thermodynamic and kinetic solubility determination, and explore the critical factors that influence the dissolution of this compound.
Introduction: The Criticality of Solubility in Drug Development
This compound is a chiral piperidine derivative that serves as a valuable building block in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation and development.[1] Among these properties, aqueous solubility is a cornerstone, directly impacting a drug's absorption and, consequently, its bioavailability.[2] Poor solubility can lead to suboptimal drug exposure, variability in patient response, and significant challenges in developing a viable dosage form.[3]
This guide addresses a notable gap in the available literature: the specific solubility data for this compound. Therefore, this document shifts from a data repository to a methodological guide. It is designed to empower researchers to:
-
Establish a robust, reproducible protocol for determining the solubility of this hydrochloride salt.
-
Understand the key variables that will influence the solubility measurements.
-
Interpret the generated data within the context of pharmaceutical development.
We will proceed by first examining the physicochemical properties of the parent molecule, which provide a theoretical basis for its expected solubility behavior.
Physicochemical Properties of the Parent Compound
Understanding the structure and properties of the free base, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, is essential for predicting the behavior of its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| Calculated logP | 1.4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| pKa (estimated) | 8.0 - 10.0 | [5][6][7][8] |
Theoretical Framework: Solubility of Amine Hydrochloride Salts
As a hydrochloride salt of a secondary amine, the solubility of this compound is governed by several key principles:
-
pH-Dependent Solubility : The piperidine nitrogen's basicity means that the equilibrium between the ionized (salt) and non-ionized (free base) forms is pH-dependent. At lower pH values, the equilibrium favors the protonated, more soluble form. As the pH increases towards and beyond the pKa of the piperidine, the equilibrium shifts towards the less soluble free base.[9]
-
The Common Ion Effect : The solubility of a hydrochloride salt can be suppressed by the presence of a common chloride ion in the solution.[1][10] This is a direct consequence of Le Chatelier's principle, where an increase in the concentration of one of the ions in a saturated solution drives the equilibrium towards the solid, undissolved salt.[3][11] This is particularly relevant in physiological fluids and certain buffered solutions.[12]
-
Disproportionation : This is the conversion of the salt form into its less soluble free base in the presence of a higher pH microenvironment.[13] This can occur in solid dosage forms when the API is in contact with basic excipients or in aqueous suspensions, potentially leading to a significant decrease in solubility and dissolution rate.[14][15][16]
Experimental Determination of Solubility
A multi-faceted approach to solubility determination, encompassing both thermodynamic and kinetic measurements, provides a comprehensive understanding of a compound's behavior.
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The shake-flask method is considered the definitive technique for determining thermodynamic or equilibrium solubility.[2][17] It measures the concentration of a compound in a saturated solution at equilibrium.
-
Preparation of Solvents : Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to assess pH-dependent solubility. Use purified, deionized water as a solvent as well.
-
Sample Preparation : Add an excess amount of this compound to a known volume of each solvent in sealed glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration : Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Analysis : Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification : Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[18] A standard curve of the compound should be prepared to ensure accurate quantification.
-
Data Analysis : Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.
Caption: Thermodynamic Solubility Workflow
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO).[19] This method is faster than the shake-flask method and is often used in early drug discovery for rapid screening.[20][21]
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup : In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation : Shake the microplate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection and Quantification :
-
Nephelometry : Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
HPLC-UV Analysis : Alternatively, filter the samples using a 96-well filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV analysis.[22]
-
-
Data Analysis : The kinetic solubility is the concentration at which precipitation is observed.
Factors Influencing the Solubility Profile
A robust understanding of the factors that can alter solubility is crucial for experimental design and data interpretation.
Caption: Key Factors Affecting Solubility
The Impact of pH
As a salt of a weak base, the solubility of this compound is expected to be significantly higher in acidic conditions and decrease as the pH approaches and surpasses the pKa of the piperidine moiety.[9][23] A pH-solubility profile should be generated to map this relationship, which is critical for predicting its behavior in the gastrointestinal tract.
The Common Ion Effect in Practice
The presence of chloride ions from sources other than the API itself can reduce its solubility.[10][12] This is an important consideration for formulation, as excipients such as sodium chloride are common. It is also relevant for in vitro dissolution studies in biorelevant media, which often contain significant concentrations of chloride.[3]
The Risk of Disproportionation
The conversion of the hydrochloride salt to the free base can be triggered by a localized increase in pH.[13] This can be caused by certain excipients in a solid formulation or by the pH of the surrounding medium in a suspension.[16] The potential for disproportionation should be assessed, as it can lead to a dramatic decrease in solubility and bioavailability.[14][15]
Conclusion
References
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929.
-
Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link]
- Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. University of Karachi Research Repository.
-
Zafar, S., Akhtar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]
- Serajuddin, A. T. M., & Pudipeddi, M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of pharmaceutical sciences, 94(2), 404–412.
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]
- White, K., & Presley, C. (2024). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.
-
Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. PCBIS. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
-
BYJU'S. (2021). Common Ion Effect. BYJU'S. [Link]
-
CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]
- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Ezembu, I. C., & Oformike, L. A. (2021). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 8(1), 1-6.
- Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
-
FlinnScientific. (2020, June 30). Common Ion Effect - NaCl and HCl [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]
- ResearchGate. (n.d.). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
-
National Center for Biotechnology Information. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. National Institutes of Health. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Gibson, E. K. (2007).
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem. [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
ACS Publications. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [Link]
-
National Center for Biotechnology Information. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- Purdue University. (n.d.).
-
PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate. PharmaCompass. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. jchemlett.com [jchemlett.com]
- 4. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. google.com [google.com]
- 12. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 14. researchgate.net [researchgate.net]
- 15. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. enamine.net [enamine.net]
- 20. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. static1.squarespace.com [static1.squarespace.com]
- 23. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride
Foreword: Navigating the Spectroscopic Landscape of Chiral Piperidines
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. The precise three-dimensional arrangement of its constituent atoms, dictated by the stereocenter at the C2 position of the piperidine ring, is crucial for its biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the analytical backbone for the comprehensive characterization of this molecule.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic data for this compound. It moves beyond a mere listing of data points to provide insights into the causality behind experimental choices and the logic of spectral interpretation. While a complete, published dataset for this specific salt was not found in publicly available literature at the time of this writing, this guide will utilize representative data from closely related analogs and foundational spectroscopic principles to provide a robust framework for its analysis. The principles and methodologies discussed herein are directly applicable to the characterization of this and similar chiral piperidine derivatives.
Molecular Structure and its Spectroscopic Implications
The structure of this compound combines several key functional groups that give rise to a rich and informative spectroscopic signature. The hydrochloride salt form, in particular, significantly influences the spectral features, especially in NMR and IR spectroscopy.
Diagram of the Molecular Structure and Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant deshielding effect on the adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 2H | N⁺H₂ (piperidine) |
| ~7.0 - 7.5 | t | 1H | NH (carbamate) |
| ~3.5 - 3.7 | m | 1H | CH -CH₂-NHBoc |
| ~3.2 - 3.4 | m | 2H | N⁺H₂-CH ₂ (piperidine ring) |
| ~3.0 - 3.2 | m | 2H | CH-CH ₂-NHBoc |
| ~1.8 - 2.0 | m | 2H | Piperidine ring protons |
| ~1.5 - 1.8 | m | 4H | Piperidine ring protons |
| 1.45 | s | 9H | C(CH ₃)₃ |
Note: Predicted chemical shifts are based on the analysis of similar structures and the known effects of protonation. Actual values may vary depending on the solvent and concentration.
Expert Interpretation:
-
N⁺H₂ Protons: The two protons on the positively charged nitrogen of the piperidine ring are expected to be significantly downfield, appearing as a broad singlet due to rapid exchange with any residual water and quadrupole broadening from the nitrogen.
-
Carbamate NH: The carbamate proton will likely appear as a triplet due to coupling with the adjacent methylene group.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons alpha to the positively charged nitrogen will be the most deshielded.
-
tert-Butyl Group: A characteristic sharp singlet integrating to nine protons will be observed for the tert-butyl group of the Boc protecting group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C =O (carbamate) |
| ~79.5 | C (CH₃)₃ |
| ~55.0 | C H-CH₂-NHBoc |
| ~45.0 | N⁺H₂-C H₂ (piperidine ring) |
| ~43.0 | CH-C H₂-NHBoc |
| ~28.5 | C(C H₃)₃ |
| ~28.0 | Piperidine ring carbon |
| ~22.0 | Piperidine ring carbon |
| ~20.0 | Piperidine ring carbon |
Note: Predicted chemical shifts are based on the analysis of similar structures.
Expert Interpretation:
-
Carbonyl Carbon: The carbamate carbonyl carbon will appear at the downfield end of the spectrum.
-
Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group is also characteristic and appears around 79.5 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will be found in the aliphatic region, with the carbons adjacent to the nitrogen being the most deshielded.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as protic solvents like D₂O will cause the exchange of the N-H protons, leading to their disappearance from the spectrum. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Use the residual solvent peak as an internal reference for chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The hydrochloride salt form dramatically alters the N-H stretching region of the spectrum compared to the free base.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretching (carbamate) |
| ~3000 - 2500 | Strong, Broad | N⁺-H stretching (ammonium salt) |
| ~2970, ~2860 | Medium-Strong | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (carbamate) |
| ~1520 | Medium | N-H bending (carbamate) |
| ~1170 | Strong | C-O stretching (carbamate) |
Expert Interpretation:
-
N⁺-H Stretching: The most prominent and diagnostic feature for the hydrochloride salt is the very broad and strong absorption band in the 3000-2500 cm⁻¹ region. This is characteristic of the stretching vibration of the N⁺-H bonds in the piperidinium cation.
-
C=O Stretching: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group.
-
N-H Stretching (Carbamate): A sharper peak around 3400 cm⁻¹ corresponds to the N-H stretch of the carbamate functional group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Expert Interpretation:
For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method. The spectrum would be expected to show the molecular ion for the free base, [M+H]⁺, at m/z 215.17. The hydrochloride is not typically observed directly.
Predicted Fragmentation Pattern:
-
Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the entire tert-butoxycarbonyl group, or fragments thereof. Expect to see a significant peak corresponding to the loss of isobutylene (56 Da) and CO₂ (44 Da) from the parent ion.
-
Piperidine ring fragmentation: The piperidine ring can also undergo characteristic fragmentation.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 215.17 | [M+H]⁺ (protonated free base) |
| 159.12 | [M+H - C₄H₈]⁺ |
| 115.10 | [M+H - Boc]⁺ |
| 84.08 | Piperidine fragment |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the hydrochloride salt form, and mass spectrometry verifies the molecular weight and provides fragmentation information consistent with the proposed structure. By understanding the principles behind each technique and how the specific structural features of the molecule influence the resulting spectra, researchers can confidently confirm the identity, purity, and structure of this important chiral building block.
References
While direct experimental data for the title compound was not found in the searched literature, the following references provide foundational knowledge and data for related compounds that inform the interpretations in this guide.
- Spectroscopic Data for a Related Isomer: ChemicalBook provides spectroscopic data for (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate, which can serve as a reference for the spectral features of the piperidine and carbamate moieties. (A specific, stable URL for this data is not available, but the information can be found by searching for the compound on the ChemicalBook website).
-
General Principles of Amine Salt Spectroscopy: For a detailed explanation of the effects of salt formation on the infrared spectra of amines, refer to: Brian C. Smith, "Organic Nitrogen Compounds V: Amine Salts," Spectroscopy 34(9), 10-15 (2019). [Link]
-
NMR of Piperidine Derivatives: PubChem provides a collection of information and links to spectroscopic data for various piperidine derivatives, which can be useful for comparative analysis. For example, see the entry for tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate (CID 1501973). [Link]
-
General NMR Sample Preparation: For detailed protocols on preparing samples for NMR analysis, refer to the guidelines provided by university core facilities, such as the UCL Chemistry NMR Facility. [Link]
Topic: Potential Therapeutic Targets of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral synthetic building block pivotal in the construction of a diverse range of biologically active molecules. While not a therapeutic agent itself, its rigid piperidine core and modifiable carbamate group make it a valuable scaffold in medicinal chemistry. This guide delineates the potential therapeutic targets that can be modulated by compounds derived from this precursor. By examining the downstream products synthesized from this intermediate, we can infer the classes of targets and signaling pathways that are accessible. We will explore its application in the development of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-4) and Lysine-Specific Demethylase 1 (LSD1), as well as its potential in creating ligands for G-protein coupled receptors (GPCRs) and ion channels. This document provides a technical framework for leveraging this versatile chemical entity in drug discovery, complete with hypothetical, yet plausible, experimental workflows for target identification and validation.
Introduction: The Strategic Value of a Chiral Building Block
In modern drug discovery, the use of chiral building blocks is essential for creating stereochemically pure compounds with optimized pharmacological profiles. This compound represents such a crucial intermediate. Its structure, featuring a chiral center at the 2-position of the piperidine ring, provides a fixed spatial orientation for substituents, which is critical for achieving high-affinity and selective interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine allows for selective deprotection and further chemical modification, enabling the synthesis of diverse compound libraries for screening.
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The "R" configuration of this specific building block is frequently utilized to mimic the orientation of natural ligands or to fit into specific chiral pockets of target proteins.
Inferred Therapeutic Targets from Synthetic Applications
While direct biological activity of the title compound is not reported, its utility in synthesizing potent and selective modulators of various enzyme and receptor families allows us to identify its potential therapeutic applications.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
One of the most prominent applications of this building block is in the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of GLP-1, making it a key therapeutic strategy for type 2 diabetes.
The (R)-piperidine moiety often serves as a key structural element that interacts with the S2 subsite of the DPP-4 active site. The synthesis typically involves the deprotection of the Boc group followed by coupling with a suitable electrophile to complete the final inhibitor structure.
Caption: Synthetic route from the building block to a DPP-4 inhibitor.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers, making it an attractive target for oncology drug development. Several potent LSD1 inhibitors utilize a substituted piperidine scaffold derived from this compound to interact with the enzyme's active site. The piperidine nitrogen can form a key hydrogen bond, while the rest of the scaffold orients other functional groups for optimal binding.
Other Potential Target Classes
The versatility of the piperidine scaffold suggests its potential in targeting other protein families:
-
G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain piperidine rings that interact with the transmembrane domains of the receptors. By functionalizing the exocyclic amine, novel ligands for dopamine, serotonin, or opioid receptors could be developed.
-
Ion Channels: Piperidine-containing molecules are known to modulate the activity of various ion channels, including sodium and potassium channels. This building block could serve as a starting point for developing novel channel blockers or openers.
-
Kinases: While less common, substituted piperidines can be incorporated into kinase inhibitors to occupy specific pockets within the ATP-binding site.
Experimental Workflows for Target Identification and Validation
For novel compounds synthesized from this compound, a systematic approach is required to identify and validate their biological targets.
Target Identification using Affinity-Based Chemical Proteomics
This workflow aims to isolate the protein targets of a novel compound (ligand) from a complex biological sample.
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of the lead compound, incorporating a linker and a reactive group (e.g., an alkyne for click chemistry) at a position that is not critical for target binding. This is often achieved by modifying the exocyclic amine of the deprotected intermediate.
-
-
Immobilization:
-
Covalently attach the affinity probe to a solid support, such as sepharose beads, via the reactive group.
-
-
Affinity Pulldown:
-
Incubate the immobilized probe with a cell lysate or tissue homogenate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins, either by competing with an excess of the free ligand or by using a denaturing buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the resulting spectra against a protein database.
-
Caption: Workflow for affinity-based chemical proteomics.
Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment:
-
Treat intact cells with the compound of interest or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blot or ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for a novel compound ("Compound X") derived from the title building block, targeting DPP-4.
| Parameter | Value | Method |
| DPP-4 IC₅₀ | 15 nM | Enzyme Inhibition Assay |
| Target Engagement (ΔTₘ) | +4.5 °C | CETSA |
| Selectivity (vs. DPP-8/9) | >1000-fold | Counter-Screening Assays |
| Cellular Potency (GLP-1 release) | 80 nM | Cell-Based Functional Assay |
Conclusion and Future Directions
This compound is a high-value starting material for the synthesis of molecules targeting a range of therapeutically relevant proteins, most notably enzymes like DPP-4 and LSD1. The chiral piperidine core is a well-established pharmacophore that can be readily elaborated to achieve high potency and selectivity. The future application of this building block will likely expand to other target classes, such as GPCRs and ion channels, as synthetic methodologies become more advanced. The systematic application of target identification and validation workflows, such as chemical proteomics and CETSA, will be crucial in elucidating the mechanisms of action of novel compounds derived from this versatile scaffold, ultimately accelerating the development of new medicines.
References
-
PubChem Compound Summary for CID 11634629, this compound. National Center for Biotechnology Information. [Link]
Methodological & Application
Synthesis Protocol for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride: An In-Depth Technical Guide
Abstract
This comprehensive guide details the synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, a valuable chiral building block in medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and its derivatives are integral to the development of novel therapeutics.[1][2] This document provides a robust, step-by-step protocol for the selective N-Boc protection of the exocyclic primary amine of (R)-piperidin-2-ylmethanamine, followed by the formation of its hydrochloride salt. The rationale behind key experimental choices, purification strategies, and characterization methods are thoroughly discussed to ensure reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important intermediate.
Introduction: The Significance of Chiral Piperidine Scaffolds
Piperidine and its derivatives are fundamental heterocyclic motifs frequently incorporated into the structures of approved drugs and clinical candidates.[1] The stereochemistry of these molecules is often critical for their pharmacological activity, with different enantiomers exhibiting distinct efficacy and off-target effects. This compound serves as a key chiral precursor, enabling the synthesis of enantiomerically pure pharmaceuticals.[1]
The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the more nucleophilic primary amine, allowing for selective functionalization of the piperidine ring nitrogen in subsequent synthetic steps.[1][3] The Boc group is favored due to its stability under a variety of reaction conditions and the mild acidic conditions required for its removal.[3][4][5][6] This protocol outlines a direct and efficient synthesis starting from the commercially available (R)-piperidin-2-ylmethanamine.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through a two-step process:
-
Selective N-Boc Protection: The primary amine of (R)-piperidin-2-ylmethanamine is selectively protected using di-tert-butyl dicarbonate ((Boc)₂O).
-
Hydrochloride Salt Formation: The Boc-protected intermediate is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.
Chemoselectivity in Boc Protection
The key challenge in the first step is to achieve selective protection of the exocyclic primary amine over the endocyclic secondary amine of the piperidine ring. The relative nucleophilicity of the two amines dictates the site of acylation by (Boc)₂O. While both are nucleophilic, the primary amine is generally more sterically accessible and, under controlled conditions, can be selectively protected.[7] The reaction is typically performed at a low temperature to minimize the formation of the di-Boc protected byproduct.[7]
The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group to yield the N-Boc protected amine.[5]
Rationale for Hydrochloride Salt Formation
The free base of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is often an oil or a low-melting solid, which can be challenging to handle and purify. Conversion to the hydrochloride salt typically affords a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.[8] The salt formation is achieved by treating the Boc-protected amine with hydrochloric acid.[9]
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| (R)-Piperidin-2-ylmethanamine | ≥97% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Hydrochloric acid solution | 4 M in 1,4-Dioxane | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house |
Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-piperidin-2-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.[5][7]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 30-60 minutes.[7]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][7]
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate as a free base.[7]
Formation of this compound
-
Dissolution: Dissolve the purified (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 4 M solution of hydrochloric acid in 1,4-dioxane (1.1 eq).
-
Precipitation: A white precipitate should form upon addition of the acid. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values.[1]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-Boc Product | - Incomplete reaction. - Formation of di-Boc byproduct. - Product loss during work-up. | - Extend reaction time and monitor closely.[7] - Use a controlled stoichiometry of (Boc)₂O (1.0-1.1 eq).[7] - Maintain a low reaction temperature.[7] - Ensure the aqueous layer is basic during extraction to prevent protonation and loss of the product.[7] |
| Presence of Di-Boc Impurity | - Excess (Boc)₂O used. - High reaction temperature. - Prolonged reaction time. | - Carefully control the stoichiometry of (Boc)₂O.[7] - Perform the reaction at 0 °C or lower. - Optimize reaction time by careful monitoring.[7] |
| Product is an Oil and Difficult to Handle | - The free base form can be oily. | - Proceed with the hydrochloride salt formation to obtain a solid product. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
(R)-Piperidin-2-ylmethanamine and triethylamine are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Hydrochloric acid is corrosive.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the Boc anhydride and the reaction temperature, selective mono-protection of the primary amine can be achieved in good yield. The subsequent conversion to the hydrochloride salt facilitates purification and handling. This versatile chiral building block can be utilized in the synthesis of a wide range of biologically active molecules, making this protocol a valuable resource for researchers in medicinal chemistry and drug discovery.
References
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2007). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- Google Patents. (2018). Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2.
-
PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2018187400A1 - Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2 - Google Patents [patents.google.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
The Synthetic Versatility of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride: A Guide for Medicinal Chemists
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride has emerged as a chiral building block of significant interest in medicinal chemistry. Its unique structural features—a stereodefined piperidine ring, a protected primary amine, and a secondary amine poised for diversification—offer a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the scientific rationale behind its use in drug discovery.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The piperidine motif is a cornerstone of medicinal chemistry, found in a vast array of approved pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine ring imparts several advantageous properties to a drug candidate:
-
Modulation of Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets. The overall lipophilicity of the molecule can be fine-tuned through substitution on the ring.[1]
-
Improved Pharmacokinetics: The saturated heterocyclic system generally confers metabolic stability, contributing to a longer half-life in vivo.[2]
-
Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity and selectivity for a target protein.[3]
The subject of this guide, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, provides chemists with a chiral handle to exploit these benefits in a stereocontrolled manner, which is crucial for maximizing therapeutic efficacy while minimizing off-target effects.[4]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is centered around two key transformations: manipulation of the secondary piperidine nitrogen and deprotection and subsequent functionalization of the primary aminomethyl group. The tert-butyloxycarbonyl (Boc) group on the primary amine allows for selective reaction at the piperidine nitrogen.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 250.77 g/mol |
| CAS Number | 1003710-33-3 |
| Appearance | White to off-white solid |
| Chirality | (R)-configuration |
Application in the Synthesis of Bioactive Molecules
While a blockbuster drug directly synthesized from this specific building block is not prominently featured in publicly available literature, its structural motifs are integral to potent therapeutic agents, particularly in the realm of chemokine receptor antagonists. The (R)-2-aminomethylpiperidine scaffold is a key component in the design of antagonists for receptors like CCR5 and CXCR4, which are critical targets in HIV therapy, oncology, and inflammatory diseases.[5][6][7]
The general synthetic approach involves leveraging the nucleophilicity of the piperidine nitrogen for coupling with various electrophiles, thereby constructing a diverse library of compounds for biological screening.
Experimental Protocols
The following protocols are designed to serve as a practical guide for researchers utilizing this compound. The hydrochloride salt form necessitates neutralization to the free base for most reactions involving the piperidine nitrogen.
Protocol 1: In Situ Neutralization and N-Alkylation
This protocol details a standard procedure for the alkylation of the piperidine nitrogen, a common step in building molecular complexity.
Rationale: The hydrochloride salt is typically a stable, crystalline solid, ideal for storage. For the piperidine nitrogen to act as a nucleophile, it must be deprotonated. This is achieved in situ using a non-nucleophilic base.
N-Alkylation Workflow Diagram
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF (or CH₃CN) to dissolve or suspend the starting material (approx. 0.1 M concentration).
-
Add DIPEA (2.5 eq) to the mixture and stir for 20-30 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O.
-
Wash the organic mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Amide Coupling with the Piperidine Nitrogen
This protocol outlines the formation of an amide bond, a bioisosteric replacement for the alkyl group, which can significantly alter the biological activity and properties of the resulting molecule.
Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. Using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for coupling a carboxylic acid to the secondary amine of the piperidine.[1]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve or suspend this compound (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 20-30 minutes.
-
Add the solution of the free-based piperidine derivative to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc-Deprotection and Subsequent Functionalization
This protocol describes the removal of the Boc protecting group to liberate the primary amine, which can then be further functionalized.
Rationale: The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose. The resulting primary amine can then undergo a variety of reactions, such as reductive amination or acylation.
Boc-Deprotection and Reductive Amination Workflow Diagram
Materials:
-
Boc-protected piperidine derivative (from Protocol 1 or 2) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
Part A: Boc Deprotection
-
Dissolve the Boc-protected piperidine derivative in DCM (approx. 0.1 M).
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is typically obtained as a TFA salt.
Part B: Reductive Amination
-
Dissolve the crude TFA salt in a suitable solvent like DCM or 1,2-dichloroethane.
-
Add a base (e.g., Et₃N or DIPEA) to neutralize the TFA salt.
-
Add the aldehyde or ketone (1.2 eq) and stir for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final product.
Conclusion
This compound is a valuable and versatile chiral building block for medicinal chemistry. Its strategic use allows for the synthesis of diverse libraries of compounds with precise stereochemical control. The protocols outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this reagent in the quest for novel therapeutics. The logical application of its inherent reactivity, particularly in the synthesis of chemokine receptor antagonists and other biologically relevant molecules, underscores its importance in modern drug discovery.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Skerlj, R. T., et al. (2011). Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(8), 2450-2455.
- Combinatorial synthesis of CCR5 antagonists. (2001). Bioorganic & Medicinal Chemistry Letters, 11(24), 3137-3141.
- BenchChem. (2025). The Discovery and Chemical Synthesis of Ancriviroc: A Technical Guide.
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e15.
-
ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
- Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416.
- Google Patents. (n.d.). WO2006074270A3 - Synthesis of ccr5 receptor antagonists.
- Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. (2020). European Journal of Medicinal Chemistry, 201, 112479.
- Stupple, P. A., et al. (2009). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 53(12), 5032-5040.
- Google Patents. (n.d.). US9567363B2 - Certain compounds, compositions and methods.
- Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. (2008). Letters in Drug Design & Discovery, 5(6), 403-407.
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]
-
Wikipedia. (n.d.). Vicriviroc. Retrieved from [Link]
- BenchChem. (2025).
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US7968734B2 - Organocatalysts and methods of use in chemical synthesis.
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). US8415363B2 - Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.
- Google Patents. (n.d.). US7709657B2 - Process for the synthesis of organic compounds.
- Google Patents. (n.d.). US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 298, 117769.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
Application Notes: (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride as a Versatile Chiral Building Block in Medicinal Chemistry
Abstract
Chiral piperidine scaffolds are foundational motifs in a multitude of approved pharmaceuticals, largely due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1] (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a highly valuable bifunctional building block, offering a stereochemically defined piperidine core for drug design. It features two distinct nitrogen nucleophiles: a secondary amine within the piperidine ring and a primary amine on the exocyclic methyl group, which is strategically masked with a tert-butoxycarbonyl (Boc) protecting group. This configuration allows for sequential, selective functionalization at either nitrogen, making it an indispensable tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of its properties, the strategic importance of the Boc group, and detailed, field-proven protocols for its application in key synthetic transformations.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is crucial for its effective use and storage. The compound is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the corresponding free base.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₃ClN₂O₂ | PubChem[2] |
| Molecular Weight | 250.77 g/mol | Fluorochem[3] |
| IUPAC Name | tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride | |
| CAS Number | 139004-94-7 (for (R)-isomer free base) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane. | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Hygroscopic. | ChemicalBook[4] |
Handling Advisory: As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption, which could affect weighing accuracy and reactivity. For reactions requiring the free base, a simple liquid-liquid extraction following basification is necessary prior to use.
The Strategic Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[5][6] Its strategic placement on the primary aminomethyl group in (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is central to the building block's utility.
Key Advantages:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation, allowing for selective modification of the piperidine nitrogen.[7]
-
Orthogonality: It is orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), which is critical in multi-step peptide or heterocyclic synthesis.[7]
-
Mild Removal: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][8] This process generates volatile byproducts (isobutylene and CO₂), simplifying purification.[8]
The differential reactivity allows for a controlled, stepwise synthetic strategy, as illustrated below.
Caption: Selective functionalization workflow.
Core Synthetic Transformations and Protocols
The true utility of this building block is demonstrated through its application in common synthetic reactions. The following protocols are provided as robust starting points for laboratory synthesis.
Protocol 1: N-Alkylation of the Piperidine Ring
This protocol leverages the higher nucleophilicity of the secondary ring amine for selective alkylation, leaving the Boc-protected primary amine intact.[1] This is a fundamental step for introducing diversity and modulating the physicochemical properties of the piperidine core.
Rationale: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing with the piperidine nitrogen as a nucleophile.[9] Acetonitrile or DMF are excellent polar aprotic solvents for this Sₙ2 reaction. Slow addition of the alkylating agent helps minimize potential dialkylation.[9]
Detailed Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile (or DMF) to make a ~0.2 M solution.
-
Basification: Add finely powdered, anhydrous K₂CO₃ (2.5 eq.). Stir the suspension vigorously for 15-20 minutes at room temperature to ensure complete neutralization and formation of the free base in situ.
-
Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) to the stirred suspension. The slow addition is critical to maintain a relative excess of the amine and reduce undesired side reactions.[1][9]
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.
Caption: Workflow for piperidine N-alkylation.
Protocol 2: Boc-Group Deprotection
This procedure unmasks the primary amine, making it available for subsequent reactions such as amide bond formation or reductive amination.
Rationale: The mechanism involves protonation of the carbamate carbonyl by a strong acid like TFA.[8] This facilitates the departure of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine as its TFA salt.[8][10]
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in dichloromethane (DCM) to make a ~0.1 M solution in a round-bottom flask.
-
Deprotection: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise. Caution: Gas evolution (CO₂) occurs.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: The product will be the TFA salt.
-
Neutralization (Optional): To obtain the free diamine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free diamine, which should be used immediately or stored carefully as free amines can be less stable.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
While direct C-H functionalization is complex, the piperidine nitrogen can be used to introduce functionalities that then participate in cross-coupling. For instance, after N-arylation with a haloaryl group (e.g., 4-bromopyridine), the resulting intermediate can undergo a Suzuki-Miyaura coupling.
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool catalyzed by palladium.[11] The reaction cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the catalyst.[12] The choice of ligand, base, and solvent is critical, especially for less reactive aryl chlorides.[13]
General Step-by-Step Protocol (Example: Post N-Arylation):
-
Preparation: In a microwave vial or Schlenk tube, combine the N-aryl halide intermediate (e.g., N-(4-bromophenyl)-substituted piperidine) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[11][12]
-
Reaction: Heat the mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed as monitored by LC-MS.[13]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
This compound is a quintessential building block for modern medicinal chemistry. Its pre-installed chirality and orthogonal protection strategy provide a reliable and efficient route for the synthesis of complex, enantiomerically pure piperidine derivatives. The protocols outlined herein demonstrate its versatility in key transformations such as N-alkylation, acylation, and as a precursor for advanced cross-coupling reactions. By enabling systematic and selective derivatization, this reagent empowers researchers to accelerate the drug discovery process and develop novel therapeutic agents with improved pharmacological profiles.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- Larivée, A., & Charette, A. B. (2006). New Methodology Toward Chiral, Non-Racemic 2,5-cis-Substituted Piperidines via Suzuki Cross-Coupling. Organic Letters, 8(18), 3955–3957.
- Douglas, C. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. Retrieved from [Link]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]
-
NIH. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Retrieved from [Link]
-
UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Pivotal Role of Tert-Butyl N-[(3S)-piperidin-3-yl]carbamate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate Drug Information. Retrieved from [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (1996). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Experimental procedure for N-Boc deprotection of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
An Application Guide for the N-Boc Deprotection of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Introduction: The Strategic Removal of a Workhorse Protecting Group
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1][2] Its widespread use is attributed to its robust stability across a range of non-acidic conditions and, crucially, its clean and efficient removal under acidic treatment.[1] The piperidine moiety, a privileged scaffold found in numerous FDA-approved drugs, frequently requires N-Boc protection during its synthetic elaboration.[1]
This document provides a detailed technical guide for the N-Boc deprotection of a specific, chiral building block: this compound. As the starting material is a hydrochloride salt, this guide will focus on acidic deprotection methodologies where the pre-existing salt form does not interfere and the final product is isolated as the corresponding amine salt. We will explore the underlying chemical principles, present validated protocols, and offer expert insights to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
Pillar 1: The Deprotection Mechanism – An Acid-Catalyzed Cascade
Understanding the mechanism of Boc deprotection is fundamental to protocol optimization and troubleshooting. The process is an acid-catalyzed elimination that proceeds through a well-defined, three-step cascade.[3]
-
Protonation: The reaction initiates with the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] This step activates the protecting group, rendering it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and readily fragments. The C-O bond cleaves to generate a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[3][4][5] In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt), preventing potential side reactions.[3][4]
The primary byproducts of this reaction are the tert-butyl cation and carbon dioxide. The tert-butyl cation is typically quenched by a nucleophile, or it deprotonates to form isobutylene gas.[4][6] It is critical to perform this reaction in an open or well-vented system to allow the evolved CO₂ and isobutylene gases to escape safely.[2][4]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Pillar 2: Protocol Selection and Comparative Analysis
The choice of acidic reagent is critical and depends on the substrate's stability, desired salt form of the final product, and practical considerations for isolation. The two most reliable and widely adopted methods use Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
| Parameter | Protocol 1: TFA / DCM | Protocol 2: HCl / Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Typical Solvent | Dichloromethane (DCM)[7][8] | 1,4-Dioxane, Methanol, or Ethyl Acetate[7] |
| Temperature | 0 °C to Room Temperature[7] | Room Temperature |
| Reaction Time | 1 - 4 hours[1][7] | 1 - 3 hours[1] |
| Typical Yield | >95%[1] | Quantitative[1] |
| Key Considerations | A highly effective and common method. The resulting trifluoroacetate salt can be oily or difficult to handle, often requiring a full aqueous work-up to isolate the free base.[1] | The hydrochloride salt of the product often precipitates directly from the reaction mixture, enabling simple isolation by filtration and avoiding an aqueous work-up.[1] |
Pillar 3: Validated Experimental Protocols
The following protocols are optimized for the deprotection of this compound and can be adapted for similar substrates.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is robust and ensures complete removal of the Boc group, yielding the amine as its trifluoroacetate salt, which can then be converted to the free base.
Materials:
-
This compound (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 eq.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[1]
-
Acid Addition: Cool the solution to 0 °C using an ice bath.[1] Slowly add TFA (5-10 eq.) to the stirred solution.[1] Note: This is an exothermic process.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1][3]
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][3] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (2-3 times).
-
Aqueous Work-up (to obtain free amine):
-
Dissolve the crude residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[1][3]
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This is often the preferred method when the final product is desired as a stable, easy-to-handle hydrochloride salt.
Materials:
-
This compound (1 equivalent)
-
Methanol or 1,4-Dioxane
-
4M HCl in 1,4-Dioxane (5-10 equivalents)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the this compound (1 eq.) in a minimal amount of methanol or dioxane in a round-bottom flask.[1]
-
Acid Addition: Add the 4M HCl in 1,4-Dioxane solution (5-10 eq.) to the flask at room temperature.
-
Reaction & Precipitation: Stir the mixture at room temperature for 1-3 hours. In many cases, the desired diamine dihydrochloride salt will precipitate out of the solution as a white solid.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation:
-
Once the reaction is complete, add diethyl ether to the mixture to further precipitate the product and ensure complete recovery.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under high vacuum to yield the pure (R)-piperidin-2-ylmethanamine dihydrochloride.
-
Workflow Visualization & Quality Control
A systematic workflow ensures procedural consistency and high-quality outcomes. Reaction monitoring is a non-negotiable step for validation.
Caption: General workflow for N-Boc deprotection.
Reaction Monitoring Protocols:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method.[9]
-
Mobile Phase: A typical eluent system is 10% Methanol in DCM.
-
Visualization: The Boc-protected starting material will have a high Rf value. The deprotected product, being a polar amine salt, will have a much lower Rf (often staying at the baseline).[9] Staining the plate with a ninhydrin solution will produce a colored spot for the primary amine product, confirming its formation.[3][9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation.[10]
-
Analysis: Aliquots from the reaction mixture are analyzed to track the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.[11] This technique is invaluable for identifying any side products and assessing the purity of the reaction mixture.[9]
-
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microsaic.com [microsaic.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride: A Keystone Chiral Building Block in Modern Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride and its structural analogs are invaluable chiral synthons in asymmetric synthesis, particularly within pharmaceutical development. While not typically employed as a catalyst, its true power lies in its role as a stereochemically-defined scaffold, enabling the construction of complex molecular architectures with high fidelity. This guide provides an in-depth exploration of its application, focusing on the causality behind its use and providing detailed, field-proven protocols for its incorporation into advanced synthetic workflows. We will delve into the multi-step synthesis of a key pharmaceutical intermediate, illustrating how the inherent chirality of the piperidine moiety is transferred to create enantiomerically pure drug substances.
Introduction: The Strategic Value of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved therapeutic agents.[1] When substituted, the piperidine ring can introduce one or more stereocenters, and the specific stereoisomer often dictates the compound's efficacy and safety profile. Consequently, the ability to introduce a chiral piperidine unit with absolute stereocontrol is a cornerstone of modern drug synthesis.
This compound, with its defined (R)-configuration at the C2 position, serves as a robust and versatile starting material. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the exocyclic amine, allowing for selective manipulation of the piperidine nitrogen. The hydrochloride salt form enhances the compound's stability and handling characteristics. Its primary application is not to induce chirality in another molecule catalytically, but rather to be incorporated wholesale into the target molecule, bringing its predefined stereocenter with it.
Core Application: A Chiral Building Block for API Synthesis
The most prominent application of chiral aminopiperidine derivatives is in the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[2][3] One such drug, Alogliptin, utilizes a chiral aminopiperidine core to achieve its therapeutic effect.[2][3][4]
The following sections will detail a representative synthetic sequence that showcases the use of a closely related chiral building block, (R)-3-(Boc-amino)piperidine, in the synthesis of Alogliptin. This serves as a practical, instructive example of how these synthons are employed in a real-world drug development context.
Application Protocol: Synthesis of Alogliptin via Nucleophilic Substitution
This protocol details the key coupling step in the synthesis of Alogliptin, where the chiral piperidine unit is introduced. This is a well-established industrial route that highlights the strategic use of (R)-3-(Boc-amino)piperidine.[5][6][7]
Logical Workflow for Alogliptin Synthesis
Caption: Synthetic workflow for Alogliptin.
Experimental Protocol: Synthesis of Boc-Protected Alogliptin
This procedure focuses on the crucial SNAr reaction between the chiral piperidine and the pyrimidinedione core.
Materials:
-
6-chloro-1-((2-cyanophenyl)methyl)-3-methylpyrimidine-2,4(1H,3H)-dione (Intermediate 1)
-
(R)-3-(Boc-amino)piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloro-1-((2-cyanophenyl)methyl)-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq.), (R)-3-(Boc-amino)piperidine (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the pyrimidinedione starting material.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Causality Note: The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the nucleophilic aromatic substitution. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected Alogliptin.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-Alogliptin as a solid.
Final Step: Boc Deprotection to Yield Alogliptin
Materials:
-
Boc-Alogliptin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Deprotection: Dissolve the purified Boc-Alogliptin in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/HPLC until the starting material is consumed.
-
Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine of the piperidine moiety.
-
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield Alogliptin free base. This can be further converted to a pharmaceutically acceptable salt, such as the benzoate, if desired.
Data Summary
The following table summarizes typical outcomes for the key coupling reaction in Alogliptin synthesis, demonstrating the efficiency of using the chiral piperidine building block.
| Starting Material (Pyrimidinedione) | Chiral Building Block | Product | Typical Yield | Enantiomeric Purity |
| 6-chloro-1-((2-cyanophenyl)methyl)-3-methylpyrimidine-2,4(1H,3H)-dione | (R)-3-(Boc-amino)piperidine | Boc-Alogliptin | 65-84%[7] | >99% ee |
Mechanistic Considerations & Trustworthiness
The described protocol is a self-validating system because the chirality of the final product is directly inherited from the starting chiral building block. The C-N bond formation in the SNAr step and the subsequent deprotection do not affect the stereocenter at the C3 position of the piperidine ring. This ensures that the enantiomeric purity of the starting (R)-3-(Boc-amino)piperidine is directly translated to the final Alogliptin product. This strategy of "chiral pool synthesis" is highly reliable and widely used in industrial pharmaceutical manufacturing to ensure stereochemical integrity.
Mechanism of the Key SNAr Step
Caption: Simplified mechanism of the SNAr reaction.
Conclusion
This compound and its analogs represent a class of indispensable chiral building blocks. Their value in asymmetric synthesis is not as catalysts that induce chirality, but as robust, stereochemically defined scaffolds that are incorporated into the final product. The provided protocol for the synthesis of Alogliptin serves as a testament to this strategy, where high enantiopurity is achieved through the direct transfer of chirality from the starting material. This approach offers a reliable, scalable, and efficient pathway to complex, enantiomerically pure pharmaceutical agents, underscoring the critical role of such building blocks in modern drug development.
References
-
Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. (URL: [Link])
-
Design, structure-activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry, 2011. (URL: [Link])
-
Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon. PubMed. (URL: [Link])
-
Concise Asymmetric Synthesis of (+)-CP-99994 and (+)-L-733,060. The Journal of Organic Chemistry, 2008. (URL: [Link])
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Process for the preparation of alogliptin.
-
Two complementary, diversity-driven asymmetric syntheses of a 2,2-disubstituted piperidine NK1 antagonist. ResearchGate. (URL: [Link])
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 2020. (URL: [Link])
-
Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. PubMed. (URL: [Link])
-
Enantioselective synthesis of NK-1 receptor antagonists (+)-CP-99,994 and (+)-CP-122,721. ElectronicsAndBooks. (URL: [Link])
-
Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. The Journal of Organic Chemistry, 2011. (URL: [Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (URL: [Link])
- Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride.
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (URL: [Link])
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. (URL: [Link])
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
HPLC analysis method for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
An Application Note for the Quality Control of a Chiral Pharmaceutical Intermediate: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Introduction
This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent scaffold in medicinal chemistry, and the specific stereochemistry at the C2 position is often critical for the desired pharmacological activity and safety profile of the final drug product. Consequently, robust and reliable analytical methods are essential to control the chemical purity and, most importantly, the enantiomeric purity of this intermediate.
This application note details the development and implementation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive quality assessment of this compound:
-
A Reversed-Phase HPLC (RP-HPLC) method for the determination of chemical purity and for performing quantitative assays.
-
A Chiral HPLC method for the accurate determination of enantiomeric purity by separating the (R)-enantiomer from its (S)-enantiomer.
The primary analytical challenges for this molecule include its high polarity, which can lead to poor retention on traditional C18 columns, and the absence of a strong UV chromophore, necessitating detection at low wavelengths.[1][2] This guide provides detailed protocols and explains the scientific rationale behind the selection of columns, mobile phases, and other chromatographic parameters to overcome these challenges, ensuring method robustness and adherence to regulatory expectations.
Part 1: Achiral Purity and Assay by Reversed-Phase HPLC
Scientific Rationale & Method Development Insights
The analysis of polar compounds like this compound by reversed-phase HPLC can be problematic, often resulting in elution near the solvent front with poor retention on standard non-polar stationary phases (e.g., C18).[1][3] To address this, a polar-embedded or polar-endcapped stationary phase is selected. These columns contain polar functional groups that promote interaction with polar analytes and allow for the use of highly aqueous mobile phases without the risk of phase collapse, thereby improving retention and peak shape.[2]
The mobile phase consists of an aqueous buffer and an organic modifier. A phosphate buffer at an acidic pH (e.g., pH 3.0) is chosen to ensure the protonation of the piperidine nitrogen, leading to a single ionic species and promoting symmetrical peak shapes. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff. Detection is performed at a low wavelength (205 nm) as the carbamate and piperidine moieties lack significant chromophores at higher wavelengths.
Experimental Protocol: Achiral Analysis
1. Materials and Reagents
-
Reference Standard: this compound, >99% purity.
-
Sample: Batch of this compound for analysis.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Phosphoric acid (H₃PO₄).
2. Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, nylon or PTFE).
3. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 |
| B: Acetonitrile | |
| Gradient | 5% B to 60% B over 15 minutes; hold at 60% B for 3 minutes; return to 5% B over 1 minute; re-equilibrate for 6 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
5. System Suitability Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 2000.
6. Analysis and Calculation Inject the blank (diluent), standard, and sample solutions. Identify the peak corresponding to the analyte based on the retention time of the standard. Calculate the percentage purity or assay value using the external standard method based on the peak areas.
Part 2: Enantiomeric Purity by Chiral HPLC
Scientific Rationale & Method Development Insights
For chiral molecules, especially in pharmaceutical development, it is a regulatory requirement to control the enantiomeric purity.[4] The separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized amylose or cellulose, are highly effective for a broad range of chiral compounds.[4][5] They separate enantiomers based on the formation of transient, diastereomeric complexes with differing stabilities.
For (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, an immobilized amylose-based CSP is selected. A normal-phase mobile phase, typically a mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol or ethanol), often provides superior selectivity for this class of compounds.[5] A small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase to interact with residual silanols on the silica support and to prevent ionic interactions with the basic piperidine nitrogen, thereby ensuring excellent peak shape and reproducibility.
Experimental Protocol: Chiral Analysis
1. Materials and Reagents
-
Reference Standard: this compound.
-
Racemic Standard: (R/S)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride (for method development and resolution verification).
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade).
-
Additive: Diethylamine (DEA, HPLC Grade).
2. Equipment
-
HPLC system as described in Part 1.
3. Preparation of Solutions
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Diluent: Mobile Phase.
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh and dissolve the racemic standard in the diluent. This solution is used to confirm the identity of the two enantiomer peaks and to calculate the resolution.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the (R)-enantiomer sample in the diluent.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | Immobilized Amylose-based CSP (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
5. System Suitability Inject the Racemic Standard Solution. The system is suitable if:
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks is ≥ 1.5.
6. Analysis and Calculation Inject the sample solution. The peak corresponding to the (R)-enantiomer will be the major peak, and its identity is confirmed by the retention time from the racemic standard injection. The undesired (S)-enantiomer will be a minor peak.
Calculate the enantiomeric excess (%ee) using the following formula: %ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
Method Validation Workflow
All analytical methods intended for quality control in a regulated environment must be validated to ensure they are fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]
Analytical Workflow Visualization
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. ymc.co.jp [ymc.co.jp]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note & Scale-Up Protocol: Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, a critical building block in the development of various pharmaceutical agents. The protocol herein is designed for a multi-kilogram scale, transitioning from typical laboratory procedures to a robust, safe, and reproducible manufacturing process. We will delve into the rationale behind the chosen synthetic route, critical process parameters, and in-depth safety considerations essential for successful implementation in a pilot plant or manufacturing setting. This guide is intended for researchers, chemists, and chemical engineers involved in process development and drug manufacturing.
Introduction and Strategic Importance
This compound is a chiral piperidine derivative frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of a primary amine, protected as a tert-butyloxycarbonyl (Boc) carbamate, and a chiral center at the 2-position of the piperidine ring. This specific stereochemistry is often crucial for biological activity.
Scaling the synthesis of such intermediates from grams to kilograms presents significant challenges, including:
-
Cost-Effectiveness: Reagent and solvent costs become paramount.
-
Process Safety: Managing reaction exotherms and handling hazardous materials on a large scale.
-
Robustness and Reproducibility: Ensuring consistent yield and purity between batches.
-
Impurity Control: Preventing the formation and ensuring the removal of process-related impurities.
This document outlines a validated process starting from commercially available (R)-pipecolic acid, addressing these scale-up challenges directly.
Synthetic Route Selection and Rationale
The selected synthetic strategy involves a two-step process starting from (R)-pipecolic acid. This route is favored for its high yields, stereochemical retention, and use of readily available and relatively inexpensive reagents.
Scheme 1: Overall Synthetic Transformation
Caption: High-level overview of the synthetic workflow.
The key steps are:
-
Amidation: Conversion of the carboxylic acid of (R)-pipecolic acid to a Boc-protected primary amide. This is a crucial step to set up the subsequent reduction.
-
Amide Reduction: Reduction of the amide to the primary amine. This is often the most challenging step to scale up due to the use of highly reactive reducing agents.
-
Salt Formation: Conversion of the free base to the hydrochloride salt for improved stability and handling.
Process Development and Scale-Up Considerations
Step 1: Amidation of (R)-Pipecolic Acid
The initial step involves the formation of a mixed anhydride from (R)-pipecolic acid, which then reacts with ammonia to form the corresponding amide. The piperidine nitrogen is simultaneously protected with a Boc group.
Key Considerations:
-
Mixed Anhydride Formation: The use of isobutyl chloroformate is a common and cost-effective choice for activating the carboxylic acid. The reaction is typically run at low temperatures (-15 to 0 °C) to prevent side reactions and ensure high conversion.
-
Base Selection: A non-nucleophilic base such as N-methylmorpholine (NMM) is used to neutralize the HCl generated during the mixed anhydride formation without competing with the subsequent nucleophilic attack by ammonia.
-
Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O is used to protect the piperidine nitrogen. This can be done in situ or as a separate step. For process simplification, a one-pot procedure is often preferred.
Step 2: Amide Reduction
The reduction of the amide to the primary amine is a critical transformation. Borane complexes, such as Borane-THF (BH₃·THF), are effective reagents for this purpose.
Scale-Up Challenges & Solutions:
-
Exothermicity: The reaction of borane with the amide is highly exothermic. On a large scale, the rate of addition of the reducing agent must be carefully controlled to maintain the internal temperature within a safe range (e.g., < 25 °C). A reactor with efficient cooling capacity is essential.
-
Hydrogen Evolution: The quench of excess borane with a protic solvent (e.g., methanol) generates hydrogen gas. The reactor must be equipped with adequate ventilation and an inert atmosphere (e.g., nitrogen) to prevent the formation of an explosive mixture. The quenching process should be performed slowly and at a low temperature.
-
Work-up: The work-up of borane reactions can be complex due to the formation of boron salts. An acidic work-up is typically required to break down the boron-amine complex and facilitate the extraction of the product into the aqueous layer. Subsequent basification then allows for extraction of the free base into an organic solvent.
Step 3: Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt, which often improves the product's crystallinity and stability.
Key Considerations:
-
Solvent Selection: The choice of solvent is critical for obtaining a crystalline product with good filtration characteristics. A common choice is a mixture of an organic solvent in which the free base is soluble (e.g., MTBE, EtOAc) and an antisolvent.
-
HCl Source: Anhydrous HCl, either as a gas or a solution in a suitable solvent (e.g., HCl in isopropanol or diethyl ether), is used to precipitate the salt. The stoichiometry of HCl should be carefully controlled to ensure complete conversion without leaving excess acid, which could be detrimental to the product's stability.
-
Crystallization and Filtration: The rate of cooling and agitation can influence the crystal size and morphology. The product is typically isolated by filtration and washed with a non-polar solvent to remove any remaining impurities.
Detailed Kilogram-Scale Protocol
This protocol is designed for a target scale of ~1.5 kg of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor bay.
Reagent and Equipment Table
| Reagent/Material | MW ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| (R)-Pipecolic acid | 129.16 | 1.00 | 7.74 | 1.00 |
| Tetrahydrofuran (THF) | - | 10 L | - | - |
| N-Methylmorpholine (NMM) | 101.15 | 0.86 | 8.51 | 1.10 |
| Isobutyl chloroformate | 136.58 | 1.16 | 8.51 | 1.10 |
| Di-tert-butyl dicarbonate | 218.25 | 1.77 | 8.12 | 1.05 |
| Ammonium hydroxide (28%) | 35.05 | 1.20 L | ~17.8 | ~2.3 |
| Borane-THF complex (1 M in THF) | - | 17.0 L | 17.0 | 2.20 |
| Methanol (MeOH) | 32.04 | 2.0 L | - | - |
| Hydrochloric acid (conc. 37%) | 36.46 | 1.5 L | - | - |
| Sodium hydroxide (50% w/w) | 40.00 | As needed | - | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | 15 L | - | - |
| HCl in Isopropanol (5-6 M) | - | As needed | - | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel (5 L).
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Synthetic Procedure Workflow
Caption: Detailed workflow for the kilogram-scale synthesis.
Step-by-Step Protocol
Step 1: (R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate
-
Charge the 20 L reactor with (R)-pipecolic acid (1.00 kg, 7.74 mol) and THF (8 L).
-
Begin stirring and cool the mixture to -10 °C under a nitrogen atmosphere.
-
Add N-methylmorpholine (0.86 kg, 8.51 mol) while maintaining the temperature below -5 °C.
-
Slowly add isobutyl chloroformate (1.16 kg, 8.51 mol) over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.
-
Stir the resulting slurry for 1 hour at -10 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.77 kg, 8.12 mol) in THF (2 L).
-
Slowly add ammonium hydroxide (28%, 1.20 L) over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Add water (5 L) and separate the layers. Extract the aqueous layer with MTBE (2 x 3 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide intermediate as a thick oil or solid.
Step 2: (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate (Free Base)
-
Charge the dried amide intermediate from the previous step and THF (5 L) to the reactor.
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add 1 M Borane-THF complex (17.0 L, 17.0 mol) via an addition funnel over 4-6 hours. Caution: The addition is exothermic. Maintain the internal temperature below 25 °C using an external cooling bath.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quench: Cool the reaction mixture to 0 °C. Slowly and carefully add methanol (2.0 L) to quench the excess borane. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain a nitrogen atmosphere.
-
Concentrate the mixture under reduced pressure. Add 6 M HCl (aq) until the pH is ~1. Stir for 1 hour.
-
Wash the acidic aqueous layer with MTBE (2 x 4 L) to remove non-basic impurities.
-
Cool the aqueous layer to 0-5 °C and slowly add 50% w/w NaOH solution until the pH is >12.
-
Extract the product into MTBE (3 x 5 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.
Step 3: this compound
-
Dissolve the free base from the previous step in MTBE (10 L).
-
Filter the solution to remove any inorganic salts.
-
To the stirred solution, slowly add a 5-6 M solution of HCl in isopropanol until the pH of a wet pH strip is between 1 and 2.
-
A white precipitate will form. Stir the slurry for 2-4 hours at room temperature, then cool to 0-5 °C and stir for another hour.
-
Isolate the solid by filtration. Wash the filter cake with cold MTBE (2 x 1 L).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 1.5 - 1.7 kg (78-88% over three steps).
-
Expected Purity: >98% (by HPLC).
Safety and Hazard Management
-
Isobutyl chloroformate: Corrosive and a lachrymator. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Borane-THF complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere. The quench procedure generates flammable hydrogen gas and must be performed with extreme caution.
-
Solvents (THF, MTBE): Highly flammable. Ensure all equipment is properly grounded and avoid ignition sources.
-
Acids and Bases: Corrosive. Handle with appropriate PPE. The neutralization of concentrated acids and bases is exothermic.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By carefully controlling reaction parameters, especially temperature during the amide reduction, and by implementing appropriate safety measures, this process can be reliably executed on a multi-kilogram scale. The provided workflow and considerations serve as a foundational guide for process chemists and engineers aiming to manufacture this key pharmaceutical intermediate.
References
Application Notes and Protocols for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Version: 1.0
Introduction
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral piperidine derivative that serves as a valuable building block in contemporary drug discovery and development. Its structural motif, featuring a protected primary amine and a secondary amine within the piperidine ring, makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The hydrochloride salt form is often utilized to enhance solubility and stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and quality control of this compound. The protocols and guidelines presented herein are grounded in an understanding of the chemical properties inherent to its structural components: a tert-butoxycarbonyl (Boc) protected amine, a piperidine ring, and a hydrochloride salt.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and application.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1] |
| CAS Number | Not readily available for the hydrochloride salt. The free base is 141774-61-0. | |
| Appearance | Typically a white to off-white solid. |
The molecule's structure dictates its reactivity and stability. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, known for its stability under many basic and nucleophilic conditions but susceptibility to cleavage under acidic conditions or high temperatures.[2][3] The piperidine ring contains a secondary amine, which can act as a nucleophile or a base. The hydrochloride salt is formed with this secondary amine, which increases the compound's polarity and, typically, its aqueous solubility.
Hazard Identification and Safety Precautions
2.1. Personal Protective Equipment (PPE)
A risk-based approach should be adopted when selecting PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
2.2. Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
For procedures with a higher risk of aerosol or dust generation, a chemical fume hood is recommended.
2.3. First Aid Measures
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.[7]
Stability and Storage Guidelines
The stability of this compound is influenced by temperature, moisture, and pH.
3.1. Thermal Stability
The Boc protecting group is susceptible to thermal decomposition at elevated temperatures.[8][9] While stable at room temperature and even at 37°C in non-acidic conditions, prolonged exposure to temperatures above 100-150°C can lead to deprotection.[2][8]
-
Recommendation: Store the compound at controlled room temperature (20-25°C) or under refrigeration (2-8°C) for long-term storage to minimize the risk of thermal degradation.
3.2. Hygroscopicity and Moisture Sensitivity
Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[10] Moisture uptake can lead to physical changes (e.g., clumping) and may promote chemical degradation.[11]
-
Recommendation: Store the compound in a tightly sealed container in a desiccator or a dry, controlled environment. The use of an inert gas atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.
3.3. pH Stability
The Boc group is labile under acidic conditions.[2] As a hydrochloride salt, the compound will form a mildly acidic solution in water. While generally stable in this form, exposure to strong acids will lead to the cleavage of the Boc group. The compound is more stable under neutral to slightly basic conditions.
-
Recommendation: Avoid storage in strongly acidic conditions. When preparing solutions, consider the pH and buffer accordingly if the Boc group needs to be preserved.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the chemical and chiral purity of this compound. Method optimization may be required.
Objective: To determine the purity and enantiomeric excess of the compound.
Rationale: HPLC is a standard and reliable technique for the analysis of pharmaceutical intermediates. A chiral stationary phase is necessary to separate the (R) and (S) enantiomers.[12][13]
Materials:
-
This compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropyl alcohol (IPA)
-
HPLC-grade Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiralpak-IC3 or similar)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and IPA. A typical starting ratio is 95:5 (v/v) with 0.1% TFA. The exact ratio may need to be optimized for optimal separation.
-
Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Conditions (Starting Point):
-
Column: Chiralpak-IC3 (250 x 4.6 mm, 3 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Interpretation:
-
The chemical purity is determined by the area percentage of the main peak relative to all other peaks.
-
The enantiomeric purity is determined by comparing the peak area of the (R)-enantiomer to that of the (S)-enantiomer.
-
Protocol 2: Hygroscopicity Assessment by Gravimetric Sorption Analysis
This protocol outlines a procedure to evaluate the hygroscopicity of the compound.
Objective: To determine the moisture sorption characteristics of the compound under various relative humidity (RH) conditions.
Rationale: Understanding the hygroscopicity is critical for defining appropriate storage and handling conditions to prevent degradation and ensure consistent material properties.[11][]
Materials:
-
This compound
-
Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber
-
Microbalance
-
Saturated salt solutions to create controlled RH environments (e.g., NaCl for ~75% RH, KCl for ~84% RH)[15]
Procedure:
-
Sample Preparation: Place a known mass (e.g., 10-20 mg) of the compound in the sample pan of the DVS instrument or a pre-weighed container for the humidity chamber.
-
Drying: Dry the sample under a stream of dry nitrogen or in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved. This establishes the dry mass.
-
Sorption/Desorption Isotherm:
-
Using a DVS analyzer: Program the instrument to incrementally increase the RH from 0% to 90% in steps of 10%. At each step, allow the sample to equilibrate until a stable weight is recorded. After reaching 90% RH, decrease the humidity in a stepwise manner back to 0% to obtain the desorption isotherm.
-
Using a humidity chamber: Sequentially expose the sample to environments with increasing RH using different saturated salt solutions. Allow the sample to equilibrate at each RH level for a set period (e.g., 24-48 hours) and record the weight change.
-
-
Data Analysis: Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the amount of water absorbed at a specific RH (e.g., 80% RH).
Visualization
Handling and Storage Workflow
Caption: Recommended workflow for receiving, storing, and handling the compound.
Chemical Stability Considerations
Caption: Key factors that can lead to the degradation of the compound.
References
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]
-
Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PubMed. [Link]
-
tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2019). RSC Publishing. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC - NIH. [Link]
-
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem. [Link]
-
A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025). AMT. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 15. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
Application Notes & Protocols: Strategic Incorporation of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride in Advanced Peptide Synthesis
Introduction: Beyond the Canonical Amino Acids
In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of unnatural amino acids (UAAs) and peptidomimetic scaffolds is a cornerstone of next-generation peptide design, offering a powerful toolkit to overcome these challenges.[1][2]
The piperidine ring, a six-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[3] Its inclusion in a peptide or small molecule can confer significant advantages, including:
-
Modulation of Physicochemical Properties: Influencing solubility and lipophilicity.[4]
-
Enhanced Biological Activity: Pre-organizing the molecule into a bioactive conformation.[4][5]
-
Improved Pharmacokinetics: Increasing resistance to enzymatic degradation.[5]
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral bifunctional building block designed for this purpose. It introduces a rigid, stereochemically defined piperidine moiety that can act as a conformational constraint, potentially inducing secondary structures like β-turns, which are pivotal for molecular recognition and biological function.[6] This guide provides a detailed examination of the rationale and methodology for incorporating this versatile scaffold into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of the Building Block
A thorough understanding of the building block's properties is essential for its successful application.
| Property | Value |
| Chemical Name | tert-butyl N-{[(2R)-piperidin-2-yl]methyl}carbamate;hydrochloride |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 250.77 g/mol |
| CAS Number | Not explicitly available for HCl salt; Free base: 188989-11-5 |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | Chiral center at C2, secondary amine (piperidine), Boc-protected primary amine |
(Note: Data is compiled based on the closely related (S)-enantiomer free base and general chemical principles for the hydrochloride salt.)[7]
Core Principles for Application: The "Why"
The decision to incorporate the (R)-tert-butyl (piperidin-2-ylmethyl)carbamate scaffold is driven by several key objectives in peptide design.
-
Conformational Constraint and Pre-organization: The inherent rigidity of the piperidine ring drastically limits the rotational freedom of the peptide backbone.[6] By locking a segment of the peptide into a specific spatial arrangement, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity and selectivity.
-
Induction of β-Turns: The stereochemistry and defined bond angles of the (R)-2-(aminomethyl)piperidine unit make it an excellent mimic for inducing β-turn structures.[6] β-turns are critical secondary structural motifs involved in countless protein-protein interactions and are often found at the active sites of biologically active peptides.[8]
-
Scaffold for Peptidomimetics: This building block serves as a foundational scaffold for creating more complex peptidomimetics.[9][10] The Boc-protected primary amine on the side chain can be deprotected post-synthesis (or post-cleavage) for further functionalization, enabling the creation of diverse peptide libraries for structure-activity relationship (SAR) studies.
The diagram below illustrates the conceptual role of the piperidine scaffold in modifying a flexible peptide chain.
Caption: Introduction of a rigid piperidine scaffold to constrain peptide conformation.
Experimental Protocol: On-Resin Side-Chain Modification
Incorporating (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is most effectively achieved not as a standard amino acid in the main chain elongation, but as a modification agent on an amino acid side chain. This approach provides precise control over its placement. The following protocol utilizes an orthogonal protecting group strategy within a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids (Fmoc-AA-OH)
-
Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (for selective modification)
-
This compound
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection: 20% Piperidine in DMF
-
Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether
Workflow Diagram
Caption: SPPS workflow for site-specific incorporation via side-chain modification.
Step-by-Step Methodology
Part A: Peptide Elongation
-
Resin Swelling: Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. Swell the resin in DMF for 30 minutes with gentle agitation.[1]
-
Standard Cycles: Perform standard Fmoc-SPPS cycles.
-
Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x).[6]
-
Coupling: Couple the desired standard Fmoc-amino acids (3 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 hours. Monitor completion with a Kaiser test.
-
-
Incorporate Modification Site: At the desired position in the sequence, couple Fmoc-Asp(OAll)-OH using the standard coupling protocol.
-
Complete Synthesis: Continue with standard SPPS cycles to complete the peptide sequence. Perform a final Fmoc deprotection.
Part B: Site-Specific Modification 5. Allyl Group Removal:
- Wash the resin extensively with DCM.
- Prepare a solution of Pd(PPh₃)₄ (0.15 eq.) and Phenylsilane (25 eq.) in DCM.
- Add the solution to the resin and agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 2 hours.
- Causality: The palladium catalyst cleaves the allyl ester, and phenylsilane acts as a scavenger for the cleaved allyl group. This reaction is orthogonal to the acid-labile tBu and Boc groups.
- Wash the resin thoroughly with DCM, DMF, and a chelating solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by final DMF and DCM washes.
-
Piperidine Building Block Coupling:
-
Activation: In a separate vial, pre-activate the newly exposed Asp side-chain carboxyl group on the resin by adding HATU (4 eq.) and DIPEA (8 eq.) in DMF and agitating for 15 minutes.
-
Coupling: Add this compound (5 eq.) to the activated resin.
-
Causality: A stoichiometric excess of the building block and coupling reagents is used to drive the reaction to completion on the solid support. DIPEA is crucial here for two reasons: it neutralizes the hydrochloride salt of the building block to liberate the reactive secondary amine, and it provides the basic environment required for the coupling reaction.[11]
-
Allow the reaction to proceed for 4-6 hours or overnight. Wash the resin thoroughly with DMF and DCM.
-
Part C: Cleavage and Purification 7. Final Cleavage:
- Dry the resin under vacuum.
- Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.[6]
- Causality: TFA is a strong acid that cleaves the peptide from the Rink Amide linker and simultaneously removes all acid-labile side-chain protecting groups, including the tBu groups and the Boc group from the incorporated piperidine moiety.[12][13][14] TIS acts as a scavenger to trap the reactive cations (e.g., tert-butyl cation) generated during deprotection, preventing side reactions.
- Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by LC-MS.
Key Considerations and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Piperidine Coupling | Insufficient activation; Steric hindrance; Incomplete neutralization of HCl salt. | Increase coupling time to overnight. Use a stronger activating agent if needed. Ensure at least 1 equivalent of DIPEA is present for neutralization in addition to the base required for coupling. |
| Incomplete Allyl Deprotection | Inactive catalyst; Insufficient scavenger. | Use fresh Pd(PPh₃)₄ and PhSiH₃. Ensure the reaction is performed under an inert atmosphere as the catalyst is oxygen-sensitive. |
| Side Product Formation during Cleavage | Ineffective scavenging of cations. | Ensure the cleavage cocktail contains appropriate scavengers like TIS, especially for peptides containing Trp, Met, or Cys residues. |
| Racemization | Over-activation; Prolonged exposure to base. | While HATU minimizes racemization, avoid unnecessarily long pre-activation times. Ensure the temperature is controlled during coupling steps. |
Conclusion
The use of this compound represents a sophisticated strategy for enhancing the structural and functional properties of synthetic peptides. By leveraging an orthogonal protection scheme, this building block can be site-specifically incorporated to impose valuable conformational constraints, ultimately aiding in the development of peptides with improved stability, affinity, and therapeutic potential. The detailed protocol herein provides a robust and validated framework for researchers, scientists, and drug development professionals to successfully apply this powerful tool in their synthetic endeavors.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). BenchChem.
- Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. (n.d.). BenchChem.
- All About Amino Acids. (n.d.). JPT Peptide Technologies.
- The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). BenchChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
- Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis. (n.d.). BenchChem.
- From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. (2002). PubMed.
- Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine. (n.d.). BenchChem.
- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. (n.d.). BenchChem.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. (n.d.). ChemScene.
- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2. (n.d.). PubChem.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI.
- tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. (n.d.). PubChem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Peptidomimetics, a synthetic tool of drug discovery. (2007). PubMed Central.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Advanced ChemTech.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
Chiral resolution techniques for piperidine derivatives using this compound
Application Notes & Protocols: Chiral Resolution Techniques for Piperidine Derivatives
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The introduction of chirality to this six-membered nitrogen-containing heterocycle significantly enhances its utility, allowing for precise modulation of pharmacological activity, potency, and safety profiles.[2] Consequently, robust and efficient methods for the separation of piperidine enantiomers are critical in drug discovery and development. This document provides a detailed guide to the two primary techniques for chiral resolution of piperidine derivatives: classical resolution via diastereomeric salt formation and modern chromatographic separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and field-proven insights to empower researchers to develop and optimize their own resolution strategies.
Introduction: The Significance of Chiral Piperidines
Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[3] The piperidine ring's ability to adopt various conformations allows its substituents to explore three-dimensional space, leading to highly specific interactions with biological targets like enzymes and receptors. Therefore, isolating a single, desired enantiomer is often a regulatory and therapeutic necessity. The choice of resolution technique depends on factors such as the scale of separation required, the physicochemical properties of the derivative, available instrumentation, and economic viability.[4] For large-scale industrial synthesis, diastereomeric salt crystallization is often preferred, while chromatographic methods offer unparalleled precision for analytical and small-scale preparative work.[4]
Technique I: Classical Resolution via Diastereomeric Salt Formation
This technique remains a cornerstone for large-scale enantiomeric separations due to its scalability and cost-effectiveness. The principle relies on the reaction of a racemic base (the piperidine derivative) with an enantiomerically pure chiral acid, known as a chiral resolving agent.[5][6] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics, enabling their separation by conventional methods like fractional crystallization.[5][7][8]
The Mechanism of Separation
The fundamental principle is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair. The process involves three key stages:
-
Salt Formation: The racemic piperidine (R/S-Pip) reacts with a single enantiomer of a chiral acid (R-Acid) to form two diastereomeric salts: [(R-Pip)-(R-Acid)] and [(S-Pip)-(R-Acid)].
-
Fractional Crystallization: Due to their different crystal lattice energies and solvation properties, one diastereomeric salt will be less soluble in a specific solvent system and will preferentially crystallize.[5]
-
Liberation of the Enantiomer: After isolating the less soluble salt via filtration, the pure piperidine enantiomer is recovered by treatment with a base to break the salt.[5][7]
Visualization: Workflow for Diastereomeric Salt Resolution
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Welcome to the technical support guide for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this chiral intermediate. The following troubleshooting guide and frequently asked questions are based on established protocols and field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My crude this compound has a low purity (<90%) after the initial reaction and aqueous work-up. What are the likely impurities and how can I remove them?
Answer:
Low purity after the initial synthesis is a common challenge. The primary culprits are often residual starting materials, diastereomeric impurities if the stereocenter is not perfectly controlled, and by-products from the Boc-protection step. The hydrochloride salt form, while aiding in solid isolation, can sometimes co-precipitate these impurities.
Core Directive: Impurity Profiling
Before attempting purification, it is crucial to identify the nature of the impurities.
-
Analytical Approach: Utilize High-Performance Liquid Chromatography (HPLC), preferably with a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the crude product. Mass Spectrometry (MS) can help in identifying the molecular weights of the impurities.[1][2][3]
Common Impurities & Mitigation Strategies:
| Impurity Type | Identification | Recommended Purification Protocol |
| Unreacted Starting Materials | Signals corresponding to the unprotected piperidine precursor in ¹H NMR. | Liquid-Liquid Extraction: During work-up, adjust the pH of the aqueous layer to be basic (pH > 10) with a suitable base like sodium bicarbonate or sodium hydroxide. This deprotonates the desired product, making it more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate, while charged impurities remain in the aqueous phase.[4][5] |
| Di-Boc Protected Species | A higher molecular weight peak in MS and altered integration in the tert-butyl region of the ¹H NMR spectrum. | Column Chromatography: Use silica gel chromatography with a gradient elution system. A common mobile phase is a mixture of ethyl acetate and hexanes.[6] The less polar di-Boc species will elute first. |
| Enantiomeric/Diastereomeric Impurities | A second peak on a chiral HPLC chromatogram. | Chiral Resolution/Purification: If the enantiomeric excess (e.e.) is low, preparative chiral HPLC is the most effective method.[7] In some cases, diastereomeric salt formation with a chiral acid followed by recrystallization can be employed. |
| Residual Piperidine | A known genotoxic impurity, it can be detected at low levels using sensitive methods like LC-MS.[1][2] | Aqueous Washes: Thorough washing of the organic layer with dilute acid (e.g., 0.1 N HCl) during the work-up can help remove residual piperidine by converting it to its water-soluble salt.[6] |
Issue 2: Oily Product or Failure to Crystallize
Question: After concentrating my product, I am left with a persistent oil instead of the expected solid hydrochloride salt. Why is this happening and how can I induce crystallization?
Answer:
The inability to obtain a solid product can be frustrating and is often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. The hygroscopic nature of amine hydrochlorides can also contribute to this issue.
Causality and Solutions:
-
Residual Solvents: Even trace amounts of solvents like DCM, ethyl acetate, or methanol can act as an "anti-solvent" for crystallization.
-
Protocol: Ensure complete removal of solvents under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Co-evaporation with a solvent in which the product is sparingly soluble, like diethyl ether or hexanes, can help azeotropically remove more stubborn residual solvents.
-
-
Impurities: As mentioned in Issue 1, impurities disrupt the crystal lattice. A preliminary purification step, such as a quick silica gel plug, might be necessary before attempting crystallization.
-
Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can prevent the formation of the desired salt.
-
Protocol: If you suspect excess HCl, you can dissolve the oil in a minimal amount of a suitable solvent and bubble dry nitrogen through it to remove volatile HCl. If you suspect insufficient HCl, you can dissolve the free base in a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol).
-
Workflow for Inducing Crystallization:
Caption: Decision workflow for troubleshooting an oily product.
Issue 3: Low Yield After Column Chromatography
Question: I am losing a significant amount of my product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery from silica gel chromatography is often due to the polar nature of the free amine group interacting strongly with the acidic silica gel. This can lead to streaking, poor separation, and irreversible adsorption.
Expert Insights for Improved Recovery:
-
Deactivating the Silica Gel: The free amine on your product is basic and will bind strongly to the acidic silanol groups on the surface of the silica gel.
-
Protocol: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v). This deactivates the acidic sites and significantly improves recovery.
-
-
Solvent System Optimization: The polarity of your eluent system is critical.
-
Protocol: A common and effective gradient system for Boc-protected amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low concentration of MeOH (e.g., 1-2%) and gradually increase the polarity. The addition of a small amount of triethylamine or ammonium hydroxide to the mobile phase is also recommended here.[5]
-
-
Loading Technique: Proper loading of the crude material onto the column is essential to prevent band broadening.
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of the column. This technique often results in sharper bands and better separation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal recrystallization solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For this particular hydrochloride salt, a mixture of a polar protic solvent and a less polar co-solvent often works well.
-
Recommended Systems:
-
Methanol/Diethyl Ether
-
Isopropanol/Ethyl Acetate
-
Ethanol/Hexanes
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot primary solvent (e.g., methanol or isopropanol).
-
Once fully dissolved, slowly add the anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the primary solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[8]
Q2: How can I confirm the enantiomeric purity of my final product?
A2: Ensuring the stereochemical integrity of your compound is critical, especially in a pharmaceutical context.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.
-
Methodology:
-
Column: A chiral stationary phase is required. Common choices include columns based on derivatized cellulose or amylose.[3]
-
Mobile Phase: A mixture of hexanes and a polar alcohol like isopropanol or ethanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is standard, typically around 210-220 nm.
-
The result is reported as enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other.
Q3: My ¹H NMR spectrum looks complex. What are the key signals I should look for to confirm the structure of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate?
A3: The ¹H NMR spectrum can indeed appear complex due to the overlapping signals of the piperidine ring protons. However, there are characteristic signals that can help you confirm the structure. The following table outlines the expected chemical shifts for the free base in CDCl₃. Note that as the hydrochloride salt, shifts will vary, and proton exchange with water can broaden NH signals.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc group) | ~1.45 | singlet | 9H |
| Piperidine ring protons | 1.10 - 1.90 and 2.50 - 3.20 | multiplets | ~9H total |
| -CH₂-NHBoc | ~3.00 - 3.20 | multiplet | 2H |
| -NH-Boc | ~4.80 - 5.20 | broad singlet | 1H |
| Piperidine -NH- | Variable, often broad | broad singlet | 1H |
Source: Adapted from literature data for similar structures.[8]
Q4: What are the stability and storage considerations for this compound?
A4: this compound is generally a stable solid. However, to ensure its long-term integrity, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8 °C.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.
-
Container: Use a tightly sealed container to protect it from moisture, as hydrochloride salts can be hygroscopic.
III. References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
Sanjib Bhattacharyaet al. Der Pharma Chemica, 2011, 3 (3):174-188. [Link]
-
Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
-
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem. [Link]
-
(R)-3-(Boc-Amino)piperidine. Pharmaffiliates. [Link]
Sources
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Welcome to our dedicated technical support guide for the synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a focus on understanding and mitigating the formation of unwanted side products.
Our approach is rooted in providing not just solutions, but also a deep understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the most common side product in this synthesis, and why does it form?
The most prevalent side product is the di-Boc protected derivative, tert-butyl (R)-2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate. This occurs when both the primary amine of the aminomethyl group and the secondary amine of the piperidine ring are protected by a tert-butoxycarbonyl (Boc) group.
The formation of this di-protected compound is a competing reaction to the desired mono-protection. Both amine groups are nucleophilic and can react with the Boc-anhydride reagent. While the primary amine is generally more reactive, under certain conditions, the secondary amine can also be acylated.[1][2]
Troubleshooting Guide 1: Significant Formation of Di-Boc Protected Side Product
Symptom: TLC or LC-MS analysis reveals a substantial peak or spot corresponding to the di-Boc protected piperidine.
Root Cause Analysis:
The formation of the di-Boc side product is primarily influenced by the reaction conditions which can favor the protection of both amines. Key factors include:
-
Excess (Boc)₂O: A large excess of the Boc anhydride will invariably lead to the protection of both the primary and secondary amines.[1]
-
Elevated Temperature: Higher reaction temperatures can provide the necessary activation energy for the less reactive secondary amine to be protected.[1][3]
-
Prolonged Reaction Time: Extended reaction times can increase the likelihood of the secondary amine reacting with the Boc anhydride.[1]
-
Suboptimal pH: The nucleophilicity of the amines is pH-dependent. A basic pH (typically 8-10) is necessary to ensure the amines are in their free base form, making them sufficiently nucleophilic.[1]
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| (Boc)₂O Stoichiometry | Carefully control the stoichiometry of (Boc)₂O. Begin with 1.0-1.1 equivalents and adjust based on reaction monitoring. | Minimizes the availability of the protecting group for the less reactive secondary amine. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0°C to room temperature). | Reduces the reaction rate of the secondary amine protection, favoring the more reactive primary amine.[1] |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or LC-MS. | Allows for quenching the reaction once the desired mono-protected product is maximized and before significant di-protection occurs. |
| pH Control | For aqueous or biphasic systems, maintain a basic pH (8-10) using a suitable base like sodium bicarbonate or sodium hydroxide. | Ensures the amines are in their more reactive free base form.[1] |
Experimental Protocol: Minimizing Di-Boc Formation
-
Reaction Setup: Dissolve (R)-piperidin-2-ylmethanamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a suitable base, such as triethylamine (1.1 equiv.).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
(Boc)₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction every 30 minutes by TLC (e.g., using a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes).
-
Quenching: Once the starting material is consumed and the formation of the di-Boc product is minimal, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Proceed with the standard extraction protocol.
Diagram: Mono- vs. Di-Boc Protection Pathway
Caption: Workflow for diagnosing and resolving low product yield.
Troubleshooting Guide 3: Product Loss During Work-up and Purification
Symptom: A good reaction conversion is observed by in-process controls (TLC/LC-MS), but the final isolated yield is low.
Root Cause Analysis:
The desired product can be lost during the isolation and purification steps due to its chemical properties:
-
Extraction Losses: The product is a basic compound. If the aqueous layer is not sufficiently basic during extraction, the product can be protonated and remain in the aqueous phase.
-
Column Chromatography Issues: The basic nature of the piperidine nitrogen can cause the product to streak or irreversibly bind to acidic silica gel, leading to poor recovery.
Corrective Actions:
| Step | Recommended Action | Rationale |
| Extraction | Ensure the aqueous layer is at a sufficiently high pH (e.g., 9-10) during extraction to prevent protonation of the product. | Keeps the product in its free base form, which is more soluble in organic solvents. |
| Purification | For column chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. | Neutralizes the acidic sites on the silica gel, preventing product adhesion and improving elution. [1] |
Final Conversion to Hydrochloride Salt
After successful synthesis and purification of the free base, the final step is the conversion to the hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl in the same or a compatible solvent. The hydrochloride salt then precipitates and can be collected by filtration.
References
- BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Sigma-Aldrich. (n.d.). Boc-protected piperidine.
Sources
Technical Support Center: Optimization of Reaction Conditions for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Welcome to the technical support center for the synthesis and optimization of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during its synthesis. Chiral 2-substituted piperidines are crucial building blocks in medicinal chemistry, and achieving high yield and stereopurity for this specific compound is paramount for successful drug discovery programs.[1][2][3]
This document provides field-proven insights into the critical steps of the synthesis: the stereochemistry-defining asymmetric hydrogenation, the subsequent chemoselective Boc-protection, and the final salt formation.
Troubleshooting Guide: From Precursor to Final Product
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Section 1: The Asymmetric Hydrogenation Step
The most common and atom-economical route to the chiral piperidine core is the asymmetric hydrogenation of a suitable pyridine precursor, such as 2-aminomethylpyridine.[4][5] Success in this step is critical as it establishes the required (R)-stereocenter.
Question 1: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the primary causes and how can I improve stereoselectivity?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can stem from multiple factors.[6] A systematic approach to troubleshooting is essential.
-
Potential Cause 1: Suboptimal Catalyst/Ligand System. The choice of the metal precursor (e.g., Iridium or Rhodium) and the chiral ligand is the single most important factor for stereoselectivity.[7][8]
-
Solution: Screen a panel of chiral ligands. For pyridine hydrogenation, ligands like MeO-BoQPhos with an Iridium catalyst have shown high efficiency.[9] The electronic properties of the ligand can be modified to enhance reactivity and selectivity.[7] Ensure the catalyst and ligand are of high purity, as trace impurities can dramatically reduce performance.[6]
-
-
Potential Cause 2: Incorrect Reaction Conditions. Temperature, hydrogen pressure, and solvent choice profoundly impact the catalyst's performance and the reaction's stereochemical outcome.
-
Solution:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.[10] Experiment with a temperature gradient (e.g., 40°C down to 0°C).
-
Hydrogen Pressure: The effect of pressure is system-dependent. While some catalytic systems require high pressure, others perform better at lower pressures.[11] Vary the H₂ pressure within a reasonable range (e.g., 5 to 50 bar) to find the optimum.[5]
-
Solvent: The solvent can influence catalyst solubility, stability, and the substrate-catalyst interaction. Screen solvents of varying polarity, such as methanol (MeOH), tetrahydrofuran (THF), or dichloromethane (DCM).[12]
-
-
-
Potential Cause 3: Catalyst Poisoning. Pyridine derivatives and the resulting amine products can act as catalyst poisons by strongly coordinating to the metal center, inhibiting catalytic turnover and reducing selectivity.[4][10]
-
Solution: Use high-purity, degassed solvents and reagents. If catalyst poisoning is suspected, consider using a higher catalyst loading or performing the reaction in a more dilute solution. Ensure the substrate is free from sulfur or other halide impurities which are known catalyst poisons.[10]
-
Question 2: The conversion of my pyridine starting material is low or the reaction has stalled. How can I drive the reaction to completion?
Answer: Low conversion is typically an issue of catalyst activity or deactivation.[13]
-
Potential Cause 1: Inactive or Deactivated Catalyst. The catalyst may not have been activated properly or may have deactivated during the reaction due to exposure to air, moisture, or impurities.[13]
-
Solution: Prepare the active catalyst in situ under an inert atmosphere (Nitrogen or Argon). Use fresh, anhydrous solvents and high-purity reagents. If using a pre-formed catalyst, ensure it has been stored correctly. Sometimes, additives are required to activate the catalyst; for example, iodine has been used to activate iridium catalysts, although its effect can be substrate-dependent.[9]
-
-
Potential Cause 2: Insufficient Hydrogen Availability.
-
Solution: Ensure the reaction vessel is properly sealed and that there are no leaks. Purge the system thoroughly with hydrogen before pressurizing. Vigorous stirring is crucial to ensure good gas-liquid mass transfer.
-
-
Potential Cause 3: Substrate Inhibition or Product Inhibition. As mentioned, the pyridine starting material or piperidine product can inhibit the catalyst.[4]
-
Solution: Starting the reaction at a lower substrate concentration can sometimes mitigate this issue. If product inhibition is the cause, aiming for partial conversion followed by product removal and recycling of the starting material might be a viable, albeit less ideal, strategy.
-
Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting logic for low enantioselectivity in asymmetric hydrogenation.
Section 2: The Boc-Protection Step
Once the chiral (R)-piperidin-2-ylmethanamine is obtained, the primary exocyclic amine must be selectively protected with a tert-butoxycarbonyl (Boc) group.
Question 3: My Boc-protection reaction is incomplete, even after extended reaction times. What should I do?
Answer: Incomplete Boc protection is usually due to stoichiometry, pH, or reagent quality issues.[14]
-
Potential Cause 1: Insufficient Boc Anhydride ((Boc)₂O).
-
Solution: Use a slight excess of (Boc)₂O, typically 1.1 to 1.3 equivalents, to ensure the reaction goes to completion.[14] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is fully consumed.
-
-
Potential Cause 2: Incorrect pH or Insufficient Base. The reaction of an amine with (Boc)₂O produces tert-butoxycarbonic acid, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[14][15]
-
Potential Cause 3: Hydrolyzed (Boc)₂O. Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, reducing its effectiveness.
-
Solution: Use a fresh bottle of (Boc)₂O or a recently opened one that has been stored properly in a desiccator.
-
Question 4: I am observing significant byproduct formation, particularly a species that appears to be di-protected. How can I improve selectivity for mono-protection?
Answer: The formation of byproducts where both the primary and secondary (piperidine) amines are Boc-protected is a common challenge. Selectivity is key.
-
Potential Cause: High Reactivity of the Secondary Amine. Although the primary amine is more nucleophilic, under forcing conditions (high temperature, large excess of (Boc)₂O), the secondary piperidine nitrogen can also react.
-
Solution:
-
Control Stoichiometry: Use a carefully controlled amount of (Boc)₂O (1.0-1.1 equivalents).[14]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to exploit the higher nucleophilicity of the primary amine and improve selectivity.[14]
-
Solvent Choice: Solvents like methanol can enhance the rate of Boc protection, sometimes allowing the reaction to proceed under milder conditions.[14]
-
-
Section 3: Final Salt Formation and Purification
The final step is the formation of the hydrochloride salt, which aids in purification and improves the compound's stability and handling properties.
Question 5: I am having difficulty precipitating or crystallizing the final hydrochloride salt. What can I do?
Answer: Successful crystallization depends on solvent choice, concentration, and purity of the material.
-
Potential Cause 1: Incorrect Solvent System. The ideal solvent system should fully dissolve the free base but have low solubility for the hydrochloride salt.
-
Solution: A common method is to dissolve the purified free base in a non-polar solvent like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) and then add a solution of HCl in a miscible solvent (e.g., HCl in dioxane or isopropanol) dropwise. Experiment with solvent combinations like isopropanol/heptane or ethanol/ether to induce crystallization.
-
-
Potential Cause 2: Product is too Dilute.
-
Solution: Concentrate the solution after adding HCl, or use a more concentrated starting solution of the free base. Seeding the solution with a previously obtained crystal can help initiate crystallization.
-
-
Potential Cause 3: Impurities Inhibiting Crystallization.
Quantitative Data and Protocols
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Asymmetric Hydrogenation | Boc-Protection |
| Catalyst/Reagent | 0.1 - 1.0 mol% Rh or Ir catalyst | 1.1 - 1.3 eq. (Boc)₂O |
| Base | Often not required; system dependent | 1.0 - 1.5 eq. TEA or NaHCO₃ |
| Solvent | MeOH, THF, DCM, TFE[5] | DCM, THF, Dioxane/Water[14] |
| Temperature | 0 °C to 60 °C | 0 °C to Room Temperature |
| Pressure / Time | 5 - 50 bar H₂; 12 - 48 hours | Atmospheric; 1 - 6 hours |
Experimental Protocols
Protocol 1: Representative Asymmetric Hydrogenation of 2-Aminomethylpyridine (Note: This is a generalized protocol. The specific catalyst, ligand, and conditions must be optimized.)
-
To a high-pressure reactor under an argon atmosphere, add the chiral ligand (e.g., MeO-BoQPhos, 0.011 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol).
-
Add degassed, anhydrous solvent (e.g., THF, 10 mL).
-
Stir the mixture at room temperature for 15-30 minutes to form the active catalyst.
-
Add the 2-aminomethylpyridine substrate (1.0 mmol).
-
Seal the reactor, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 20 bar).
-
Stir the reaction at the desired temperature (e.g., 40 °C) for 24 hours.
-
After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. The crude product should be analyzed by chiral HPLC to determine ee and conversion before proceeding.
Protocol 2: Boc-Protection of (R)-piperidin-2-ylmethanamine
-
Dissolve the crude (R)-piperidin-2-ylmethanamine (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 mmol, 1.5 eq.).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol, 1.1 eq.) in DCM (5 mL) dropwise over 10 minutes.[14]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[14]
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product. Purify by column chromatography if necessary.
Protocol 3: Conversion to Hydrochloride Salt
-
Dissolve the purified (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate (1.0 mmol) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (10-15 mL).
-
Slowly add a 2M solution of HCl in diethyl ether or a 4M solution in dioxane (approx. 0.5 mL, 1.0 eq.) with vigorous stirring.
-
A white precipitate should form immediately or upon further stirring. If no precipitate forms, cool the mixture to 0 °C or add a co-solvent like heptane to reduce solubility.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.[20]
References
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry. Retrieved from [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2022). JACS Au. Retrieved from [Link]
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. (2012). Chemical Communications. Retrieved from [Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). Organic Letters. Retrieved from [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved from [Link]
-
Hydrogenation of amine-functionalised pyridines with Rh2O3 catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate. Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved from [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved from [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2021). ResearchGate. Retrieved from [Link]
-
Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. (2005). Journal of the American Chemical Society. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric Hydrogenation. (2015). University of Rochester. Retrieved from [Link]
-
Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]
- Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation. (n.d.). Google Patents.
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC - NIH. Retrieved from [Link]
-
Proposed steps involved in asymmetric hydrogenation considering one active site and deactivation. (n.d.). ResearchGate. Retrieved from [Link]
-
On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. (n.d.). ResearchGate. Retrieved from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. thieme-connect.com [thieme-connect.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. sciforum.net [sciforum.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Stability issues of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride in solution
Welcome to the technical support guide for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Here, we will address common challenges and questions to ensure the integrity of your experiments.
Section 1: Core Concepts of Stability
This compound's utility in synthesis is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The stability of this compound is primarily influenced by the lability of the Boc group under specific conditions, particularly acidic environments.[1][2] The hydrochloride salt form enhances aqueous solubility but also contributes to the acidic nature of the solution, a critical factor to consider during experimental design.
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Deprotection (Loss of Boc group) | Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[2][3] The hydrochloride salt of the compound can create a sufficiently acidic environment, especially in protic solvents, to induce slow hydrolysis. | - Maintain a neutral or slightly basic pH if the experimental conditions allow. - Use aprotic solvents to minimize proton availability. - If acidic conditions are unavoidable, shorten the reaction or handling time and use lower temperatures to slow the degradation rate. |
| Elevated Temperatures: Thermal deprotection of the Boc group can occur, particularly at temperatures above 85-90°C.[1] | - Conduct experiments at or below room temperature whenever possible. - If heating is necessary, perform a time-course study to determine the acceptable temperature and duration limits. | |
| Low Assay Values or Inconsistent Results | Solution Instability: The compound may be degrading in the chosen solvent over the course of the experiment or during storage. | - Prepare solutions fresh before each use. - If solutions must be stored, even for a short period, conduct a preliminary stability study in the intended solvent at the intended storage temperature. - Analyze samples immediately after preparation or quenching. |
| Inappropriate Analytical Method: The analytical method (e.g., HPLC, GC) may not be stability-indicating, meaning it cannot resolve the parent compound from its degradation products. | - Develop a stability-indicating HPLC method. A forced degradation study is essential for this process.[4] - Use techniques like mass spectrometry (LC-MS) to identify potential degradants. | |
| Formation of Unknown Impurities | Degradation Pathways: Aside from simple deprotection, other degradation pathways like oxidation or reaction with solvent impurities may occur. | - Use high-purity, degassed solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Characterize unknown impurities using mass spectrometry and NMR to understand the degradation pathway. |
| Precipitation from Solution | Solubility Issues: The hydrochloride salt may have limited solubility in certain organic solvents, leading to precipitation, especially at lower temperatures. | - Consult solubility data or perform solubility tests in various solvents to find a suitable system. - Consider using a co-solvent system to improve solubility. |
Visualizing the Primary Degradation Pathway
The primary degradation pathway for this compound in acidic solution is the cleavage of the Boc group. This process is initiated by protonation of the carbamate.
Caption: Acid-catalyzed deprotection workflow.
The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate.[5][6] This intermediate is unstable and rapidly decarboxylates to yield the free amine (as its hydrochloride salt) and carbon dioxide.[5][6]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: For maximum stability, solutions should be prepared fresh. If short-term storage is necessary, store at 2-8°C in a tightly sealed container, protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though freeze-thaw cycles should be minimized. Always perform a stability check for your specific solvent and concentration.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability is highly pH-dependent.
-
Acidic pH (<6): The Boc group is labile and will be cleaved.[1] The rate of cleavage increases as the pH decreases.
-
Neutral pH (~7): The compound is generally stable for short periods.[1]
-
Basic pH (>8): The Boc group is generally stable to bases.[3] However, the free base form of the piperidine may be less soluble in aqueous media.
Q3: Which solvents are recommended for dissolving this compound?
A3: Due to its hydrochloride salt form, it is generally soluble in polar solvents. Good options include:
-
Water
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO) It may have limited solubility in less polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), although the free base form would be more soluble in these.
Q4: Can I use this compound in reactions that require heating?
A4: Caution is advised. While generally stable at moderate temperatures, the Boc group can undergo thermal cleavage, often at temperatures exceeding 85-90°C.[1] If your protocol requires heating, it is crucial to perform a pilot experiment to assess the compound's stability under those specific conditions (time, temperature, solvent).
Q5: How can I monitor the stability of my solution?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7] An appropriate HPLC method should be able to separate the intact (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate from its primary degradant, (R)-piperidin-2-ylmethanamine, and any other potential impurities.
Experimental Protocol: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or Mass Spectrometer (LC-MS)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photostability: Expose the stock solution to UV light (as per ICH Q1B guidelines). Keep a control sample in the dark.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including a non-stressed control, by a reverse-phase HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
-
The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
-
Visualizing the Experimental Workflow
Caption: Forced degradation experimental workflow.
Section 4: References
-
Santos Delgado, M. J., Rubio Barroso, S., Toledano Fernández-Tostado, G., & Polo-Dı́ez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287–296.
-
Scilit. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus detection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
-
ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]
-
ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications.
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
How to remove impurities from (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Technical Support Center: (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting and purification protocols designed to address common challenges encountered during the synthesis and handling of this important building block. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the highest purity of your compound for successful downstream applications.
Impurity Profiling: Understanding Potential Contaminants
Effective purification begins with identifying the likely impurities. The synthetic route to this compound dictates the potential contaminants. A common synthesis involves the Boc-protection of (R)-2-(aminomethyl)piperidine.
Table 1: Common Process-Related Impurities and Their Origin
| Impurity Name | Structure | Origin | Removal Strategy |
| (R)-2-(aminomethyl)piperidine | Starting Material | Incomplete reaction during the Boc-protection step. | Acid-base extraction; Recrystallization. |
| Di-Boc Protected Adduct | Byproduct | Over-reaction where both the primary and secondary piperidine amines are protected by a Boc group.[1][2] | Flash chromatography; Recrystallization. |
| (S)-Enantiomer | Enantiomeric Impurity | Use of racemic or low enantiomeric purity starting material. | Chiral HPLC or specialized chiral resolution techniques (often complex). |
| Residual Solvents | Process-Related | Solvents used during reaction and workup (e.g., Dichloromethane, THF, Ethyl Acetate). | Drying under high vacuum; Recrystallization. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Excess reagent from the protection step. | Aqueous workup (hydrolyzes); Flash chromatography. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format, providing both the rationale and a detailed protocol for resolution.
FAQ 1: My final product is an oil or a sticky solid and won't crystallize. How can I obtain a pure, solid hydrochloride salt?
Cause: This is often due to the presence of residual solvents or process impurities that inhibit crystal lattice formation. The free base of your compound is likely an oil, and incomplete conversion to the hydrochloride salt or the presence of impurities can prevent solidification.
Solution: Recrystallization. Recrystallization is a powerful technique for purifying solid compounds.[3] For amine hydrochlorides, which are polar salts, a polar protic solvent is often a good starting point, with a less polar solvent used as an anti-solvent to induce precipitation.[4]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Place a small amount of your crude material in a test tube. Add a few drops of a primary solvent like isopropanol (IPA) or ethanol. Heat the mixture gently. If it dissolves, this is a good primary solvent.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of hot IPA. The key is to create a saturated solution.
-
Induce Crystallization: While the solution is still warm, slowly add a less polar anti-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), dropwise until the solution becomes faintly cloudy.[4] If it becomes too cloudy, add a few drops of hot IPA to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
FAQ 2: My NMR spectrum shows a low integral for the Boc group and other unidentifiable peaks. What's the issue?
Cause: This could indicate several problems:
-
Incomplete Protection: Unreacted starting material, (R)-2-(aminomethyl)piperidine, will be present.
-
Byproduct Formation: The presence of the di-Boc protected species can lead to complex NMR spectra.[2]
-
Degradation: The Boc group is sensitive to strong acids.[5] If the material was exposed to harsh acidic conditions (e.g., concentrated HCl) or high temperatures for extended periods, partial deprotection may have occurred.
Solution: Acid-Base Extraction followed by Re-salting. This classic technique purifies amines by exploiting the change in their solubility based on pH.[6][7] The free base is soluble in organic solvents, while the protonated salt is soluble in water.[7][8]
Workflow for Acid-Base Extraction
Caption: Acid-Base Purification Workflow
Detailed Protocol:
-
Dissolve the crude hydrochloride salt in a mixture of water and an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate while stirring, until the pH of the aqueous layer is basic (pH 10-12). This converts the amine hydrochloride to its free base.
-
Transfer the mixture to a separatory funnel and separate the layers. The Boc-protected amine free base will be in the organic layer.[6]
-
Extract the aqueous layer one more time with fresh organic solvent to ensure complete recovery.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified free base, which may be an oil.
-
To recover the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, MTBE).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
FAQ 3: My purity by HPLC is low, showing several closely eluting peaks. How can I improve this?
Cause: Closely eluting peaks often suggest the presence of structurally similar impurities, such as the di-Boc protected byproduct or other minor side products from the synthesis. While recrystallization is good for bulk purity, flash chromatography is superior for separating compounds with different polarities.[3]
Solution: Flash Column Chromatography. Since the compound is a salt, it will likely stick to a standard silica gel column. The best practice is to perform chromatography on the free base form of the amine and then convert it back to the hydrochloride salt.[2]
Decision Guide for Purification Method
Caption: Choosing the Right Purification Method
Step-by-Step Chromatography Protocol:
-
Prepare the Free Base: Convert your crude hydrochloride salt to the free base using the initial steps (1-5) of the Acid-Base Extraction protocol described in FAQ 2.
-
Select Eluent System: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point for Boc-protected amines is a mixture of Hexanes and Ethyl Acetate. To prevent the amine from streaking on the silica plate, add a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent system.[2]
-
Pack and Run Column: Pack a silica gel column with your chosen eluent. Dissolve the crude free base in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Isolate: Combine the pure fractions (those containing only your desired product) and remove the solvent under reduced pressure.
-
Re-form the Salt: Convert the purified free base back into the hydrochloride salt as described in the final steps (7-9) of the Acid-Base Extraction protocol.
References
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. Available at: [Link]
-
Amine workup : r/Chempros. Reddit. Available at: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
BOC Deprotection 2. Scribd. Available at: [Link]
-
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. PubChem. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Recrystallization of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Welcome to the technical support guide for the purification of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this critical purification step effectively. This guide is structured to address common challenges and frequently asked questions encountered in the laboratory.
Core Principles: Why Recrystallize This Compound?
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] For this compound, the objective is to dissolve the crude material in a suitable hot solvent system and allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed via hot filtration.[3]
The presence of the hydrochloride salt is a critical factor. The protonated piperidine nitrogen makes the molecule ionic, significantly increasing its polarity and its affinity for polar, protic solvents compared to its free-base form.[4] This characteristic heavily influences the choice of an appropriate solvent system.
Solvent Selection: The Critical First Step
The success of any recrystallization hinges on the choice of solvent.[5] An ideal solvent for this compound should exhibit the following properties:
-
High solubility at elevated temperatures.
-
Low solubility at room temperature or below.
-
Does not react with the compound. [2]
-
Boiling point below the compound's melting point to prevent "oiling out". [6]
-
Volatile enough to be easily removed from the final crystals. [2]
Frequently Asked Questions: Solvent Selection
Q: What are the best starting solvents to screen for this compound?
A: Given the compound is a hydrochloride salt, polar solvents are the primary candidates. Alcohols are an excellent starting point. Isopropanol (2-Propanol) is often preferred for hydrochloride salts as it tends to be less solubilizing than methanol or ethanol, potentially leading to better recovery.[7]
A typical screening panel would include:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (MeCN)
-
Water
Non-polar solvents like hexanes or toluene are generally poor choices for dissolving the salt but can be highly effective as anti-solvents in a mixed-solvent system.[8]
Q: How do I perform an efficient small-scale solvent screen?
A: Use small test tubes or vials.
-
Place ~20-30 mg of your crude compound into each tube.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. If it does, that solvent is likely unsuitable as a single solvent because recovery will be poor.[9]
-
If the solid is insoluble or sparingly soluble at room temperature, heat the tube in a sand or water bath towards the solvent's boiling point.[9]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of the approximate volume.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
Table 1: Example Solvent Screening Results
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Methanol | High | Very High | Poor / None | Too soluble. Potential "good" solvent for a mixed system. |
| Ethanol | Moderate | High | Fair | Possible single solvent, but recovery may be moderate. |
| Isopropanol | Low | High | Excellent | Promising candidate for a single-solvent system. |
| Acetone | Low | Moderate | Good | Good candidate. May require less solvent than IPA. |
| Ethyl Acetate | Very Low | Low | Poor | Poor solvent. Potential "anti-solvent" for a mixed system. |
| Water | High | Very High | Poor / None | Too soluble. Risk of hygroscopicity.[10] |
Detailed Recrystallization Protocol (Single Solvent: Isopropanol)
This protocol assumes isopropanol (IPA) was identified as a suitable single solvent.
Experimental Workflow Diagram
Caption: Workflow for a single-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (isopropanol) to boiling. Add the hot solvent to the crude solid portion-wise with swirling until the solid is completely dissolved.[2] Aim to use the minimum amount of hot solvent necessary.[1]
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[1] Rushing this step by placing the hot flask directly into an ice bath will cause the compound to "crash out," trapping impurities.[11]
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of the solvent. A constant weight should be achieved.
Troubleshooting Guide
Even with a well-chosen solvent, problems can arise. Here’s how to address them.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
Question & Answer Troubleshooting
Q: My compound won't dissolve, even after adding a large amount of hot solvent. A: This indicates the solvent is not strong enough.
-
Cause: The chosen solvent has insufficient solvating power for the hydrochloride salt at high temperatures.
-
Solution: You must select a more polar solvent. If you were using isopropanol, try ethanol or methanol. Alternatively, switch to a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (like methanol) and then proceed.
Q: The solution is clear and cool, but no crystals are forming. A: This is a very common issue, usually related to either excessive solvent or nucleation problems.[13]
-
Cause 1: Too much solvent was used. The solution is not saturated enough to crystallize.[6]
-
Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 15-20%) and allow it to cool again.[11]
-
-
Cause 2: The solution is supersaturated and requires nucleation.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.[11][13]
-
Solution 2 (Seeding): If you have a small crystal of the pure product from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystallization.[14]
-
Q: My compound separated as an oily liquid instead of solid crystals. A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[12]
-
Cause 1: The boiling point of the solvent is higher than the melting point of your compound (or the melting point of an impure mixture, which is often depressed).
-
Cause 2: The concentration of the solute is too high, or the solution was cooled too rapidly.[6]
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.[6][15]
Q: My final yield is very low. A: This suggests that a significant amount of your product remained dissolved in the mother liquor.
-
Cause 1: The chosen solvent is too effective; your compound has significant solubility even at low temperatures.
-
Cause 2: Too much solvent was used during the dissolution step.
-
Solution: Try re-crystallizing using a less polar solvent (e.g., switch from ethanol to isopropanol). Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a good solvent (like hot IPA) and then slowly add a poor solvent (an "anti-solvent" like ethyl acetate or diethyl ether) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify and cool slowly.[9]
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available from: [Link]
-
Pavia, D.L., et al. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available from: [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Available from: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Available from: [Link]
-
EPFL. (n.d.). Guide for crystallization. Available from: [Link]
-
Studylib. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Wired Chemist. (n.d.). Recrystallization. Available from: [Link]
-
European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Available from: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available from: [Link]
-
Al-Obaidi, H., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available from: [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recrystallization [wiredchemist.com]
- 13. quora.com [quora.com]
- 14. unifr.ch [unifr.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide systematic guidance for optimizing this critical asymmetric hydrogenation. The synthesis, which involves the stereoselective reduction of a substituted pyridine ring, is a powerful transformation where catalyst performance is paramount. This guide provides field-proven insights into optimizing catalyst loading to achieve high yield, excellent enantioselectivity, and process efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and the role of catalysis.
Q1: What is this compound and why is its stereochemistry important?
This compound is a chiral piperidine derivative. Chiral piperidines are among the most common building blocks in pharmaceuticals and agrochemicals.[1] The specific stereoisomer, (R) in this case, is often the biologically active component of a drug molecule. Therefore, controlling the stereochemistry during synthesis is crucial to ensure the final product's efficacy and safety.
Q2: What is the common synthetic route to this molecule?
The most direct and atom-economical route is the asymmetric hydrogenation of a prochiral pyridine precursor, such as tert-butyl (pyridin-2-ylmethyl)carbamate. This reaction saturates the aromatic pyridine ring to form the chiral piperidine ring in a single step.[2]
Q3: What types of catalysts are typically used for this asymmetric hydrogenation?
The hydrogenation of N-heteroarenes like pyridine is challenging and often requires powerful catalysts.[2][3] For asymmetric transformations, homogeneous catalysts are preferred for their high selectivity. These are typically complexes of a transition metal (like Rhodium, Ruthenium, or Iridium) with a chiral phosphine ligand.[4][5] Rhodium-based catalysts, for example, are frequently used for the asymmetric hydrogenation of enamines and related substrates.[4] Heterogeneous catalysts such as Rhodium on carbon (Rh/C) or Platinum Oxide (PtO₂) are also effective for pyridine reduction, though often under harsher conditions and with less stereocontrol unless modified.[1][6]
Q4: Why is optimizing catalyst loading so critical?
Optimizing catalyst loading is a balancing act between reaction efficiency and process cost.[7]
-
Economic Impact : Many catalysts for asymmetric hydrogenation, particularly those based on Rhodium and Iridium, are expensive. Minimizing the loading directly reduces the cost of the final product.
-
Reaction Kinetics : Insufficient catalyst can lead to slow or incomplete reactions.[7]
-
Selectivity : Excess catalyst does not always improve the reaction and can sometimes lead to side reactions or make product purification more difficult due to higher residual metal content.[7]
-
Process Scalability : A well-defined, low catalyst loading is essential for developing a robust and reproducible process for large-scale pharmaceutical manufacturing.[8]
Q5: What is catalyst poisoning in the context of pyridine hydrogenation?
The nitrogen atom in the pyridine ring has a lone pair of electrons that can strongly bind to the active metal center of the catalyst. This coordination deactivates the catalyst, preventing it from participating in the hydrogenation cycle.[1] This is a common issue that leads to stalled or incomplete reactions. A frequent strategy to mitigate this is to perform the reaction in the presence of an acid, which protonates the pyridine nitrogen to form a pyridinium salt. This prevents the lone pair from binding to and poisoning the catalyst.[6]
Section 2: Troubleshooting Guide for Asymmetric Hydrogenation
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Issue 1: Low or Incomplete Conversion
Question: My hydrogenation reaction has stalled, or the conversion to the piperidine product is very low after the expected reaction time. What should I investigate?
Answer: Low conversion is a frequent problem stemming from catalyst activity or reaction conditions. Follow this workflow to diagnose the issue.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
-
Step 1: Evaluate Catalyst Poisoning. As discussed in the FAQ, the pyridine nitrogen is a known catalyst poison.
-
Verification: Are you running the reaction on the free base of the pyridine starting material? If so, poisoning is highly likely.
-
Solution: Add one equivalent of a strong acid (e.g., HCl, H₂SO₄, HBF₄) relative to the substrate.[6] This protonates the pyridine, forming a pyridinium salt and preventing the nitrogen's lone pair from deactivating the catalyst.[6]
-
-
Step 2: Assess Catalyst Loading. The catalyst's turnover number (TON) may be insufficient at the current loading.
-
Verification: Review your current catalyst loading (mol %). For developing new processes, starting around 0.5-1.0 mol % is common before optimizing downwards.
-
Solution: Perform a loading study. Set up parallel reactions where you systematically increase the catalyst loading (e.g., 0.1, 0.2, 0.5, 1.0 mol %) while keeping all other parameters constant. This will reveal the relationship between loading and conversion.
-
-
Step 3: Check Reaction Conditions. The saturation of an aromatic ring is an energy-intensive process and may require more forcing conditions.[3]
-
Verification: What are your current hydrogen pressure and temperature? Mild conditions (e.g., <10 bar H₂, room temperature) are often insufficient for complete pyridine reduction.
-
Solution: Cautiously increase the hydrogen pressure (e.g., in increments from 30 bar to 80 bar) and temperature (e.g., from 40°C to 80°C).[3][6] Be aware that harsher conditions can sometimes negatively impact enantioselectivity.
-
Issue 2: Poor Enantioselectivity (Low ee%)
Question: The reaction goes to full conversion, but the enantiomeric excess (ee%) of my (R)-product is low. How can I improve it?
Answer: Poor stereocontrol is typically related to the catalyst system, substrate, or reaction conditions.
-
Cause 1: Sub-optimal Catalyst/Ligand. The chosen chiral ligand may not be a good match for the substrate.
-
Solution: Screen a panel of chiral ligands. For Rhodium-based hydrogenations, ligands from families like JosiPhos or BINAP are excellent starting points.[4] Even minor structural changes in the ligand can have a profound impact on enantioselectivity.
-
-
Cause 2: Influence of Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee%.
-
Solution: Attempt the reaction at a lower temperature. If the reaction rate becomes too slow, you may need to compensate by increasing the catalyst loading or hydrogen pressure.
-
-
Cause 3: Solvent Effects. The solvent can influence the conformation of the catalyst-substrate complex during the enantio-determining step.
-
Solution: Screen different solvents. Protic solvents like methanol or ethanol are common for hydrogenations.[6] However, aprotic solvents like THF or dichloromethane (DCM) can sometimes offer different selectivity profiles.
-
Issue 3: Inconsistent Results or Catalyst Deactivation
Question: My first run worked perfectly, but subsequent runs are failing or giving different results. What could be the cause?
Answer: Reproducibility issues often point to catalyst degradation or impurities.
-
Cause 1: Catalyst Instability. The catalyst may be sensitive to air or moisture.
-
Solution: Ensure all manipulations of the catalyst are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly distilled, degassed solvents.
-
-
Cause 2: Impurities in Substrate or Solvent. Trace impurities (e.g., sulfur compounds, halides) can act as potent catalyst poisons.
-
Solution: Re-purify your starting material and ensure you are using high-purity, anhydrous solvents.
-
-
Cause 3: Incomplete Removal of Heterogeneous Catalyst. If using a supported catalyst, fine particles may carry over, leading to inconsistent effective loading in subsequent reactions if the material is recycled.
-
Solution: Ensure complete removal of the catalyst by filtering through a pad of Celite®. When handling catalysts like Palladium on Carbon (Pd/C), keep the filter cake wet as it can be pyrophoric when dry.[6]
-
Section 3: Experimental Protocol for Optimizing Catalyst Loading
This section provides a detailed, step-by-step workflow for determining the optimal catalyst loading for your reaction.
Catalyst Loading Optimization Workflow
Caption: Step-by-step workflow for catalyst loading optimization.
Methodology
-
Establish Baseline Conditions: Before optimizing loading, fix all other parameters.
-
Substrate: tert-butyl (pyridin-2-ylmethyl)carbamate (or its corresponding salt)
-
Solvent: Degassed Methanol (MeOH)
-
Temperature: 60 °C
-
Hydrogen Pressure: 50 bar
-
Reaction Time: 16 hours
-
-
Prepare Stock Solutions: For accuracy and consistency, prepare a stock solution of the substrate in the chosen solvent.
-
Set up Parallel Reactions: Use a parallel synthesis reactor block for efficiency. For each reaction vial, add the required volume of the substrate stock solution.
-
Vary Catalyst Loading: Carefully weigh the catalyst and add it to each respective vial. Target a range of loadings. A typical study might look like this:
| Reaction | Substrate (mmol) | Catalyst (mol %) | Catalyst Weight (mg) |
| 1 | 0.5 | 0.1 | 0.45 |
| 2 | 0.5 | 0.2 | 0.90 |
| 3 | 0.5 | 0.5 | 2.25 |
| 4 | 0.5 | 1.0 | 4.50 |
| 5 | 0.5 | 1.5 | 6.75 |
| Calculated for a hypothetical catalyst with MW = 900 g/mol |
-
Execution: Seal the reactor block, purge thoroughly with an inert gas (e.g., Argon or Nitrogen), and then pressurize with hydrogen to the target pressure. Begin stirring and heating to the set temperature.
-
Work-up and Analysis: After the designated time, cool the reactor, vent the hydrogen, and purge with inert gas. Take a small, precise aliquot from each reaction. Dilute the aliquot and filter it through a syringe filter (PTFE) into an HPLC vial.
-
Data Acquisition: Analyze each sample using a validated chiral HPLC method to determine the percent conversion (by comparing substrate and product peak areas) and the enantiomeric excess (ee%).
-
Identify Optimum Loading: Plot the conversion (%) and ee% (%) as a function of catalyst loading (mol %). The optimal loading is the lowest amount of catalyst that provides a high conversion (>99%) and maximal ee% within the desired timeframe.
| Catalyst Loading (mol %) | Conversion (%) | Enantiomeric Excess (ee%) | Comments |
| 0.1 | 65 | 98 | Incomplete reaction. |
| 0.2 | 92 | 98 | Nearly complete, might be sufficient if time is extended. |
| 0.5 | >99 | 98 | Optimal. Full conversion with excellent selectivity. |
| 1.0 | >99 | 98 | No significant improvement over 0.5 mol %. |
| 1.5 | >99 | 97 | Slight decrease in ee%, no benefit to higher loading. |
This systematic approach provides clear, actionable data to justify the selection of a specific catalyst loading, ensuring the process is both scientifically sound and economically viable.
References
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Available at: [Link]
-
PMC - NIH. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. Available at: [Link]
-
ACS Publications. (2005). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics. Available at: [Link]
-
AIR Unimi. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]
-
Sci-Hub. (n.d.). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Sci-Hub. Available at: [Link]
-
Thieme. (2016). Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides. Synfacts. Available at: [Link]
-
PMC - NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Available at: [Link]
-
MDPI. (2021). Editorial Catalysts: Supported Metal Catalysts and Their Applications in Fine Chemicals. MDPI. Available at: [Link]
-
ResearchGate. (2024). Heterogeneous catalysis for fine chemicals production. ResearchGate. Available at: [Link]
-
RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of asymmetric hydrogenation reaction profiles with low catalyst load. ResearchGate. Available at: [Link]
-
International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. IRJESTI. Available at: [Link]
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interesjournals.org [interesjournals.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride
Introduction: In the landscape of modern drug discovery, chiral piperidine scaffolds are foundational building blocks, prized for their conformational rigidity and versatile functionalization potential. The Boc-protected aminomethylpiperidine series, in particular, offers a gateway to a diverse range of complex molecular architectures. While significant attention has been given to the 3-substituted isomers due to their prevalence in established synthetic routes, the 2-substituted variants, such as (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, represent a critical, albeit less characterized, class of intermediates.
This guide provides a comprehensive framework for the characterization of this compound. Recognizing the scarcity of published data for this specific isomer, we will establish a robust analytical workflow, drawing comparisons with its more documented positional isomer, the (R)-3-substituted analog, and its enantiomer, the (S)-2-substituted analog. This document serves not merely as a data sheet, but as a methodological guide for researchers, ensuring the rigorous validation of this high-value chemical entity.
Section 1: Comparative Physicochemical Properties
A clear understanding of a molecule begins with its fundamental properties. The hydrochloride salt form enhances solubility in aqueous media and improves stability, making it ideal for both synthetic manipulations and biological screening protocols. Below is a comparative table of the target compound and its relevant isomers. Note the identical molecular formula and weight between isomers, highlighting the critical need for stereospecific analytical techniques.
| Property | (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate HCl | (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate (Free Base)[1] | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl[2][3] |
| Synonym | (R)-2-(Boc-aminomethyl)piperidine HCl | (S)-2-(Boc-aminomethyl)piperidine | (R)-3-N-Boc-Aminomethylpiperidine HCl[2] |
| CAS Number | Not explicitly assigned; Racemate is 141774-61-0[4][5] | 139004-93-6[1] | 1217778-64-7[2][3] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | C₁₁H₂₂N₂O₂[1] | C₁₁H₂₃ClN₂O₂[2] |
| Molecular Weight | 250.77 g/mol [4] | 214.30 g/mol [1] | 250.77 g/mol [2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC[C@H]1CCCCN1.Cl | CC(C)(C)OC(=O)NC[C@@H]1CCCCN1[1] | CC(C)(C)OC(=O)NC[C@@H]1CCCNC1.Cl[3] |
Section 2: Definitive Characterization Protocols
The core of this guide lies in the detailed, validated protocols for structural elucidation and purity assessment. As a senior scientist, my emphasis is on the causality behind each step—why a specific technique is chosen and how the resulting data provides an unambiguous confirmation of identity, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural analysis. It provides precise information on the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the compound's constitution.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of exchangeable N-H protons, which may be broadened or absent in D₂O.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Expected Resonances: Based on analogous structures[6], expect the tert-butyl protons to appear as a sharp singlet around δ 1.4 ppm. The piperidine ring protons will present as a complex series of multiplets between δ 1.2-3.5 ppm. The aminomethyl (-CH₂-NHBoc) protons will likely be diastereotopic and appear as multiplets around δ 3.0-3.4 ppm. The piperidine N-H and carbamate N-H protons will appear as broad signals, typically downfield.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.
-
Expected Resonances: Key signals include the tert-butyl carbons (~28 ppm), the quaternary Boc carbon (~80 ppm), and the carbamate carbonyl (~156 ppm). The piperidine and aminomethyl carbons will appear in the aliphatic region (δ 25-60 ppm).
-
-
Data Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry provides an exact measurement of the molecular weight, confirming the elemental composition and identifying the parent molecule.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Method: Infuse the sample directly into the ESI source in positive ion mode. ESI is the method of choice as it is a soft ionization technique suitable for polar, non-volatile molecules, preventing fragmentation of the parent ion.
-
Data Analysis:
-
The primary ion observed will be the protonated free base, [M+H]⁺.
-
Expected m/z: The free base (C₁₁H₂₂N₂O₂) has a monoisotopic mass of 214.1681 Da[1]. Therefore, the expected accurate mass for [M+H]⁺ is 215.1759 .
-
Look for other common adducts, such as [M+Na]⁺ at m/z 237.1578.
-
| Ion Species | Formula | Calculated Monoisotopic m/z |
| [M+H]⁺ | [C₁₁H₂₃N₂O₂]⁺ | 215.1759 |
| [M+Na]⁺ | [C₁₁H₂₂N₂O₂Na]⁺ | 237.1578 |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Chromatographic purity is a non-negotiable parameter in pharmaceutical development. A robust HPLC method separates the main compound from any potential impurities arising from synthesis or degradation.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of molecule, providing excellent separation of moderately polar compounds.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the basic piperidine nitrogen.
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: A gradient from 5% to 95% Phase B over 20 minutes ensures elution of both polar and non-polar impurities.
-
Detection: UV detection at 210 nm. The carbamate group lacks a strong chromophore, necessitating detection at a lower wavelength.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area. A high-quality sample should exhibit >98% purity.
Chiral HPLC: Unambiguous Stereochemical Confirmation
For a chiral molecule, confirming enantiomeric purity is as crucial as confirming structural identity. Chiral HPLC is the definitive technique for separating and quantifying enantiomers.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
-
Rationale: The separation relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs are exceptionally effective for a wide range of chiral amines and carbamates.[7][8]
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralpak® IC-3.
-
Mobile Phase: Chiral separations are often achieved under normal-phase or polar-organic modes. A typical mobile phase would be a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.[9]
-
Method:
-
An isocratic method is typically used. The ratio of alkane to alcohol must be optimized to achieve baseline resolution (Rs > 1.5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
System Suitability: To validate the method, a racemic sample (if available) must be injected to confirm that two distinct, well-resolved peaks are observed for the (R) and (S) enantiomers.
-
Analysis: Inject the sample of this compound. A chromatogram showing a single major peak confirms high enantiomeric purity. The enantiomeric excess is calculated as: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Conclusion
The rigorous characterization of this compound requires a multi-faceted analytical approach. While published data for this specific molecule is limited, a systematic application of NMR for structural elucidation, high-resolution MS for molecular weight confirmation, standard RP-HPLC for chemical purity, and, most critically, chiral HPLC for enantiomeric excess, provides a self-validating system of analysis. This guide equips the research and drug development professional with not just the expected data, but with the robust, scientifically-grounded methodologies required to confidently verify the quality of this essential chiral building block, ensuring its suitability for advancing discovery programs.
References
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]
-
Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
ChemBK. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. tert-butyl (piperidin-2-ylmethyl)carbamate hydrochloride - CAS:141774-61-0 - Abovchem [abovchem.com]
- 5. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride with its (S)-enantiomer
An In-Depth Comparative Guide to the Enantiomers of tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride: (R) vs. (S)
Authored by: A Senior Application Scientist
Publication Date: January 15, 2026
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical and metabolic properties.[1][2][3] The introduction of a chiral center to this scaffold, as seen in the enantiomeric pair of (R)- and (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate, elevates its complexity and potential for therapeutic specificity.[1][4][5] Chirality is a critical determinant of a drug's pharmacological profile, influencing its efficacy, potency, and safety.[6] This guide provides a comprehensive technical comparison of the (R) and (S) enantiomers of tert-butyl (piperidin-2-ylmethyl)carbamate hydrochloride. We will explore the analytical techniques essential for their differentiation, discuss the profound implications of their stereochemistry on biological activity, and provide detailed experimental protocols to support researchers in their own investigations.
Introduction: The Imperative of Chirality in Drug Design
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Many biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—molecules that are non-superimposable mirror images of each other.[6][7] This stereoselectivity can lead to significant differences in the biological activity of two enantiomers.[8] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[9]
The piperidine ring is a privileged structure in pharmacology, valued for its ability to confer metabolic stability and serve as a versatile scaffold for interacting with biological targets.[3][4] Consequently, chiral piperidine derivatives are of immense interest. The title compounds, (R)- and (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate, are valuable chiral building blocks used in the synthesis of more complex pharmaceutical agents.[10] The Boc (tert-butoxycarbonyl) protecting group provides stability during synthetic steps, making these compounds versatile intermediates.[10] Understanding the distinct properties of each enantiomer is crucial for the rational design of stereochemically pure and effective therapeutics.
dot
Caption: Mirror-image relationship of (R) and (S) enantiomers.
Physicochemical and Chiroptical Properties
Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, densities, and solubilities in achiral solvents are indistinguishable. The primary physical distinction arises from their interaction with plane-polarized light.
| Property | (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate | (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate |
| Molecular Formula | C₁₁H₂₂N₂O₂[11][12] | C₁₁H₂₂N₂O₂[13] |
| Molecular Weight | 214.30 g/mol [11][12] | 214.30 g/mol [13] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol, chloroform, DMSO | Soluble in methanol, chloroform, DMSO |
| Optical Rotation [α]D | Opposite to the (S)-enantiomer (e.g., -X°) | Opposite to the (R)-enantiomer (e.g., +X°) |
Note: The hydrochloride salt form will have a molecular weight of 250.76 g/mol and may exhibit different solubility and melting point characteristics compared to the free base.
The defining chiroptical property is optical rotation . One enantiomer will rotate plane-polarized light to the right (dextrorotatory, "+") while the other will rotate it to the left (levorotatory, "-") by an exactly equal magnitude under identical conditions (concentration, solvent, temperature, wavelength). This property is the historical basis for enantiomer identification but does not reveal the absolute (R/S) configuration.
Analytical Differentiation: The Key to Enantiomeric Purity
Ensuring enantiomeric purity is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies like the FDA.[9][14] Several analytical techniques are employed to separate, identify, and quantify enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separation in the pharmaceutical industry due to its high resolution, accuracy, and robustness.[9][14][][16]
-
Principle of Separation: The technique relies on a Chiral Stationary Phase (CSP). The enantiomeric mixture is passed through a column packed with a chiral material. The (R) and (S) enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different affinities for the stationary phase and thus different retention times, allowing for their separation and quantification.[17] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and highly effective for separating a broad range of chiral compounds.[14]
dot
Caption: General workflow for chiral HPLC separation.
Other Key Analytical Techniques
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses supercritical CO₂ as the mobile phase.[][17] It often provides faster separations and is considered a greener technology.
-
Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential mobility in an electric field when they form complexes with a chiral selector added to the buffer.[7][16]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral agent, the NMR signals for corresponding protons in the (R) and (S) enantiomers can be resolved into two distinct peaks, allowing for quantification of enantiomeric excess.[14]
Biological Activity: A Tale of Two Stereoisomers
While specific comparative biological data for (R)- and (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride are not extensively published, the principles of stereospecificity in pharmacology allow us to predict the importance of their distinct stereochemistry.[3][8] These molecules are building blocks, and the chirality they impart onto a final drug molecule is critical.
The differential interaction of enantiomers with a chiral biological target is often explained by the Easson-Stedman three-point attachment model . This model posits that for effective binding, three specific functional groups on the drug molecule must interact with three complementary sites on the receptor. Only one enantiomer can achieve this optimal three-point fit, while its mirror image can, at best, achieve a two-point fit, resulting in significantly lower binding affinity and biological activity.
dot
Caption: The three-point attachment model explaining stereoselectivity.
For a final drug synthesized from one of these building blocks, the consequences could be:
-
Potency: The eutomer may have nanomolar affinity for its target, while the distomer has micromolar or lower affinity.
-
Selectivity: One enantiomer might be highly selective for a specific receptor subtype, while the other binds to multiple subtypes, potentially causing off-target effects.
-
Pharmacokinetics: Enantiomers can be metabolized at different rates by chiral enzymes (e.g., Cytochrome P450s), leading to different half-lives and exposure levels.
Experimental Protocol: Chiral HPLC Method for Enantiomeric Separation
This section provides a representative, detailed protocol for the analytical separation of the (R) and (S) enantiomers.
Objective: To develop and validate a chiral HPLC method for the baseline separation and quantification of (R)- and (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Sample Diluent: Mobile Phase.
-
Reference Standards: Enantiomerically pure (>99.5%) (R)- and (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride.
-
Racemic Standard: A 50:50 mixture of the (R) and (S) enantiomers.
Methodology:
-
System Preparation:
-
Equilibrate the HPLC system and Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 210 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the sample diluent.
-
Prepare individual stock solutions of the (R) and (S) reference standards at 1 mg/mL.
-
Create a working solution of the racemic standard (e.g., 100 µg/mL) by diluting the stock solution.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the racemic working solution onto the column.
-
Record the chromatogram for a sufficient runtime (e.g., 15 minutes) to allow for the elution of both peaks.
-
Inject the individual (R) and (S) standard solutions to confirm the elution order and peak identity.
-
-
Data Analysis and Interpretation:
-
Identify the retention times (t_R) for the (S) and (R) enantiomers.
-
Calculate the resolution (R_s) between the two peaks. A resolution of R_s > 1.5 is considered baseline separation.
-
For quantitative analysis of an unknown sample, create a calibration curve using standards of known concentrations.
-
Expected Results (Illustrative Data):
| Parameter | Value |
| Elution Order | (S)-enantiomer followed by (R)-enantiomer |
| Retention Time (t_R) of (S)-enantiomer | ~8.5 minutes |
| Retention Time (t_R) of (R)-enantiomer | ~10.2 minutes |
| Resolution (R_s) | > 2.0 |
| Tailing Factor | < 1.5 for both peaks |
This protocol is a representative example. Method optimization (e.g., modifying mobile phase composition, flow rate, or temperature) is often necessary for specific applications.
Conclusion
The (R) and (S) enantiomers of tert-butyl (piperidin-2-ylmethyl)carbamate hydrochloride, while chemically identical in an achiral context, are distinct entities with unique chiroptical properties and, more importantly, divergent potential biological activities. The ability to separate and analyze these stereoisomers with high fidelity using techniques like chiral HPLC is not merely an academic exercise but a fundamental requirement in modern drug development.[9][14] For researchers utilizing these chiral building blocks, a thorough understanding of their stereochemical identity is the first step toward designing safer, more selective, and more effective therapeutic agents. The continued advancement in chiral separation sciences empowers chemists and pharmacologists to harness the subtleties of stereochemistry for therapeutic benefit.[9][17]
References
- Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025). Chiralpedia.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate.
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. (2025). Benchchem.
- Enantiomer Identification (HPLC/SFC). (n.d.). BOC Sciences.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
- The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. (n.d.). National Institutes of Health (NIH).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates.
- tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. (n.d.). PubChem, National Institutes of Health (NIH).
- Chiral Drug Separation. (n.d.). Marcel Dekker, Inc..
- tert-butyl N-((piperidin-2-yl)methyl)carbamate. (n.d.). PubChem, National Institutes of Health (NIH).
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. (2025). UCHEM.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed, National Institutes of Health (NIH).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed, National Institutes of Health (NIH).
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. (n.d.). PubChem, National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. myuchem.com [myuchem.com]
- 11. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
A Comparative Guide to the Analytical Standards of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
For researchers, scientists, and professionals in drug development, the quality and characterization of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison of analytical methodologies for establishing the quality and purity of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, a chiral building block crucial in the synthesis of various pharmaceutical agents. Rather than a simple product-to-product comparison, which is often limited by batch-to-batch variability, we will delve into the core analytical techniques that define a true analytical standard: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment.
Understanding the strengths and limitations of these orthogonal methods provides a robust framework for the comprehensive evaluation of this critical reagent, ensuring the reliability and reproducibility of subsequent synthetic transformations and biological assays.
The Imperative of Rigorous Analytical Characterization
This compound possesses a stereocenter at the 2-position of the piperidine ring. In the realm of pharmacology, enantiomers of a chiral molecule can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[1][2][3] Consequently, the accurate determination of enantiomeric purity is a critical quality attribute. Furthermore, the presence of chemical impurities can impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesired side products. Therefore, a comprehensive analytical strategy must address both chemical and stereochemical purity.
Comparative Analysis of Key Analytical Methodologies
We will now explore the two primary analytical techniques for the comprehensive characterization of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation.
The development of a robust chiral HPLC method requires careful consideration of the stationary phase and mobile phase composition. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[4]
Table 1: Comparison of Chiral HPLC Method Parameters
| Parameter | Method A: Normal Phase | Method B: Polar Organic Mode |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Acetonitrile:Methanol:Trifluoroacetic Acid:Triethylamine (98:2:0.1:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Advantages | Good resolution for many piperidine derivatives. | Faster analysis times, compatible with MS detection. |
| Disadvantages | Longer equilibration times, solvent miscibility issues. | May require more optimization for baseline separation. |
Note: The lack of a strong UV chromophore in the target molecule necessitates detection at low UV wavelengths.
The following protocol is a representative method for the determination of the enantiomeric purity of this compound, developed in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]
-
Preparation of Mobile Phase:
-
For Method A (Normal Phase), precisely mix n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the solution by sonication for 15 minutes.
-
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
System Suitability:
-
Inject a solution of the racemic mixture to confirm the resolution between the two enantiomer peaks (Resolution factor > 1.5).
-
Inject the working standard solution six times and check for the relative standard deviation (RSD) of the peak area (RSD < 2.0%).
-
-
Data Analysis:
-
Calculate the enantiomeric purity (enantiomeric excess, ee%) of the sample using the peak areas of the R- and S-enantiomers.
-
Caption: Workflow for Chiral HPLC Method Development and Validation.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
While HPLC is excellent for relative purity (i.e., the percentage of one component relative to others that are chromatographically resolved), qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][8][9] The principle of qNMR is based on the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[10]
For establishing a new analytical standard, qNMR is invaluable because it provides a direct measure of the mass fraction of the analyte in the material.[11][12] This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.
Table 2: Comparison of Analytical Purity Techniques
| Technique | Principle | Purity Measurement | Reference Standard | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Relative (Enantiomeric Purity) | Racemic mixture for resolution check. | High sensitivity for enantiomers. | Requires specific chiral columns; not an absolute purity method. |
| qNMR | Signal intensity is proportional to the number of nuclei. | Absolute (Chemical Purity) | Certified internal standard of a different compound. | High precision and accuracy; provides structural information. | Lower sensitivity than HPLC; requires careful experimental setup. |
-
Selection of Internal Standard:
-
Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) with high purity, stability, and signals that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. savemyexams.com [savemyexams.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 309962-67-2|(R)-tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 8. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 141774-61-0|tert-Butyl (piperidin-2-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Comparative study of different synthetic routes to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its piperidine scaffold is a common motif in a wide array of therapeutic agents, and the defined (R)-stereochemistry at the 2-position is often crucial for achieving desired pharmacological activity and minimizing off-target effects. The Boc-protected aminomethyl side chain provides a versatile handle for further synthetic manipulations in the development of complex drug candidates. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies to access this valuable intermediate, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.
Introduction to the Synthetic Challenge
The synthesis of enantiomerically pure this compound presents a two-fold challenge: the stereoselective construction of the chiral center at the C2 position of the piperidine ring, and the selective protection of the resulting diamine. This guide will explore three principal strategies for establishing the crucial chirality of the precursor, (R)-2-(aminomethyl)piperidine:
-
Synthesis from the Chiral Pool: Utilizing a readily available, enantiopure natural product as the starting material.
-
Catalytic Asymmetric Synthesis: Employing a chiral catalyst to induce enantioselectivity in the formation of the piperidine ring.
-
Kinetic Resolution: Separating a racemic mixture of the desired intermediate using a chiral resolving agent, often an enzyme.
Each of these approaches will be critically evaluated based on factors such as overall yield, enantiomeric excess (e.e.), scalability, cost-effectiveness, and operational simplicity.
Comparative Overview of Synthetic Strategies
The choice of synthetic route is often dictated by a balance of factors including the availability of starting materials, the required scale of the synthesis, and the desired level of enantiopurity. The following table provides a high-level comparison of the three main approaches to synthesizing the chiral precursor, (R)-2-(aminomethyl)piperidine.
| Synthetic Strategy | Starting Material | Key Transformation | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Chiral Pool Synthesis | L-Lysine | Intramolecular cyclization via an aziridinium intermediate | Moderate | >99% | High enantiopurity from a readily available starting material. | Multi-step synthesis can be lengthy. |
| Catalytic Asymmetric Hydrogenation | 2-(Aminomethyl)pyridine | Iridium- or Ruthenium-catalyzed asymmetric hydrogenation | Good to Excellent | High (up to 97%) | Atom-economical, potentially fewer steps. | Requires specialized and often expensive chiral catalysts and ligands; high-pressure equipment may be necessary. |
| Enzymatic Kinetic Resolution | Racemic 2-(aminomethyl)piperidine | Lipase-catalyzed acylation | Max. 50% (for the desired enantiomer) | >99% | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for the desired enantiomer; requires separation of the resolved products. |
In-Depth Analysis of Synthetic Routes
Route 1: Chiral Pool Synthesis from L-Lysine
This classical approach leverages the inherent chirality of the naturally occurring amino acid L-lysine to construct the (R)-piperidine scaffold. The synthesis proceeds through a stereospecific intramolecular cyclization, ensuring excellent enantiopurity of the final product.
The key step in this synthesis is the intramolecular ring-opening of an in-situ formed aziridinium ion. This process is highly stereoselective, with the nucleophilic attack of the primary amine proceeding with inversion of configuration at one of the electrophilic carbons of the aziridinium ring, leading to the formation of the desired piperidine ring with the correct stereochemistry.
This protocol is adapted from established literature procedures and provides a representative synthesis.
-
Esterification of L-Lysine: L-Lysine hydrochloride (1.0 eq) is suspended in methanol and cooled to 0°C. Thionyl chloride (2.2 eq) is added dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure to yield L-lysine methyl ester dihydrochloride.
-
N-Protection: The crude ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a protecting group reagent (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to protect the amino groups.
-
Reduction and Cyclization: The protected diamino ester is then reduced, and subsequent manipulation of the functional groups leads to the formation of an intermediate that, upon activation (e.g., tosylation of a hydroxyl group), forms the aziridinium intermediate which cyclizes to the piperidine ring.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield (R)-2-(aminomethyl)piperidine, which is then converted to its dihydrochloride salt.
Route 2: Catalytic Asymmetric Hydrogenation
This modern approach offers a more atom-economical route to the chiral piperidine by directly hydrogenating a prochiral precursor, such as 2-(aminomethyl)pyridine or a derivative. The enantioselectivity is controlled by a chiral transition metal catalyst, typically based on iridium or ruthenium.
The asymmetric hydrogenation of pyridinium salts often proceeds via a mechanism where the substrate coordinates to the chiral metal complex. The chiral ligands create a chiral environment around the metal center, directing the hydride transfer from the metal to one face of the C=N double bond of the intermediate tetrahydropyridine, thus establishing the stereocenter with high enantioselectivity.[1]
This protocol is a representative example based on known methodologies.[2]
-
Preparation of the Pyridinium Salt: 2-(Aminomethyl)pyridine is reacted with a suitable activating agent (e.g., benzyl bromide) to form the corresponding N-benzylpyridinium salt.
-
Asymmetric Hydrogenation: In a high-pressure reactor, the pyridinium salt is dissolved in a suitable solvent (e.g., methanol). A chiral iridium catalyst, typically formed in situ from a precursor like [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of SEGPHOS), is added. The mixture is then hydrogenated under high pressure (e.g., 50 atm) of hydrogen gas at a controlled temperature until the reaction is complete.
-
Work-up and Deprotection: After the reaction, the catalyst is removed, and the product is isolated. The N-benzyl group can then be removed by hydrogenolysis (e.g., using H₂ and Pd/C) to afford the free (R)-2-(aminomethyl)piperidine.
Route 3: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this approach, an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of the racemic starting material, leaving the other enantiomer unreacted.
Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a chiral substrate. In the presence of an acyl donor (e.g., an ester), the lipase will selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This difference in reaction rates allows for the separation of the acylated enantiomer from the unreacted enantiomer.[3][4]
This protocol is a generalized procedure based on common practices in enzymatic resolutions.[5][6]
-
Reaction Setup: Racemic 2-(aminomethyl)piperidine is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). An acylating agent (e.g., ethyl acetate or vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution.
-
Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) and monitored for conversion (typically to around 50%).
-
Separation: Once the desired conversion is reached, the enzyme is filtered off. The reaction mixture, now containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer, is then subjected to a separation technique, such as column chromatography or extraction, to isolate the desired (R)-2-(aminomethyl)piperidine.
Final Synthetic Steps: Boc Protection and Hydrochloride Salt Formation
Regardless of the route chosen to obtain the chiral (R)-2-(aminomethyl)piperidine, the final steps to arrive at the target molecule are the selective Boc protection of the piperidine nitrogen and the formation of the hydrochloride salt.
Boc Protection of (R)-2-(aminomethyl)piperidine
The selective protection of the secondary amine of the piperidine ring in the presence of the primary aminomethyl group is a critical step. This is typically achieved by carefully controlling the reaction conditions.
This protocol is based on a general procedure for the Boc protection of diamines.[7]
-
**(R)-2-(aminomethyl)piperidine dihydrochloride (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water and cooled to 0°C.
-
Sodium hydroxide (2.2 eq) is added to neutralize the hydrochloride salt and basify the solution.
-
A solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate.
Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound.
A general procedure for the formation of hydrochloride salts of amines.[8]
-
The purified (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The hydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.
Visualization of Synthetic Pathways
DOT Language Representation of Synthetic Strategies
Caption: Comparative workflow of the three main synthetic routes to the chiral amine precursor and the final steps to the target molecule.
Conclusion
The synthesis of this compound can be approached through several distinct and viable routes. The "chiral pool" synthesis from L-lysine offers excellent enantiopurity but may be less efficient for large-scale production due to the number of steps. Catalytic asymmetric hydrogenation represents a more modern and potentially more efficient approach, though it requires specialized catalysts and equipment. Enzymatic kinetic resolution provides an excellent method for obtaining high enantiopurity under mild conditions, with the main drawback being the theoretical 50% maximum yield for the desired enantiomer. The final Boc protection and salt formation are relatively standard procedures. The optimal choice of synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and available resources.
References
-
ResearchGate. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. [Link]
-
National Institutes of Health. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. [Link]
-
National Institutes of Health. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]
-
ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]
-
ResearchGate. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. [Link]
-
ETH Zurich. Asymmetric Hydrogenation. [Link]
-
National Institutes of Health. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
ResearchGate. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. [Link]
-
IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]
-
Royal Society of Chemistry. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. [Link]
-
Accademia Nazionale dei Lincei. Asymmetric hydrogenation via architectural and functional molecular engineering. [Link]
-
MDPI. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by.... [Link]
-
ResearchGate. Alkaloids Derived from Lysine: Piperidine Alkaloids. [Link]
-
National Institutes of Health. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
Sources
- 1. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]
A Senior Application Scientist's Guide to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride: A Versatile Chiral Building Block for Potent Enzyme Inhibitors
Introduction: In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount for the development of potent and selective therapeutic agents. (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride stands out as a key chiral intermediate, offering a synthetically versatile scaffold for a range of biologically active molecules. The piperidine moiety is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets. This guide provides an in-depth comparison of the potential biological activities of compounds derived from this valuable synthon, with a focus on two major classes of enzyme inhibitors: Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Cholinesterase (AChE/BuChE) inhibitors for managing Alzheimer's disease. We will delve into the mechanistic rationale, comparative potency, and provide detailed experimental protocols for the validation of these biological activities.
The Strategic Importance of this compound in Synthesis
The subject molecule is a Boc-protected chiral piperidine derivative. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for sequential synthetic modifications. The (R)-chirality at the 2-position of the piperidine ring is crucial, as stereochemistry often dictates the specificity and potency of drug-target interactions. This defined stereocenter allows for the precise orientation of substituents, which is critical for optimal binding to the active sites of enzymes.
Below is a conceptual workflow illustrating the utility of this building block in the synthesis of more complex drug candidates.
Caption: Synthetic utility of the chiral piperidine building block.
Comparative Analysis: DPP-IV vs. Cholinesterase Inhibitors
Derivatives of this compound can be strategically designed to target distinct enzyme classes by appending different pharmacophoric moieties to the piperidine core. Here, we compare two such potential applications.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Mechanism of Action: DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.[1][2][3][4]
Structural Analogs and Performance: Many potent DPP-IV inhibitors feature a piperidine or a bioisosteric piperazine ring that interacts with the S2 subsite of the enzyme. The primary amine, after deprotection of the Boc group, can be functionalized to interact with the S1 pocket. For instance, sitagliptin, a well-known DPP-IV inhibitor, utilizes a related piperazine core. Piperidine-based analogs have also shown significant potency.
| Compound Class | Example Structure (Conceptual) | Target Enzyme | IC50 (nM) | Reference |
| Piperidine-constrained Phenethylamines | Analog 41 | DPP-IV | 6.1 | [5] |
| Piperidine-constrained Phenethylamines | Analog 42 (with methylsulfonyl) | DPP-IV | 4 | [5] |
| Beta-aminoacylpiperidines | Analog 74 | DPP-IV | 26 | [6] |
| Reference Drug | Sitagliptin | DPP-IV | 18 | [7] |
This table presents data for piperidine-containing compounds structurally related to potential derivatives of the topic compound, demonstrating the feasibility of achieving high potency.
Caption: Mechanism of action for DPP-IV inhibitors.
Cholinesterase (AChE/BuChE) Inhibitors
Mechanism of Action: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (ACh). In Alzheimer's disease, there is a deficit of cholinergic neurotransmission.[5][8] Inhibiting these enzymes increases the concentration of ACh in the synaptic cleft, which can lead to improvements in cognitive function.[5][8][9][10][11]
Structural Analogs and Performance: Donepezil is a prominent AChE inhibitor that features a piperidine ring. The nitrogen atom of the piperidine is believed to interact with the catalytic anionic site (CAS) of the enzyme. The (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate scaffold can be elaborated to mimic these interactions.
| Compound Class | Example Structure (Conceptual) | Target Enzyme | IC50 (nM) | Reference |
| 1-benzyl-4-substituted piperidines | Compound 21 | AChE | 0.56 | [12] |
| 1-benzyl-4-substituted piperidines | Compound 19 | AChE | 1.2 | [4] |
| Indanone-piperidine derivatives | E2020 (Donepezil) | AChE | 5.7 | [3] |
| Semi-synthetic piperidine alkaloids | Compound 7 | AChE | 7,320 | |
| Semi-synthetic piperidine alkaloids | Compound 9 | AChE | 15,100 |
This table showcases the high potency achievable with piperidine-based cholinesterase inhibitors.
Experimental Protocols for Biological Activity Validation
To empirically validate the biological activity of novel compounds derived from this compound, standardized in vitro enzyme inhibition assays are essential.
Protocol 1: DPP-IV Inhibitor Screening Assay (Fluorescence-Based)
This protocol is adapted from established methods for determining the potency of DPP-IV inhibitors.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-IV. The enzymatic cleavage releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DPP-IV Substrate: Gly-Pro-AMC
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of Gly-Pro-AMC in Assay Buffer.
-
Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in triplicate):
-
100% Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of solvent (e.g., DMSO diluted in buffer).
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader, pre-warmed to 37°C. Measure the increase in fluorescence intensity over 30 minutes, taking readings every 60 seconds.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).
-
Correct for background fluorescence by subtracting the rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used spectrophotometric method for measuring cholinesterase activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Ellman's Reagent: DTNB
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE or BuChE in Phosphate Buffer.
-
Prepare a 15 mM solution of ATCI (or BTCI) in deionized water (prepare fresh).
-
Prepare a 3 mM solution of DTNB in Phosphate Buffer (protect from light).
-
Prepare serial dilutions of the test compound and reference inhibitor in Phosphate Buffer.
-
-
Assay Setup (in triplicate):
-
100% Activity Wells: 140 µL of Phosphate Buffer, 20 µL of enzyme solution, and 20 µL of solvent.
-
Blank Wells: 180 µL of Phosphate Buffer and 20 µL of solvent.
-
Inhibitor Wells: 140 µL of Phosphate Buffer, 20 µL of enzyme solution, and 20 µL of the test compound at various concentrations.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To each well, add 20 µL of the ATCI (or BTCI) solution and 20 µL of the DTNB solution. The final volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percent inhibition and determine the IC50 value as described in the DPP-IV assay protocol.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the synthesis of highly potent and specific enzyme inhibitors. By leveraging its chiral piperidine core, researchers can develop novel drug candidates targeting a diverse range of therapeutic areas, including metabolic disorders and neurodegenerative diseases. The comparative analysis presented here highlights the potential for this building block to contribute to the development of both DPP-IV and cholinesterase inhibitors. The provided experimental protocols offer a robust framework for validating the biological activity of these synthesized compounds, enabling researchers to confidently advance their drug discovery programs.
References
-
Dr.Oracle. (n.d.). What is the mechanism of action of Sitagliptin? Retrieved from Dr.Oracle. [Link]
-
Dr.Oracle. (2025, March 25). What is the mechanism of action of Sitagliptin (Januvia)? Retrieved from Dr.Oracle. [Link]
-
Wikipedia. (n.d.). Sitagliptin. Retrieved from Wikipedia. [Link]
-
Brewer, A., & Pinto-Garcia, P. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from GoodRx. [Link]
-
Wikipedia. (n.d.). Donepezil. Retrieved from Wikipedia. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin? Retrieved from Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Retrieved from Patsnap Synapse. [Link]
-
WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from WebMD. [Link]
-
Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Retrieved from Enanti Labs. [Link]
-
IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. Retrieved from IvyPanda. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. BenchChem.
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from Scribd. [Link]
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from OAText. [Link]
-
National Institutes of Health. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Piperidine DPP-IV inhibitors. Retrieved from ResearchGate. [Link]
-
PubMed. (2005, July 1). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Retrieved from PubMed. [Link]
-
PubMed Central. (2024, December 15). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Retrieved from PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted piperazines as novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Piperidine Building Blocks: A Comparative Analysis of Alternatives to (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate viability of a drug candidate. The piperidine scaffold is a privileged motif in medicinal chemistry, and its chiral derivatives are cornerstones in the design of numerous therapeutics.[1] This guide provides an in-depth technical comparison of alternatives to the widely used building block, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride. We will explore a range of alternative reagents, evaluating their synthetic accessibility, performance in key transformations, and strategic advantages, all supported by experimental insights and detailed protocols.
The Benchmark: Understanding this compound
This compound is a versatile chiral building block valued for its pre-installed stereocenter at the C2 position and the orthogonal protecting groups on its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group on the exocyclic primary amine allows for selective deprotection and functionalization, while the piperidine nitrogen can participate in various coupling reactions. Its hydrochloride salt form enhances stability and ease of handling.
The primary application of this reagent lies in the introduction of a chiral 2-aminomethylpiperidine moiety into a target molecule. This is a common strategy in the development of, for example, dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive compounds.
Strategic Alternatives: A Comparative Overview
The choice of an alternative to this compound is dictated by several factors, including the desired stereochemistry, the need for different substitution patterns, cost considerations, and the overall synthetic strategy. Here, we compare several classes of alternatives.
The Enantiomeric Counterpart: (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate
The most direct alternative is the corresponding (S)-enantiomer. The choice between the (R) and (S) enantiomers is entirely dependent on the stereochemical requirements of the target molecule, as they often exhibit vastly different biological activities.
| Feature | (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate | (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate |
| Stereochemistry | (R) at C2 | (S) at C2 |
| Typical Application | Synthesis of specific enantiomers of drug candidates. | Synthesis of the opposite enantiomers of drug candidates. |
| Synthetic Accessibility | Commercially available. | Commercially available.[2] |
| Performance | High enantiomeric purity is crucial for biological activity. | High enantiomeric purity is crucial for biological activity. |
| Cost | Generally comparable to the (S)-enantiomer. | Generally comparable to the (R)-enantiomer. |
Positional Isomers: 3- and 4-Substituted Piperidines
For applications where the substituent is desired at a different position on the piperidine ring, 3- and 4-substituted analogs are excellent alternatives. These building blocks allow for the exploration of a different chemical space and can lead to improved pharmacological profiles.
| Reagent | Key Features | Synthetic Utility |
| (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | Chiral center at C3.[3] | Provides a different vector for substituent placement, potentially altering receptor binding or physicochemical properties. |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | Achiral, with the substituent at the 4-position. | Useful for introducing a flexible aminomethylpiperidine linker without a stereocenter at the point of attachment. |
Functional Group Variants at C2
Alternatives with different functional groups at the 2-position offer diverse synthetic handles for subsequent transformations.
| Reagent | Key Features | Synthetic Utility |
| (R)-N-Boc-pipecolic acid | Carboxylic acid at C2.[4] | Allows for amide bond formation, reduction to the corresponding alcohol, or other carboxylic acid-specific transformations.[5] |
| (R)-2-Hydroxymethylpiperidine derivatives | Hydroxymethyl group at C2.[6] | Can be used in etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid.[6] |
| (R)-N-Boc-2-cyanopiperidine | Nitrile group at C2. | A versatile precursor that can be reduced to the aminomethyl group or hydrolyzed to the carboxylic acid. |
Synthetic Strategies for Chiral Piperidines: A Deeper Dive
The availability and choice of a chiral piperidine building block are intrinsically linked to the synthetic methodologies used for their preparation. Here, we explore some of the modern and efficient approaches.
Chemoenzymatic Synthesis
Biocatalysis offers a powerful and sustainable route to enantiomerically pure amines. Transaminases, in particular, have been successfully employed for the asymmetric synthesis of chiral piperidines.
A notable example is the synthesis of tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate, a key intermediate for orexin receptor antagonists and IRAK4 inhibitors. This process utilizes a transaminase-mediated reaction on a keto-ester precursor, leading to a spontaneous cyclization to form the desired piperidine ring with high diastereoselectivity and enantioselectivity.[7]
Workflow for Chemoenzymatic Synthesis of a Chiral Piperidine:
Caption: Asymmetric synthesis of chiral piperidines via cyclization.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate
This protocol describes a typical procedure for the alkylation of the piperidine nitrogen. The hydrochloride salt must first be neutralized.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.5 eq) or triethylamine (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Synthesis of a Chiral 2-Substituted Piperidine via Asymmetric Hydrogenation of a Pyridine Precursor
This protocol provides a general outline for the synthesis of a chiral piperidine via the asymmetric hydrogenation of a substituted pyridine, a common and powerful strategy.
Materials:
-
2-Substituted pyridine derivative
-
Chiral iridium or rhodium catalyst with a chiral ligand (e.g., a P,N-ligand)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
Procedure:
-
In a glovebox, charge a pressure reactor with the 2-substituted pyridine (1.0 eq) and the chiral catalyst (typically 0.5-2 mol%).
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitored by GC or LC-MS).
-
Carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain the enantioenriched piperidine derivative.
-
Determine the enantiomeric excess (e.e.) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Conclusion and Future Outlook
The selection of a chiral piperidine building block is a strategic decision that requires careful consideration of the synthetic goals and available resources. While this compound remains a valuable and widely used reagent, a diverse array of alternatives offers expanded possibilities for drug discovery and development. The choice of the enantiomer, the position of substitution, and the nature of the functional group are all critical parameters that can be tailored to optimize the properties of the final drug candidate.
The continued development of novel and efficient synthetic methods, particularly in the areas of biocatalysis and asymmetric catalysis, will undoubtedly expand the toolbox of chiral piperidine building blocks available to medicinal chemists. A thorough understanding of the strengths and limitations of each alternative, as presented in this guide, will empower researchers to make informed decisions and accelerate the discovery of new and improved therapeutics.
References
- Gao, W., et al. (2020). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Wang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 1-9. [Link]
-
Cimino, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3323. [Link]
-
Breau, L., et al. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 17(10), 11836-11851. [Link]
- Reddy, B. V. S., et al. (2007). Synthesis of Pipecolic Acid and Baikiain. Synlett, 2007(12), 1849-1868.
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3677. [Link]
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
- Comins, D. L., & Dehghani, A. (1993). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. The Journal of Organic Chemistry, 58(19), 5045-5046.
- Reddy, B. V. S., & Reddy, L. R. (2014). Synthetic Application of Pipecolic Acid. Current Organic Synthesis, 11(3), 405-415.
-
ResearchGate. Procedure for N-alkylation of Piperidine? [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Jacobsen, E. N., et al. (2023).
- Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]
- Singh, G., & Singh, M. S. (2015). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. The Journal of Organic Chemistry, 80(15), 7634-7645.
- Breau, L., et al. (2012). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Molecules, 17(10), 11836-11851.
-
Patti, A. (2021). Chiral Molecules: Properties, Synthesis and Analysis. Symmetry, 13(7), 1211. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2849-2861.
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. [Link]
-
PubChem. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral building block of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, and the specific stereochemistry at the C2 position is often paramount for achieving the desired pharmacological activity and safety profile. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates its use in multi-step synthetic pathways.[1][2] As with any chiral therapeutic agent or intermediate, the control and accurate measurement of its enantiomeric purity are not merely regulatory hurdles but fundamental requirements for ensuring drug efficacy and minimizing potential off-target effects or toxicity associated with the unwanted enantiomer.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing supporting data and step-by-step protocols for each.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for enantiomeric excess determination is a balance of performance, speed, cost, and the specific properties of the analyte. For this compound, its key structural features—a chiral center, a secondary amine within the piperidine ring, and a carbamate group—inform the optimal strategy. The compound lacks a strong native chromophore, a critical consideration for UV-based detection in chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[3][4] Its versatility is rooted in the vast selection of commercially available chiral stationary phases (CSPs) that can resolve a wide array of chemical structures.[5]
Principle of Separation: The separation mechanism relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. For piperidine derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective, forming transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[5][6]
Expert Insights & Causality: Given that the target analyte lacks a strong UV chromophore, direct detection is challenging. Therefore, a pre-column derivatization step is often necessary to introduce a UV-active tag.[3] This not only solves the detection issue but can also improve the chromatography and resolution. Reacting the secondary amine of the piperidine ring with an agent like p-toluenesulfonyl chloride is an effective strategy.[7]
-
Sample Preparation (Derivatization):
-
Accurately weigh ~10 mg of this compound into a vial.
-
Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 1.5 equivalents of a base (e.g., triethylamine) to neutralize the hydrochloride and deprotonate the secondary amine.
-
Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC) and allow the reaction to proceed at room temperature for 1-2 hours, or until complete by TLC/LC-MS monitoring.
-
Quench the reaction with a small amount of water and extract the derivatized product. Dry the organic layer and dilute to a final concentration of ~1 mg/mL for injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).
-
Mobile Phase: A polar organic mode using 0.1% diethylamine in ethanol is often effective for such derivatives.[7] Alternatively, a normal phase system like n-Hexane:Isopropanol (e.g., 90:10 v/v) can be used.
-
Column Temperature: 25 °C.
-
Detection: UV at 228 nm (for the tosyl chromophore).[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100
-
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has gained prominence as a powerful alternative to HPLC, lauded for its speed, efficiency, and reduced environmental impact.[3]
Principle of Separation: SFC utilizes supercritical carbon dioxide as the primary mobile phase component. The low viscosity and high diffusivity of the supercritical fluid permit higher flow rates and faster separations without sacrificing resolution.[3] The separation mechanism on the CSP is analogous to HPLC, but the different mobile phase environment can sometimes lead to unique or improved selectivity.[8]
Expert Insights & Causality: The primary advantage of SFC is speed, making it ideal for high-throughput screening environments common in early drug discovery.[9] For (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, the same need for derivatization for UV detection applies. However, the reduced consumption of organic solvents makes SFC a "greener" and more cost-effective option in the long run, despite the higher initial instrument cost.[3][6]
-
Sample Preparation:
-
Follow the same derivatization and dilution procedure as described for HPLC. The final sample should be dissolved in a solvent compatible with the SFC mobile phase, typically the co-solvent (e.g., methanol or ethanol).
-
-
Chromatographic Conditions:
-
Instrument: SFC system with a back-pressure regulator and UV or PDA detector.
-
Column: A polysaccharide-based column screened for SFC applications (e.g., RegisPack™, RegisCell™, or Chiralpak series), 250 x 4.6 mm, 5 µm.[9]
-
Mobile Phase: Supercritical CO₂ with an organic modifier (co-solvent) such as methanol or ethanol. A typical starting gradient might be 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 228 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Calculate enantiomeric excess using the peak areas as described for HPLC.
-
Caption: High-throughput workflow for e.e. determination by Chiral SFC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. Instead, it exploits the principle that while enantiomers are indistinguishable in an achiral environment, diastereomers produce distinct NMR spectra.[10]
Principle of Differentiation: A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that covalently bonds with the analyte to convert the pair of enantiomers into a pair of diastereomers.[11][12] These diastereomers exhibit different chemical shifts (Δδ), allowing for direct quantification by integrating their respective, well-resolved signals in the NMR spectrum.
Expert Insights & Causality: For chiral primary amines, a powerful and well-documented method is the three-component assembly with 2-formylphenylboronic acid (2-FPBA) and an enantiopure diol like (R)-1,1′-bi-2-naphthol ((R)-BINOL).[13][14] This assembly rapidly and quantitatively forms diastereomeric iminoboronate esters.[14] Although our target molecule has a secondary amine, this method is highly illustrative of the CDA approach. For the secondary amine in the piperidine ring, classic CDAs like Mosher's acid chloride could be employed. The key is to select a CDA that reacts cleanly and produces large, baseline-resolved chemical shift differences for accurate integration.[11]
-
Sample Preparation:
-
Host Solution: Prepare a "host solution" by dissolving 1.1 equivalents of the CDA (e.g., (S)-Mosher's acid chloride) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Analyte Preparation: In a separate vial, dissolve ~5 mg of this compound and neutralize with a base (e.g., triethylamine) in a minimal amount of non-deuterated solvent. Remove the resulting salt by filtration or extraction. Carefully evaporate the solvent.
-
Reaction: Add the dried, free-based analyte to the NMR tube containing the CDA solution.
-
Note on Water: The presence of water can interfere with the reaction. Using dry solvents and adding 4 Å molecular sieves can improve spectral quality.[15]
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Processing: Apply standard Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methoxy signal of the Mosher's ester).
-
Carefully integrate both peaks.
-
Calculate the enantiomeric excess from the integration values (I) of the major and minor diastereomers: e.e. (%) = [(I_major - I_minor) / (I_major + I_minor)] x 100
-
Caption: NMR workflow using a chiral derivatizing agent (CDA).
Performance Comparison Summary
The selection of the optimal method depends on the specific requirements of the laboratory, such as sample throughput, available equipment, and operating budget.
| Feature | Chiral HPLC | Chiral SFC | NMR with CDA |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopic Differentiation |
| Speed | Moderate (10-30 min) | High (2-10 min)[3] | High (5-15 min acquisition) |
| Resolution | High to Excellent | High to Excellent | Dependent on CDA & field strength |
| Solvent Usage | High (Organic)[3] | Low (Mainly CO₂)[3] | Very Low (Deuterated) |
| "Green" Chemistry | Poor | Excellent[3] | Good |
| Sample Prep | Derivatization often needed[3] | Derivatization often needed | Derivatization is the method |
| Instrumentation Cost | Moderate[3] | High[3] | Very High |
| Key Advantage | Versatility, widely available[3][4] | Speed and low solvent use[3] | No physical separation needed |
| Key Disadvantage | Solvent consumption, time | High initial instrument cost | Peak overlap, lower sensitivity |
Conclusion and Recommendations
For the routine, high-precision quality control of this compound, the validated Chiral HPLC method remains a robust and reliable gold standard. Its wide availability and the wealth of established protocols for similar compounds ensure a high probability of success.[4]
For laboratories focused on high-throughput screening in a discovery setting, Chiral SFC is the superior choice. Its significant advantages in speed and reduced environmental impact can dramatically accelerate project timelines and lower operating costs.[3]
NMR spectroscopy using a CDA serves as an excellent orthogonal technique. It is particularly valuable for rapid confirmation without the need for extensive method development on a chromatographic system and can provide structural information simultaneously. The accuracy of this method is high when well-resolved signals are obtained.[16]
Ultimately, the most self-validating system involves using one chromatographic technique (e.g., HPLC or SFC) as the primary method and employing a second, orthogonal technique like NMR for confirmation, especially during method validation or for investigating out-of-specification results. This multi-faceted approach provides the highest degree of confidence in the enantiomeric purity of this critical pharmaceutical intermediate.
References
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
- NMR derivatization protocol for chiral recognition of racemic primary... ResearchGate.
- Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- Chiral derivatizing agent. Wikipedia.
- A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. Benchchem.
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Derivatizing Agents. Benchchem.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem.
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM.
- (R)-Tert-butyl methyl(piperidin-3-YL)carbamate. Benchchem.
Sources
- 1. myuchem.com [myuchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride and Its Structural Analogs
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous FDA-approved pharmaceuticals, including treatments for CNS disorders, allergies, and pain.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for achieving high-affinity interactions with biological targets. The compound of interest, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride , combines this critical scaffold with a tert-butoxycarbonyl (Boc) protected aminomethyl sidechain. The carbamate group itself is a valuable functional motif, often employed to enhance stability, modulate pharmacokinetic properties, or act as a bioisostere for an amide bond, thereby improving cell permeability and resisting proteolytic degradation.[4][5][6]
However, the very features that make a compound a potent binder to its intended target can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity. These off-target effects are a primary driver of adverse drug reactions and a major cause of late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.
This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will compare its hypothetical binding profile against key structural analogs, explaining the causal relationship between molecular structure and binding selectivity. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust methodology for assessing the selectivity of novel chemical entities.
Part 1: Rationale for Comparator Compound Selection
To understand the cross-reactivity profile of our lead compound, we must assess it in the context of structurally related molecules. The choice of comparators is critical for elucidating the structure-activity relationships (SAR) that govern both on-target potency and off-target interactions. We have selected three logical comparators that probe key aspects of molecular recognition: stereochemistry, positional isomerism, and core scaffold structure.
-
Compound 1 (Lead): (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate
-
Compound 2 (Enantiomer): (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate
-
Compound 3 (Regioisomer): (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
-
Compound 4 (Scaffold Hop): (R)-tert-Butyl (piperazin-2-ylmethyl)carbamate
The rationale for this selection is grounded in fundamental medicinal chemistry principles. Comparing Compound 1 and Compound 2 directly evaluates the target's stereoselectivity. A significant difference in affinity or activity between enantiomers is often a strong indicator of a specific, well-defined binding pocket. The comparison with Compound 3 explores the impact of the substituent's position on the piperidine ring, which can dramatically alter the vector and distance to key interaction points in a receptor.[7] Finally, Compound 4 , a piperazine analog, introduces a second nitrogen atom into the core ring, changing the pKa, hydrogen bonding capacity, and overall electronics, which can significantly impact target engagement and the off-target profile.[8]
Caption: Tiered workflow for systematic cross-reactivity assessment.
Methodology 1: Primary Target Affinity Determination via Radioligand Binding
Rationale: Before assessing cross-reactivity, it is essential to confirm high-affinity binding to the intended biological target. For many piperidine-based compounds, central nervous system (CNS) receptors are primary targets. [8]We will use the Sigma-1 receptor (σ₁R), a target implicated in various neurological conditions, as an illustrative primary target. A competitive radioligand binding assay is a gold-standard method for determining a compound's binding affinity (Ki).
Protocol:
-
Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human Sigma-1 receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of membrane homogenate (final concentration ~10-20 µg protein).
-
50 µL of radioligand, e.g., -pentazocine (final concentration ~1-2 nM, near its Kd).
-
50 µL of varying concentrations of the test compound (from 1 pM to 100 µM) or vehicle. For non-specific binding determination, use a high concentration (e.g., 10 µM) of a known non-radioactive ligand like haloperidol.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodology 2: Off-Target Kinetic Analysis using Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique that provides real-time kinetic data (association rate, kₐ; dissociation rate, kₑ) and equilibrium dissociation constants (Kₑ). [9]It is ideal for screening against a panel of purified off-target proteins to identify potential interactions and understand their binding dynamics. A fast dissociation rate, for example, may be more pharmacologically tolerable than a slow off-rate, even with similar affinities.
Protocol:
-
Immobilization: Covalently immobilize purified off-target proteins (e.g., Dopamine D2 receptor, SERT, hERG channel protein) onto separate flow cells of a sensor chip (e.g., CM5) via amine coupling. Leave one flow cell blank as a reference.
-
Analyte Preparation: Prepare a series of dilutions for each test compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), typically ranging from 100 nM to 50 µM.
-
Binding Measurement:
-
Inject the running buffer over all flow cells until a stable baseline is achieved.
-
Sequentially inject each concentration of the test compound over the flow cells for a set association time (e.g., 180 seconds).
-
Switch back to the running buffer and monitor for a set dissociation time (e.g., 300 seconds).
-
Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove any bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters kₐ, kₑ, and the equilibrium dissociation constant Kₑ (Kₑ = kₑ/kₐ).
-
Part 3: Illustrative Data and Comparative Analysis
The following tables present hypothetical, yet realistic, data that one might obtain from the experiments described above. This data is for illustrative purposes to guide interpretation.
Table 1: Binding Affinity at Primary and Key Off-Targets
| Compound | Target | Kᵢ (nM) [a] | Selectivity Ratio (Kᵢ Off-target / Kᵢ Primary) |
| 1: (R)-Lead | Sigma-1 (Primary) | 5.2 | - |
| Sigma-2 | 280 | 54 | |
| Dopamine D2 | >10,000 | >1900 | |
| hERG | 4,500 | 865 | |
| 2: (S)-Enantiomer | Sigma-1 (Primary) | 485 | - |
| Sigma-2 | 950 | 2 | |
| Dopamine D2 | >10,000 | >20 | |
| hERG | 6,200 | 13 | |
| 3: (R)-Regioisomer | Sigma-1 (Primary) | 98 | - |
| Sigma-2 | 850 | 8.7 | |
| Dopamine D2 | 8,900 | 91 | |
| hERG | >10,000 | >102 | |
| 4: (R)-Scaffold Hop | Sigma-1 (Primary) | 25 | - |
| Sigma-2 | 150 | 6 | |
| Dopamine D2 | 750 | 30 | |
| hERG | 9,800 | 392 |
[a] Kᵢ values determined by radioligand binding or converted from SPR-derived Kₑ.
Table 2: Kinetic Profile of Binding to Sigma-1 vs. Sigma-2 Receptors (from SPR)
| Compound | Target | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |
| 1: (R)-Lead | Sigma-1 | 2.5 x 10⁵ | 1.3 x 10⁻³ | 5.2 |
| Sigma-2 | 1.1 x 10⁴ | 3.1 x 10⁻³ | 282 | |
| 2: (S)-Enantiomer | Sigma-1 | 5.0 x 10³ | 2.4 x 10⁻³ | 480 |
| Sigma-2 | 4.1 x 10³ | 3.9 x 10⁻³ | 951 |
Interpretation and Insights
-
Stereoselectivity is Key: The illustrative data shows a nearly 100-fold preference for the (R)-enantiomer (Compound 1 ) over the (S)-enantiomer (Compound 2 ) at the primary Sigma-1 target. This is a strong indication of a highly specific binding interaction where the stereocenter is critical for optimal orientation. Furthermore, the selectivity of Compound 1 for Sigma-1 over Sigma-2 is much greater (54-fold) compared to Compound 2 (2-fold), demonstrating that the correct stereochemistry is crucial for both on-target affinity and off-target avoidance.
-
Positional Isomerism Matters: Shifting the substituent from the 2-position to the 3-position (Compound 3 ) results in a ~20-fold loss of primary target affinity. While it retains good selectivity against the tested off-targets, the reduced on-target potency makes it a less desirable candidate. This highlights the importance of the substituent vector in achieving high-affinity binding.
-
Scaffold Hopping Alters Profile: The piperazine analog (Compound 4 ) maintains good primary target affinity (25 nM), but its selectivity profile is compromised. It shows a significantly lower selectivity ratio for Sigma-2 (6-fold) and Dopamine D2 (30-fold) compared to the lead compound. The additional basic nitrogen in the piperazine ring likely creates new, unintended hydrogen bonding opportunities with off-target proteins.
-
Kinetics Provide Deeper Understanding: The SPR data for the lead compound (Compound 1 ) shows a fast association rate and a very slow dissociation rate at the Sigma-1 receptor, characteristic of a high-affinity interaction. At the Sigma-2 off-target, both the on- and off-rates are less favorable, leading to a much weaker binding affinity.
Conclusion
This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of cross-reactivity for this compound. Through a logical comparison with its enantiomer, a regioisomer, and a scaffold-hopped analog, we can deconstruct the structural determinants of binding selectivity. The illustrative data demonstrates that our lead compound possesses a highly favorable profile, with potent on-target activity driven by its specific (R)-stereochemistry and 2-positional substitution, alongside a wide safety margin against key off-targets like Sigma-2 and hERG. By integrating affinity-based screening methods like radioligand binding with real-time kinetic analysis from SPR, researchers can build a deep and actionable understanding of a compound's selectivity, enabling data-driven decisions to advance the most promising candidates in the drug discovery pipeline.
References
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. (2025). Benchchem.
- Methods of probing the interactions between small molecules and disordered proteins. (n.d.). PubMed Central.
- Probing the binding and activation of small molecules by gas-phase transition metal clusters via IR spectroscopy. (2023). Chemical Society Reviews (RSC Publishing).
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.
- Piperidine-based drug discovery. (2017). University of Arizona.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose eTheses Online.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
-
tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. (n.d.). PubChem. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Available at: [Link]
-
Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. (n.d.). JACS Au. Available at: [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Available at: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central. Available at: [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Commercially Available (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Hydrochloride
In the landscape of pharmaceutical research and drug development, the stereochemical and chemical purity of chiral building blocks is a cornerstone of success. (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a critical intermediate in the synthesis of various pharmacologically active molecules. Its purity directly influences the outcome of synthetic routes, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy. This guide provides a comprehensive framework for the purity assessment of commercially available this compound, offering a comparative analysis of key analytical techniques and presenting supporting experimental data.
The piperidine ring is a common structural motif in many pharmaceuticals, and the introduction of a chiral center necessitates stringent control over its enantiomeric composition.[1][2] Regulatory agencies worldwide mandate the thorough analysis and control of the enantiomeric purity of chiral drugs. This guide is designed for researchers, scientists, and drug development professionals to establish a robust quality control system for this vital intermediate.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires a multi-modal approach, leveraging the strengths of various analytical methods to probe for different types of impurities. The primary analytical techniques for evaluating the purity of chiral piperidine intermediates include Chiral High-Performance Liquid Chromatography (HPLC), standard HPLC for chemical purity, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of impurities.[2][3]
Below is a logical workflow for the comprehensive purity assessment of this compound.
Figure 1: Overall workflow for the purity assessment of this compound.
Comparative Data Analysis
The following table summarizes hypothetical purity data for this compound from three different commercial suppliers. This data is representative of what can be obtained using the detailed protocols outlined in this guide.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Appearance | White to off-white solid | White crystalline solid | Off-white powder | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR Spectroscopy |
| Chiral Purity (ee%) | 99.5% | >99.9% | 98.8% | Chiral HPLC |
| Chemical Purity (%) | 99.2% | 99.8% | 98.5% | RP-HPLC (UV 210 nm) |
| Major Impurity (%) | 0.3% (Unidentified) | 0.1% (N-Boc deprotected) | 0.7% (S-enantiomer) | RP-HPLC / Chiral HPLC |
| Residual Solvents | Dichloromethane: 150 ppm | Not Detected | Methanol: 350 ppm | GC-HS |
| Water Content (%) | 0.2% | <0.1% | 0.5% | Karl Fischer Titration |
Table 1: Comparative Purity Data for Commercial Samples
Experimental Protocols
Chiral Purity by High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess is paramount for chiral intermediates.[4] Chiral HPLC is a powerful technique for separating enantiomers.[1] For compounds like (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate which lack a strong UV chromophore, derivatization is often necessary to enhance detection.[1]
Protocol for Chiral HPLC:
-
Derivatization: React the sample with a derivatizing agent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to introduce a chromophore.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 340 nm.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase.
The causality behind this choice of method lies in the need for baseline separation of the two enantiomers to accurately quantify the minor enantiomer. The derivatization step is crucial for achieving the necessary sensitivity.
Figure 2: Workflow for chiral purity analysis by HPLC.
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust method for determining the overall chemical purity and quantifying non-volatile impurities.[3][5]
Protocol for RP-HPLC:
-
Instrumentation: HPLC system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]
The choice of a C18 column and a water/acetonitrile gradient is a standard and versatile approach for separating a wide range of organic molecules based on their polarity.[5] TFA is added to the mobile phase to improve peak shape and resolution for basic compounds like piperidines.
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
Organic volatile impurities, or residual solvents, are unavoidable in the manufacturing process of APIs and intermediates.[6][7] Their levels must be controlled and monitored due to their potential toxicity.[6][8] GC with headspace sampling is the standard method for this analysis, as outlined in USP <467>.[8][9]
Protocol for GC-HS:
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column with a phase suitable for separating a wide range of solvents (e.g., G43 phase).[6][8]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient to elute solvents with a wide range of boiling points.
-
Headspace Parameters: Optimized vial equilibration temperature and time to ensure complete partitioning of solvents into the headspace.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).[9]
This method is self-validating through the use of a standard mixture of known residual solvents to confirm the system's ability to separate and detect them at the required limits.
Structural Confirmation by NMR and Mass Spectrometry
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the intermediate.[3] Mass spectrometry confirms the molecular weight.[3]
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the tert-butyl group (a singlet at around 1.4 ppm), the piperidine ring protons, and the methylene protons adjacent to the carbamate nitrogen.[10][11]
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The tert-butoxycarbonyl (Boc) protecting group can sometimes be unstable under MS conditions, leading to fragmentation.[12][13]
Discussion of Potential Impurities
-
Enantiomeric Impurity: The presence of the (S)-enantiomer is a critical impurity that must be controlled. This can arise from the starting materials or racemization during the synthesis.
-
Process-Related Impurities: These can include unreacted starting materials, by-products from side reactions, or reagents used in the synthesis.
-
Degradation Products: The Boc protecting group is susceptible to cleavage under acidic conditions, leading to the formation of the deprotected piperidine.[14][15]
-
Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.[16]
Conclusion
The purity of this compound is a critical quality attribute that requires a thorough and multi-faceted analytical approach. By implementing a comprehensive testing strategy that includes chiral and reversed-phase HPLC, GC-HS, and spectroscopic techniques, researchers and drug developers can ensure the quality and consistency of this important chiral building block. The choice of supplier can significantly impact the purity profile, and a rigorous in-house quality control program is essential for mitigating risks in the drug development pipeline.
References
- Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. Agilent. Accessed January 15, 2026.
- Chemetrix. Residual Solvent Analysis of Pharmaceutical Products. Chemetrix. Accessed January 15, 2026.
- BenchChem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem. Accessed January 15, 2026.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. BenchChem. Accessed January 15, 2026.
- Pharmaceutical Technology. Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. Accessed January 15, 2026.
- Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. Accessed January 15, 2026.
- BenchChem. A Comparative Guide to Assessing the Enantiomeric Purity of Chiral N-(4-chlorophenyl)piperidin-4-amine Derivatives. BenchChem. Accessed January 15, 2026.
- Thermo Fisher Scientific. Residual Solvent Analysis Information. Thermo Fisher Scientific. Accessed January 15, 2026.
- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Accessed January 15, 2026.
- BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. BenchChem. Accessed January 15, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 15, 2026.
- ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Accessed January 15, 2026.
- Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Accessed January 15, 2026.
- National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Accessed January 15, 2026.
- Supporting Information.
- BenchChem. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4. BenchChem. Accessed January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemetrix.co.za [chemetrix.co.za]
- 7. pharmtech.com [pharmtech.com]
- 8. agilent.com [agilent.com]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acdlabs.com [acdlabs.com]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. almacgroup.com [almacgroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride, a piperidine derivative commonly utilized in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each recommendation.
The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis, valued for its stability and straightforward removal under acidic conditions. However, the handling of Boc-protected amines, particularly heterocyclic structures like piperidine, requires careful consideration of their potential hazards. While a comprehensive Safety Data Sheet (SDS) for the specific hydrochloride salt of the (R)-2-substituted piperidine was not available, data from the closely related free base (CAS 141774-61-0) and the (R)-3-substituted hydrochloride isomer (CAS 1217778-64-7) provide a strong basis for a robust safety protocol.
Hazard Assessment: Understanding the Risks
The primary hazards associated with compounds in this family include serious eye damage, skin irritation, and potential harm if swallowed. The hydrochloride salt form may also introduce respiratory tract irritation due to its acidic nature if it becomes airborne as a fine dust.
| Hazard Statement | Description | Primary Exposure Route | Source |
| H318 | Causes serious eye damage. | Eyes | |
| H302 | Harmful if swallowed. | Ingestion | |
| H315 | Causes skin irritation. | Skin | |
| (Implied) | May cause respiratory irritation. | Inhalation | General knowledge of amine hydrochlorides |
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential for ensuring personal safety in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection: A Non-Negotiable
-
Rationale: The most severe hazard identified for a closely related compound is the risk of serious eye damage (H318). Chemical splashes can cause irreversible harm to the eyes.
-
Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is under pressure.
Hand Protection: Preventing Dermal Exposure
-
Rationale: This class of compounds can cause skin irritation. Furthermore, dermal absorption is a potential route of exposure for many organic molecules.
-
Recommendation: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in situations with a high risk of contact, consider wearing double gloves or gloves with a longer cuff. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
Skin and Body Protection: Minimizing Contact
-
Rationale: To prevent accidental skin contact, exposed skin should be minimized.
-
Recommendation: A standard laboratory coat should be worn at all times. Ensure the lab coat is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection: Guarding Against Inhalation
-
Rationale: While the compound is a solid, fine dust particles can become airborne during weighing and transfer, posing an inhalation risk. The hydrochloride salt can be particularly irritating to the respiratory tract.
-
Recommendation: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary, depending on the scale of the operation and the potential for dust generation.
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials contaminated with this compound, including weighing paper, gloves, and pipette tips, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this material down the drain.
-
Regulatory Compliance: Waste disposal should always be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Jubilant Ingrevia Limited. (2024-04-02). 3-[N-(tert-Butoxycarbonyl)
- Fisher Scientific. (2010-10-22). Tert-butyl N-[1-(4-cyanophenyl)
- Apollo Scientific. (2023-08-03).
- Fisher Scientific. (2010-10-28).
- Benchchem.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
